molecular formula C7H6O5 B1337149 Gallic acid-d2 CAS No. 294660-92-7

Gallic acid-d2

Cat. No.: B1337149
CAS No.: 294660-92-7
M. Wt: 172.13 g/mol
InChI Key: LNTHITQWFMADLM-QDNHWIQGSA-N
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Description

Gallic acid-d2 is intended for use as an internal standard for the quantification of gallic acid by GC- or LC-MS. Gallic acid is a phenol that has been found in C. sinensis and has diverse biological activities. It scavenges DPPH and hydroxyl radicals in cell-free assays (IC50s = 9.4 and 191 µM, respectively). Gallic acid (1-100 µM) reverses abscisic acid-induced inhibition of hypocotyl growth in A. caudatus seedlings. In vivo, gallic acid (21.8 g/kg) inhibits morpholine- and sodium nitrite-induced adenocarcinoma formation in mice. It also inhibits passive cutaneous anaphylaxis in mice when administered at a dose of 50 mg/kg.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dideuterio-3,4,5-trihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H,(H,11,12)/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTHITQWFMADLM-QDNHWIQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)O)O)[2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis and Application of 3,4,5-Trihydroxybenzoic acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 3,4,5-Trihydroxybenzoic acid-d2 (gallic acid-d2), a deuterated analog of the naturally occurring phenolic compound, gallic acid. This document details a feasible synthesis protocol, summarizes key quantitative data, and outlines its primary application as an internal standard in quantitative analysis.

Introduction

3,4,5-Trihydroxybenzoic acid, commonly known as gallic acid, is a natural polyhydroxyphenolic compound found in a variety of plants, including tea leaves, oak bark, and various fruits.[1] It is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and antineoplastic properties.[2] The deuterated form, 3,4,5-Trihydroxybenzoic acid-d2, in which the hydrogen atoms at positions 2 and 6 of the aromatic ring are replaced with deuterium, serves as a crucial tool in analytical chemistry. Its primary application is as an internal standard for the precise quantification of gallic acid in biological matrices and other complex samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of 3,4,5-Trihydroxybenzoic acid-d2, based on data from commercial suppliers.

PropertyValueReference
Formal Name 3,4,5-trihydroxy-benzoic-2,6-d2 acid[3]
Synonyms This compound, 3,4,5-Trihydroxybenzoic Acid-d2[3]
CAS Number 294660-92-7[3]
Molecular Formula C₇H₄D₂O₅[3]
Formula Weight 172.1 g/mol [3]
Purity (Isotopic) ≥99% deuterated forms (d₁-d₂)[3]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 5 mg/ml[3]

Synthesis Pathway

The synthesis of 3,4,5-Trihydroxybenzoic acid-d2 can be achieved through a direct, acid-catalyzed hydrogen-deuterium (H/D) exchange reaction with the non-labeled gallic acid. This method is effective for deuterating the aromatic protons of phenols. A polymer-supported acid catalyst, such as Amberlyst-15, is particularly suitable for this transformation due to its ease of use and separation from the reaction mixture.

The proposed synthesis pathway involves the electrophilic substitution of the aromatic protons at the ortho positions (2 and 6) of the benzoic acid ring with deuterium from deuterium oxide (D₂O). The reaction is driven by the acidic environment provided by the catalyst.

Synthesis_Pathway Gallic_Acid 3,4,5-Trihydroxybenzoic acid Gallic_Acid_d2 3,4,5-Trihydroxybenzoic acid-d2 Gallic_Acid->Gallic_Acid_d2 Heat Reagents D₂O Amberlyst-15 Reagents->Gallic_Acid_d2

Synthesis of 3,4,5-Trihydroxybenzoic acid-d2

Experimental Protocols

Synthesis of 3,4,5-Trihydroxybenzoic acid-d2

This protocol is based on a general procedure for the deuteration of phenols using a polymer-supported acid catalyst.

Materials:

  • 3,4,5-Trihydroxybenzoic acid (gallic acid)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Amberlyst-15 (dry)

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • To a solution of 3,4,5-Trihydroxybenzoic acid in deuterium oxide, add dry Amberlyst-15 catalyst.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for an extended period to facilitate the H/D exchange.

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The Amberlyst-15 catalyst is removed by filtration.

  • The deuterium oxide is removed under reduced pressure to yield the crude deuterated product.

  • The product can be further purified by recrystallization.

Characterization: The successful incorporation of deuterium and the purity of the final product should be confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show the disappearance or significant reduction of the signals corresponding to the aromatic protons at the 2 and 6 positions. ¹³C NMR can also be used to confirm the structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will show an increase in the molecular weight corresponding to the incorporation of two deuterium atoms. The isotopic enrichment can also be determined from the mass spectrum.

Application: Internal Standard in LC-MS/MS Analysis

3,4,5-Trihydroxybenzoic acid-d2 is an ideal internal standard for the quantification of gallic acid in complex matrices due to its similar chemical and physical properties to the analyte, while being distinguishable by its mass.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantification of gallic acid in a biological sample using 3,4,5-Trihydroxybenzoic acid-d2 as an internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with This compound (IS) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporate and Reconstitute Extraction->Evaporation LC_Separation UPLC/HPLC Separation (C18 Column) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Integration Peak Area Integration (Analyte and IS) MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

LC-MS/MS quantification workflow

Representative LC-MS/MS Method Parameters

The following table provides typical parameters for an LC-MS/MS method for the quantification of gallic acid using its deuterated internal standard.

ParameterTypical Value
Chromatography
ColumnC18 reversed-phase column
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acid
Flow Rate0.2 - 0.8 mL/min
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
MS/MS Transition (Gallic Acid)m/z 169.0 → 125.0
MS/MS Transition (this compound)m/z 171.0 → 127.0 (predicted)

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the native compound, the deuterated standard, and their application in quantitative analysis.

Logical_Relationship Gallic_Acid Gallic Acid (Analyte) Synthesis H/D Exchange Synthesis Gallic_Acid->Synthesis Application LC-MS/MS Quantification Gallic_Acid->Application Gallic_Acid_d2 This compound (Internal Standard) Gallic_Acid_d2->Application Synthesis->Gallic_Acid_d2

Relationship between gallic acid and its deuterated standard

Conclusion

3,4,5-Trihydroxybenzoic acid-d2 is a valuable tool for researchers in the fields of pharmacokinetics, metabolomics, and food science. The synthesis via acid-catalyzed hydrogen-deuterium exchange provides a straightforward method for its preparation. Its use as an internal standard in LC-MS/MS analysis allows for accurate and precise quantification of gallic acid in various complex samples, which is essential for understanding its biological roles and potential therapeutic applications.

References

In-Depth Technical Guide to Gallic Acid-d2 (CAS: 294660-92-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gallic acid-d2 (CAS: 294660-92-7), a deuterated analog of the naturally occurring phenolic compound, gallic acid. This document collates essential chemical, physical, and biological data, alongside practical experimental methodologies, to support its application in research and development.

Core Compound Information

This compound, also known as 3,4,5-Trihydroxybenzoic acid-d2, is primarily utilized as an internal standard for the precise quantification of gallic acid in various biological and environmental samples using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Its isotopic labeling ensures that it co-elutes with the unlabeled gallic acid but is distinguishable by its mass, allowing for accurate correction of analytical variations.

The unlabeled form, gallic acid, is a well-documented antioxidant with a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] It is a potent free radical scavenger and has been shown to inhibit enzymes like cyclooxygenase-2 (COX-2).[4] The availability of a stable isotope-labeled standard like this compound is crucial for pharmacokinetic and metabolic studies of gallic acid.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
CAS Number 294660-92-7[1][2][6]
Molecular Formula C₇H₄D₂O₅[1][4]
Molecular Weight 172.13 g/mol [4][5][6][7]
Appearance White to off-white solid[4]
Purity ≥98% atom D[5]
Solubility DMF: 30 mg/mLDMSO: 30 mg/mLDMSO:PBS (pH 7.2) (1:3): 0.25 mg/mLEthanol: 5 mg/mL[1][3]
SMILES OC(C1=C([2H])C(O)=C(C(O)=C1[2H])O)=O[4]
InChI InChI=1S/C7H6O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H,(H,11,12)/i1D,2D[1][8]

Experimental Protocols

Quantification of Gallic Acid using LC-MS with this compound as an Internal Standard

This section outlines a general methodology for the quantification of gallic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing this compound at a known concentration (e.g., 100 ng/mL).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute re-equilibration at initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions:

    • Gallic acid: Q1 m/z 169.0 -> Q3 m/z 125.0

    • This compound: Q1 m/z 171.0 -> Q3 m/z 127.0

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of gallic acid to this compound against the concentration of the gallic acid standards.

  • Determine the concentration of gallic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Methodologies and Pathways

Experimental Workflow for Sample Analysis

The following diagram illustrates the general workflow for quantifying gallic acid using this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Add Methanol with This compound (Internal Standard) A->B C Protein Precipitation & Centrifugation B->C D Collect Supernatant C->D E Evaporate to Dryness D->E F Reconstitute in Mobile Phase E->F G Inject Sample onto LC System F->G H Separation on C18 Column G->H I ESI-MS/MS Detection (Negative Ion Mode) H->I J Peak Integration & Area Ratio Calculation (Gallic Acid / this compound) I->J K Quantification using Calibration Curve J->K

Caption: Workflow for Gallic Acid Quantification.

Putative Signaling Pathway Inhibition by Gallic Acid

While this compound's primary role is as an analytical standard, the biological effects of its parent compound are of significant interest. Gallic acid is known to inhibit the cyclooxygenase-2 (COX-2) pathway, which is involved in inflammation and pain.

G AA Arachidonic Acid COX2 COX-2 AA->COX2 Metabolized by PGs Prostaglandins COX2->PGs Produces Inflammation Inflammation PGs->Inflammation Promotes GallicAcid Gallic Acid GallicAcid->COX2 Inhibits

Caption: Gallic Acid's Inhibition of the COX-2 Pathway.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

References

A Technical Guide to the Physical and Chemical Properties of Deuterated Gallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants, either in its free state or as part of hydrolyzable tannins.[1][2] It is widely recognized for its potent antioxidant, anti-inflammatory, and antineoplastic properties, making it a subject of significant interest in pharmaceutical research and drug development.[3][4] The process of deuteration, where one or more hydrogen atoms in a molecule are replaced by their stable isotope deuterium, is a critical strategy in modern pharmacology and analytical chemistry. Deuterated compounds, such as deuterated gallic acid, serve as invaluable internal standards for quantitative analysis by mass spectrometry and can exhibit an altered metabolic profile due to the kinetic isotope effect, potentially leading to improved pharmacokinetic properties.[5][6]

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated gallic acid, with a focus on Gallic Acid-d2 (3,4,5-trihydroxy-benzoic-2,6-d2 acid), the common commercially available form.[7] It includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visualizations of relevant biological pathways to support its application in research and development.

Physical Properties

The physical properties of deuterated gallic acid are nearly identical to its non-deuterated counterpart, with the primary difference being its molecular weight. The following tables summarize key physical data for both compounds for comparative purposes.

Table 1: General Physical Properties

PropertyGallic Acid (Non-Deuterated)Deuterated Gallic Acid (d2)Source(s)
Appearance Colorless or slightly yellow crystalline needles or prismsCrystalline solid[8][9]
Molecular Formula C₇H₆O₅C₇H₄D₂O₅[7][8]
Molecular Weight 170.12 g/mol 172.1 g/mol [7][8]
Melting Point Decomposes at 235-240 °CNot available (expected to be similar)[8]
Density ~1.7 g/cm³ at 20°CNot available (expected to be similar)[10]
logP 0.70Not available (expected to be similar)[8]
pKa 4.41 (first carboxylic proton)Not available (expected to be similar)

Table 2: Solubility Data

SolventGallic Acid (Non-Deuterated)Deuterated Gallic Acid (d2)Source(s)
Water 1 g in 87 mL (11.5 mg/mL) at 25°CNot specified[8]
Boiling Water 1 g in 3 mLNot specified[8]
Ethanol 1 g in 6 mL (~167 mg/mL)~5 mg/mL[7][8]
DMSO Soluble~30 mg/mL[7][9]
DMF ~25 mg/mL~30 mg/mL[7][9]
PBS (pH 7.2) ~2 mg/mL0.25 mg/mL (in 1:3 DMSO:PBS)[7][9]
Ether 1 g in 100 mLNot specified[8]
Glycerol 1 g in 10 mLNot specified[8]
Acetone 1 g in 5 mLNot specified[8]
Benzene, Chloroform Practically insolubleNot specified[8]

Chemical Properties and Reactivity

Isotopic Purity and Stability

Deuterated gallic acid intended for use as an internal standard typically has an isotopic purity of ≥99%.[7] The stability of the compound is a critical consideration; it is reported to be sensitive to moisture and air. For long-term storage, it is recommended to keep it at -20°C under an inert gas, where it should be stable for at least two years.[9] Alkaline solutions of gallic acid are susceptible to oxidation by air.[11]

Antioxidant Activity

Gallic acid is a potent antioxidant, a property conferred by its three hydroxyl groups.[12][13] It functions by scavenging free radicals and chelating metal ions.[12] The deuteration on the aromatic ring is not expected to fundamentally alter this mechanism. The antioxidant activity of non-deuterated gallic acid has been quantified in various assays, demonstrating IC₅₀ values of 9.4 µM for scavenging DPPH radicals and 1.51 µM for inhibiting microsomal lipid peroxidation.[9] These values serve as a reliable benchmark for the deuterated analogue.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of deuterated gallic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure and the position of deuterium labeling. The ¹H NMR spectrum of this compound would be expected to show the absence of the aromatic proton signals corresponding to the H-2 and H-6 positions when compared to the non-deuterated standard.

Table 3: NMR Data for Gallic Acid (Non-Deuterated) in Acetone-d₆

NucleusChemical Shift (δ ppm)DescriptionSource(s)
¹H NMR 7.14s, 2H (H-2, H-6)[14][15]
3.08sa, 4H (OH-3, OH-4, OH-5, COOH)[14][15]
¹³C NMR 166.82COOH[14]
145.11C-3, C-5[14]
137.77C-4[14]
121.15C-1[14]
109.22C-2, C-6[14]
Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which deuterated gallic acid is employed, serving as an ideal internal standard for quantification.[7] In high-resolution mass spectrometry (HRMS), the deuterated form is easily distinguished from its native counterpart by its increased mass. The fragmentation pattern in MS/MS analysis remains similar to the non-deuterated compound, with characteristic losses of H₂O and CO₂.[16]

Experimental Protocols

Detailed and validated protocols are crucial for the reliable application of deuterated gallic acid in a research setting.

Protocol 4.1: Conceptual Synthesis Workflow

While various specific methods exist, a general workflow for the synthesis of deuterated compounds can be conceptualized. This often involves H/D exchange reactions on a suitable precursor.

G cluster_synthesis Synthesis & Purification cluster_analysis Quality Control Start Gallic Acid Precursor (e.g., 3,4,5-trihydroxybenzaldehyde) Reaction H/D Exchange Reaction (e.g., Acid/Base or Metal Catalysis) Start->Reaction Source Deuterium Source (e.g., D₂O, C₆D₆) Source->Reaction Workup Reaction Quench & Aqueous Workup Reaction->Workup Purify Purification (e.g., Column Chromatography, Recrystallization) Workup->Purify Product Deuterated Gallic Acid Purify->Product Analysis Structural & Purity Analysis Product->Analysis NMR NMR Spectroscopy (Confirm Labeling Position) Analysis->NMR MS LC-HRMS (Determine Isotopic Purity) Analysis->MS

Caption: Conceptual workflow for the synthesis and quality control of deuterated gallic acid.

Protocol 4.2: Determination of Isotopic Purity by LC-HRMS

This protocol outlines the steps to accurately determine the isotopic enrichment of a deuterated gallic acid sample using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[17][18][19]

  • Sample Preparation:

    • Accurately weigh and dissolve the deuterated gallic acid sample in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

  • LC-HRMS Conditions (Illustrative):

    • LC System: UHPLC system.

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient appropriate to elute gallic acid with good peak shape.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • MS System: High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Mode: Full scan from m/z 100-200 with high resolution (>20,000).

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to gallic acid.

    • Extract the ion chromatograms (EICs) for the monoisotopic masses of each expected isotopologue from the full scan data. For this compound, this would include:

      • d0 (unlabeled): C₇H₅O₅⁻ (m/z ~169.01)

      • d1 (singly labeled): C₇H₄DO₅⁻ (m/z ~170.02)

      • d2 (doubly labeled): C₇H₃D₂O₅⁻ (m/z ~171.02)

    • Integrate the peak area for each EIC.

    • Calculate the isotopic purity using the following formula:

      • % Isotopic Purity (d2) = [Area(d2) / (Area(d0) + Area(d1) + Area(d2))] x 100

G Sample Deuterated GA Sample in Solution LC UHPLC Separation (Reversed-Phase) Sample->LC MS ESI-HRMS Analysis (Full Scan, Negative Mode) LC->MS Data Acquire High-Resolution Mass Spectrum MS->Data EIC Extract Ion Chromatograms (EICs) for d0, d1, d2... Data->EIC Integrate Integrate Peak Areas of each EIC EIC->Integrate Calculate Calculate Relative Abundance & Determine % Isotopic Purity Integrate->Calculate Result Final Purity Value Calculate->Result

Caption: Workflow for determining isotopic purity of deuterated gallic acid via LC-HRMS.

Biological Context: Gallic Acid Signaling Pathways

For drug development professionals, understanding the mechanism of action of the parent compound is essential. Gallic acid exerts its therapeutic effects, particularly its anticancer properties, by modulating several key cellular signaling pathways.[20] Deuteration is unlikely to change these targets but may affect the compound's potency and duration of action.

Gallic acid has been shown to:

  • Inhibit the pro-survival PI3K/AKT/EGFR signaling pathway.[21][22]

  • Activate the pro-apoptotic MAPK (ERK, JNK, p38) signaling pathways.[21]

  • Inhibit the Wnt/β-catenin pathway, which is implicated in cell proliferation and invasion.[22][23]

  • Modulate the JAK/STAT3 signaling pathway, affecting apoptosis-related proteins.[24]

These interactions lead to reduced cancer cell proliferation, decreased invasion, and induction of apoptosis.[20][21][24]

Caption: Key signaling pathways modulated by gallic acid leading to its anticancer effects.

Conclusion

Deuterated gallic acid is a vital tool for researchers in analytical chemistry and drug development. Its physical and chemical properties are closely aligned with its non-deuterated protium analogue, making it an excellent internal standard for precise quantification in complex biological matrices. The protocols provided herein for synthesis, purity assessment, and analysis, along with an understanding of the parent compound's biological activity, equip scientists with the necessary information to effectively utilize deuterated gallic acid in their research endeavors.

References

A Technical Guide to Gallic Acid-d2: Sourcing and Application for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for accurate quantification in complex biological matrices. This guide provides an in-depth overview of Gallic acid-d2, a deuterated analog of the naturally occurring antioxidant Gallic acid, covering its suppliers, purchasing options, and detailed experimental applications.

This compound: Properties and Availability

This compound (3,4,5-Trihydroxybenzoic-2,6-d2 acid) is a stable, isotopically labeled form of Gallic acid. Its primary application in research is as an internal standard for the precise quantification of unlabeled Gallic acid in various samples using mass spectrometry-based techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The deuterium labels provide a distinct mass shift, allowing for clear differentiation from the endogenous analyte while maintaining similar chemical and physical properties.

Several reputable suppliers offer this compound for research purposes. The following table summarizes the available quantitative data from a selection of these suppliers to facilitate easy comparison.

SupplierCAS NumberPurityAvailable Quantities
Cayman Chemical294660-92-7≥99% deuterated forms (d1-d2)[1]1 mg, 5 mg, 10 mg
MedChemExpress294660-92-799.59%[3]1 mg, 5 mg
LGC Standards294660-92-7Not specified2.5 mg, 10 mg, 50 mg[4]
Aladdin294660-92-7Not specified1 mg

Purchasing Options

This compound is readily available for online purchase through the suppliers listed above. Pricing can vary based on the quantity and supplier. For instance, Aladdin offers a 1mg pack size. Researchers are advised to visit the respective supplier websites for the most current pricing and to request quotes for bulk quantities. Most suppliers provide technical data sheets and may offer certificates of analysis upon request, detailing the specific lot's purity and isotopic enrichment.

Experimental Protocols

The use of this compound as an internal standard is a well-established method for the accurate quantification of Gallic acid in biological samples. Below is a detailed methodology for a key experimental application.

Quantification of Gallic Acid in Biological Samples using LC-MS/MS

This protocol is adapted from a method for the determination of Gallic acid in rabbit serum.[5]

1. Materials and Reagents:

  • Gallic acid standard

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Rabbit serum (or other biological matrix)

  • Ethyl acetate

2. Preparation of Standard and Internal Standard Stock Solutions:

  • Prepare a stock solution of Gallic acid at a concentration of 1.00 mg/mL in methanol.

  • Prepare a stock solution of this compound at a concentration of 1.00 mg/mL in methanol. From this, prepare a working internal standard solution of 100.00 ng/mL in 40% methanol in water.[5]

3. Sample Preparation (Liquid-Liquid Extraction):

  • To a 100 µL serum sample, add 25 µL of the 100 ng/mL this compound internal standard solution and 200 µL of 0.1 N HCl. Mix well.

  • Add 2 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 2,500 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue with 200 µL of the mobile phase (e.g., 90% buffer: 10% methanol) and inject 20 µL into the LC-MS/MS system.[5]

4. LC-MS/MS Conditions:

  • LC Column: Phenomenex Luna C18, 150 x 3.9 mm, 5µm particle size[5]

  • Mobile Phase: Isocratic elution with methanol and 0.1% formic acid in water (60:40 v/v)[5]

  • Flow Rate: 0.8 mL/min[5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operated in negative ion mode.[5]

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Gallic acid and this compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Gallic acid to this compound against the concentration of the Gallic acid standards.

  • Quantify the amount of Gallic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Gallic acid exhibits a range of biological activities, including antioxidant and anti-inflammatory effects.[6] These effects are often mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for Gallic acid quantification.

Gallic_Acid_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing serum Serum Sample add_is Add this compound (IS) serum->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition lcms->data calibration Calibration Curve Construction data->calibration quantification Quantification of Gallic Acid calibration->quantification

Experimental workflow for the quantification of Gallic acid.

Gallic acid has been shown to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[7][8] It can inhibit the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB activates p65 p65/p50 NFkB->p65 releases nucleus Nucleus p65->nucleus translocates to Cytokines Pro-inflammatory Cytokines nucleus->Cytokines induces transcription of GallicAcid Gallic Acid GallicAcid->IKK inhibits

Anti-inflammatory signaling pathway of Gallic acid.

Furthermore, Gallic acid's antioxidant properties are linked to its ability to activate the Nrf2-Keap1 signaling pathway.[9] By promoting the nuclear translocation of Nrf2, Gallic acid enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.

Antioxidant_Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->AntioxidantEnzymes promotes transcription of GallicAcid Gallic Acid GallicAcid->Keap1 interacts with

Antioxidant signaling pathway of Gallic acid.

References

Isotopic Purity of Gallic Acid-d2 Standards: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Gallic acid-d2, a critical internal standard for quantitative mass spectrometry analysis. Accurate characterization of the isotopic distribution is paramount for ensuring the precision and reliability of experimental data in fields such as metabolomics, pharmacokinetics, and drug development.

Introduction to Isotopic Purity

Isotopically labeled internal standards, such as this compound, are essential for correcting sample preparation variability and matrix effects in mass spectrometry-based quantification. The accuracy of these methods is fundamentally dependent on the isotopic purity of the standard. This purity is defined by the percentage of molecules that contain the desired number of deuterium atoms (d2) and the relative abundance of other isotopic species, including unlabeled (d0) and partially labeled (d1) forms. The presence of significant d0 or d1 impurities can lead to an underestimation of the analyte concentration and compromise the integrity of the study.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound standards is typically high, often stated as ≥99% deuterated forms (d1+d2). However, for rigorous quantitative analysis, a detailed isotopic distribution is necessary. While specific batch-to-batch variations exist, a representative isotopic distribution for a high-purity this compound standard is presented in Table 1. This data is compiled based on typical specifications from various suppliers and the analysis of similar deuterated standards.

Table 1: Representative Isotopic Distribution of a High-Purity this compound Standard

Isotopic SpeciesNotationRepresentative Abundance (%)
Unlabeled Gallic acidd0< 0.5
Gallic acid-d1d1< 1.0
This compoundd2> 98.5

Note: These values are representative and may not reflect the exact isotopic distribution of a specific lot. It is crucial to consult the Certificate of Analysis provided by the supplier for lot-specific data.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound relies on two primary analytical techniques: Mass Spectrometry (MS) for quantitative distribution and Nuclear Magnetic Resonance (NMR) Spectroscopy for confirming the position of deuteration. High-Performance Liquid Chromatography (HPLC) is employed for the separation of Gallic acid from potential impurities prior to MS analysis.

High-Performance Liquid Chromatography (HPLC) Method for Separation

A robust HPLC method is essential to separate Gallic acid from any chemical impurities that could interfere with the isotopic purity assessment.

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be:

    • 0-10 min: 10% to 25% B

    • 10-20 min: 25% to 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 272 nm.

  • Injection Volume: 10 µL.

Mass Spectrometry (MS) for Isotopic Distribution

High-resolution mass spectrometry is the gold standard for quantifying the relative abundances of different isotopic species.

  • Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for phenolic acids like gallic acid.

  • Sample Preparation: Dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-200). The theoretical monoisotopic mass of the deprotonated unlabeled Gallic acid is 169.0142 g/mol , and for this compound it is 171.0267 g/mol .

  • Data Analysis:

    • Extract the ion chromatograms for the m/z values corresponding to the deprotonated ions of d0, d1, and d2 species.

    • Integrate the peak areas for each isotopic species.

    • Calculate the percentage of each species relative to the total integrated area of all isotopic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation

NMR spectroscopy is a powerful tool for confirming the location of the deuterium labels and can also provide an independent measure of isotopic enrichment.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a sufficient amount of the this compound standard in a suitable deuterated solvent (e.g., methanol-d4 or DMSO-d6).

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum.

    • The absence or significant reduction in the intensity of the proton signals at the 2 and 6 positions of the aromatic ring confirms the location of the deuterium labels.

    • Quantitative ¹H NMR (qNMR) can be used to estimate isotopic purity by comparing the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated proton signal (if one were present and well-resolved).

  • ²H NMR Spectroscopy:

    • Acquire a ²H NMR spectrum.

    • A signal in the ²H spectrum at the chemical shift corresponding to the aromatic protons confirms the incorporation of deuterium at those positions.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the logical relationship between isotopic purity and analytical accuracy.

IsotopicPurityWorkflow cluster_sample Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Analysis cluster_nmr NMR Analysis cluster_data Data Analysis Sample This compound Standard Dissolution Dissolve in Solvent Sample->Dissolution HPLC HPLC System Dissolution->HPLC NMR NMR Spectrometer Dissolution->NMR Column C18 Column HPLC->Column Detection UV Detector Column->Detection MS HR Mass Spectrometer Detection->MS ESI ESI Source (-ve) MS->ESI FullScan Full Scan Acquisition ESI->FullScan MS_Data Extract Ion Chromatograms (d0, d1, d2) FullScan->MS_Data H1_NMR 1H NMR NMR->H1_NMR H2_NMR 2H NMR NMR->H2_NMR NMR_Data Confirm Deuteration Sites H1_NMR->NMR_Data H2_NMR->NMR_Data Integration Peak Area Integration MS_Data->Integration Calculation Calculate % Distribution Integration->Calculation PurityReport PurityReport Calculation->PurityReport Isotopic Purity Report NMR_Data->PurityReport

Caption: Experimental workflow for determining the isotopic purity of this compound.

LogicalRelationship HighPurity High Isotopic Purity (>98% d2) AccurateQuant Accurate Quantification HighPurity->AccurateQuant Leads to LowPurity Low Isotopic Purity (<95% d2) InaccurateQuant Inaccurate Quantification (Underestimation of Analyte) LowPurity->InaccurateQuant Leads to

Caption: Logical relationship between isotopic purity and analytical accuracy.

Conclusion

The accurate determination of the isotopic purity of this compound standards is a prerequisite for reliable quantitative analysis. This guide has outlined the critical aspects of isotopic purity, provided representative quantitative data, and detailed the experimental protocols necessary for its verification. By employing a combination of HPLC, high-resolution MS, and NMR spectroscopy, researchers can ensure the quality of their internal standards, thereby enhancing the accuracy and reproducibility of their scientific findings. Adherence to these principles is essential for professionals in drug development and various research fields who rely on precise analytical measurements.

An In-Depth Technical Guide to Gallic Acid-d2: Molecular Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of gallic acid-d2, a deuterated form of the naturally occurring phenolic compound, gallic acid. This document details its molecular characteristics, outlines experimental protocols for its analysis, and illustrates its application in quantitative research and its relevance to cellular signaling pathways.

Core Molecular Data

This compound is a stable, isotopically labeled version of gallic acid, where two hydrogen atoms on the aromatic ring have been replaced by deuterium. This substitution results in a minimal change in its chemical properties but a distinct increase in its molecular mass, making it an ideal internal standard for mass spectrometry-based quantification of gallic acid.

CompoundChemical FormulaMolecular Weight ( g/mol )
Gallic AcidC₇H₆O₅170.12[1][2][3][4]
This compoundC₇H₄D₂O₅172.13[5][6][7]

Experimental Protocols

The accurate determination of gallic acid in biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a deuterated internal standard like this compound is the gold standard for such quantitative analyses using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of Gallic Acid in Plasma using this compound Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of gallic acid in a biological matrix, such as plasma or serum, using this compound as an internal standard.

1. Preparation of Stock Solutions, Calibration Standards, and Quality Control (QC) Samples:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve gallic acid and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the gallic acid stock solution with a methanol-water mixture to create calibration standards at various concentrations.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) with the same diluent.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank plasma with the gallic acid stock solution.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

  • Add 200 µL of 0.1 N HCl and mix well.

  • Add 2 mL of ethyl acetate to precipitate the plasma proteins.

  • Vortex the mixture for 5 minutes, followed by centrifugation at 2,500 rpm for 5 minutes.

  • Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., Phenomenex Luna C18, 150 x 3.9 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of methanol and 0.1% formic acid in water (e.g., 60:40 v/v).

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 20 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Gallic Acid Transition: m/z 169.0 → 125.0[8]

      • This compound Transition: m/z 171.0 → 127.0 (Note: The exact m/z will depend on the specific deuteration pattern).

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of gallic acid to this compound against the concentration of the calibration standards.

  • Determine the concentration of gallic acid in the plasma samples and QC samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Workflows and Signaling Pathways

Logical Workflow for Quantitative Analysis

The following diagram illustrates the logical steps involved in using this compound as an internal standard for the accurate quantification of gallic acid in a sample.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Spike_IS Spike with this compound (Internal Standard) Sample->Spike_IS Extraction Protein Precipitation / Extraction Spike_IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Peak_Integration Peak Area Integration (Analyte & IS) LC_MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Gallic Acid / this compound) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Plot Ratio_Calculation->Calibration_Curve Quantification Quantify Gallic Acid Concentration Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Gallic Acid and the PI3K/Akt/mTOR Signaling Pathway

Gallic acid has been shown to exert anti-cancer and anti-inflammatory effects by modulating various cellular signaling pathways. One of the key pathways it influences is the PI3K/Akt/mTOR pathway, which is often dysregulated in diseases like cancer.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Effects Cell Growth, Proliferation, Survival mTOR->Cell_Effects Promotes Gallic_Acid Gallic Acid Gallic_Acid->PI3K Inhibits Gallic_Acid->Akt Inhibits

Caption: Gallic acid's inhibitory effect on the PI3K/Akt/mTOR pathway.

References

Solubility Profile of Gallic Acid-d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the solubility of Gallic acid-d2 (Deuterated Gallic Acid), a critical parameter for its application in research, particularly in drug development and metabolic studies. Understanding the solubility of this isotopically labeled compound in various solvents is essential for accurate experimental design, formulation, and in vitro/in vivo studies. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing a clear reference for researchers preparing solutions for experimental use.

SolventSolubility (mg/mL)
Dimethylformamide (DMF)30[1][2]
Dimethyl sulfoxide (DMSO)30[1][2]
Ethanol5[1][2]
DMSO:PBS (pH 7.2) (1:3)0.25[1][2]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The "shake-flask" method is a widely recognized and accepted "gold standard" for determining equilibrium solubility due to its simplicity and reliability in achieving a true thermodynamic equilibrium[5][6].

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is quantified using a suitable analytical technique.

Detailed Methodology

1. Preparation of a Saturated Solution:

  • Accurately weigh an amount of this compound that is in excess of its expected solubility.

  • Add the solid to a sealed, temperature-controlled container (e.g., a glass vial or flask) containing a precise volume of the chosen solvent.

2. Equilibration:

  • Agitate the container at a constant temperature using a mechanical shaker or magnetic stirrer.

  • The agitation period is crucial and should be long enough to ensure equilibrium is reached, typically ranging from 24 to 72 hours[5].

3. Phase Separation:

  • Once equilibrium is established, the undissolved solid must be separated from the saturated solution.

  • This is commonly achieved through centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., PTFE) that does not absorb the solute[5].

4. Quantification of the Solute:

  • The concentration of this compound in the clear, saturated filtrate is then determined.

  • High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose[5]. A calibration curve using standard solutions of this compound of known concentrations must be generated for accurate quantification.

5. Data Reporting:

  • The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Agitate at constant temperature (24-72h) A->B Establish Equilibrium C Centrifuge to pellet undissolved solid B->C Separate Phases D Filter supernatant C->D E Quantify concentration of dissolved this compound (e.g., by HPLC) D->E Analyze Filtrate

Solubility Determination Workflow

References

A Technical Guide to the Natural Isotopic Abundance of Gallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural isotopic abundance of the constituent elements of gallic acid. It includes baseline isotopic data, detailed experimental protocols for isotope ratio analysis, and a visual workflow to support researchers in analytical chemistry, pharmacology, and drug development.

Introduction to Gallic Acid and its Isotopic Signature

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid with the chemical formula C₇H₆O₅.[1][2][3] It occurs naturally in a variety of plant sources, including gallnuts, tea leaves, and oak bark, both in its free form and as a component of hydrolyzable tannins.[1][4] Its significant antioxidant, anti-inflammatory, and antineoplastic properties make it a molecule of high interest in pharmaceutical research.

Understanding the natural isotopic abundance of gallic acid's constituent elements—carbon, hydrogen, and oxygen—is fundamental for a range of analytical applications. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy rely on this baseline information. Isotope ratio analysis can be used to trace the metabolic pathways of gallic acid, verify the authenticity of natural health products, and understand the biogeochemical origins of the plant sources from which it is derived.[5][6]

Data Presentation: Natural Abundance of Constituent Isotopes

The isotopic composition of a gallic acid molecule is determined by the natural abundances of the stable isotopes of carbon, hydrogen, and oxygen. While these abundances are relatively constant, slight variations can occur due to kinetic and thermodynamic fractionation effects in biological and geological systems.[5][7] The globally accepted average abundances are presented below.

Table 1: Natural Abundance of Stable Isotopes in Gallic Acid (C₇H₆O₅)

ElementIsotopeIsotopic Mass (Da)Natural Abundance (Atom %)
Carbon ¹²C12.00000098.93%
¹³C13.0033551.07%
Hydrogen ¹H (Protium)1.00782599.985%
²H (Deuterium)2.0141020.015%
Oxygen ¹⁶O15.99491599.757%
¹⁷O16.9991320.038%
¹⁸O17.9991600.205%

Note: Data compiled from various sources.[8][9][10][11][12][13][14][15][16] The radioactive isotope of hydrogen, ³H (Tritium), occurs in trace amounts and is not included in this table of stable isotopes.[10][11][17]

Experimental Protocols: Isotope Ratio Mass Spectrometry (IRMS)

The high-precision measurement of natural isotopic abundances in organic compounds like gallic acid is performed using an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS) .[18][19][20] This technique allows for the determination of the isotope ratios (e.g., ¹³C/¹²C, ²H/¹H, ¹⁸O/¹⁶O) of the bulk material.

3.1. Sample Preparation

  • Extraction & Purification: Gallic acid must first be isolated from its plant matrix. This typically involves solvent extraction followed by purification using techniques like High-Performance Liquid Chromatography (HPLC) to ensure the sample is free of contaminants that could alter the isotopic measurement.

  • Drying & Weighing: The purified gallic acid sample is lyophilized or oven-dried to remove all water. A precise sub-milligram quantity of the sample is weighed into a small tin (for C/N analysis) or silver (for H/O analysis) capsule.

3.2. Elemental Analysis and Gas Conversion The core of the EA-IRMS protocol is the quantitative conversion of the solid sample into simple, pure gases.[21][22]

  • For δ¹³C Analysis (Combustion): The tin-encapsulated sample is dropped into a high-temperature (≈1000 °C) combustion reactor. In the presence of a pulse of pure oxygen, the sample undergoes flash combustion, converting all organic carbon into carbon dioxide (CO₂).[21] Other byproducts are scrubbed, and the CO₂ is chromatographically separated.

  • For δ²H and δ¹⁸O Analysis (Pyrolysis): The silver-encapsulated sample is dropped into a high-temperature (≈1450 °C) pyrolysis reactor, typically containing glassy carbon.[21] In an oxygen-free environment, the sample is thermally decomposed (pyrolyzed). Hydrogen is converted to H₂ gas, and oxygen is converted to carbon monoxide (CO). The gases are then separated by a gas chromatography (GC) column.[19][22]

3.3. IRMS Measurement

  • Gas Introduction: The purified analyte gas (CO₂, H₂, or CO) flows from the GC column into the ion source of the mass spectrometer via a continuous flow interface.[22]

  • Ionization: Within the ion source, the gas molecules are ionized by a beam of electrons, creating a stream of positive ions.

  • Mass Separation: The ions are accelerated and focused into a tight beam, which then passes through a powerful magnetic field. The magnetic field deflects the ions according to their mass-to-charge (m/z) ratio; lighter isotopologues (e.g., ¹²CO₂) are deflected more than their heavier counterparts (e.g., ¹³CO₂).[22]

  • Detection: The separated ion beams are simultaneously collected by multiple Faraday cup detectors, allowing for the precise measurement of the ratio of the different isotopologues.

  • Data Reporting: The measured ratios are reported in delta (δ) notation, expressed in parts per thousand (‰), relative to international standards (e.g., Vienna Pee Dee Belemnite (VPDB) for carbon, Vienna Standard Mean Ocean Water (VSMOW) for hydrogen and oxygen).[7]

Mandatory Visualization: Analytical Workflow

The following diagram illustrates the complete workflow for determining the isotopic abundance of gallic acid using EA-IRMS.

G cluster_0 Sample Preparation cluster_1 Elemental Analyzer (EA) cluster_2 Isotope Ratio Mass Spectrometer (IRMS) p1 Gallic Acid Source (e.g., Plant Material) p2 Extraction & Purification (HPLC) p1->p2 p3 Weighing into Tin/Silver Capsule p2->p3 ea1 High-Temp Combustion (for ¹³C) or Pyrolysis (for ²H, ¹⁸O) p3->ea1 ea2 Conversion to Pure Gas (CO₂, H₂, CO) ea1->ea2 ea3 Gas Chromatography (GC) Separation ea2->ea3 irms1 Ion Source ea3->irms1 irms2 Magnetic Sector (Mass Separation) irms1->irms2 irms3 Faraday Cup Detectors irms2->irms3 data Data Acquisition & Processing (δ¹³C, δ²H, δ¹⁸O) irms3->data

Caption: Workflow for EA-IRMS analysis of gallic acid's isotopic composition.

References

The Role of Gallic Acid-d2 in Advancing Metabolomics Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of metabolomics, the pursuit of accurate and reproducible quantification of small molecules is paramount. Stable isotope-labeled internal standards have emerged as an indispensable tool, and among them, Gallic acid-d2 (3,4,5-trihydroxybenzoic-2,6-d2 acid) is proving to be a valuable asset for researchers investigating the multifaceted roles of gallic acid. This technical guide provides an in-depth exploration of the applications of this compound in metabolomics, offering detailed experimental protocols, comprehensive quantitative data, and visualizations of relevant metabolic and signaling pathways. Gallic acid, a naturally occurring phenolic acid found in numerous plants, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding its metabolic fate and its influence on cellular signaling is crucial for harnessing its therapeutic potential. This compound, by virtue of its isotopic labeling, serves as an ideal internal standard for mass spectrometry-based quantification, enabling precise measurement of endogenous gallic acid levels in various biological matrices. This guide will delve into the practical applications of this compound, from its use in stable isotope dilution mass spectrometry for accurate quantification to its potential role in metabolic flux analysis to trace the intricate pathways of gallic acid metabolism.

Core Applications of this compound in Metabolomics

The primary application of this compound in metabolomics is as an internal standard for the accurate quantification of unlabeled (endogenous) gallic acid using the stable isotope dilution (SID) method coupled with liquid chromatography-mass spectrometry (LC-MS). The key advantages of using a stable isotope-labeled internal standard like this compound include:

  • Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since this compound is chemically identical to gallic acid, it co-elutes during chromatography and experiences the same matrix effects. By calculating the ratio of the analyte to the internal standard, these effects can be effectively normalized.

  • Compensation for Sample Preparation Variability: Losses can occur during various stages of sample preparation, such as extraction, evaporation, and reconstitution. Adding a known amount of this compound at the beginning of the workflow allows for the correction of these losses, as both the analyte and the standard are affected similarly.

  • Increased Method Robustness and Accuracy: The use of a deuterated internal standard significantly improves the precision, accuracy, and reproducibility of the analytical method, making it more reliable for quantitative studies.

Beyond its role as an internal standard, deuterium-labeled compounds like this compound are instrumental in metabolic flux analysis . By introducing the labeled compound into a biological system, researchers can trace the metabolic fate of gallic acid, identify its downstream metabolites, and quantify the rates (fluxes) of the metabolic pathways in which it is involved.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated LC-MS/MS methods for the determination of gallic acid, showcasing the performance of methods that utilize this compound or other internal standards.

Table 1: LC-MS/MS Method Parameters for Gallic Acid Quantification

ParameterRabbit SerumRat PlasmaOriganum laevigatum Extract
Internal Standard This compoundPuerarinCurcumin
Linearity Range 5 - 1000 ng/mL0.178 - 129.537 µg/mLNot Specified
LLOQ 5.00 ng/mL0.178 µg/mL0.008 mg/L
LOD Not SpecifiedNot Specified0.002 mg/L
Correlation Coefficient (r²) ≥ 0.99> 0.990.9912

Table 2: Recovery and Matrix Effect Data for Gallic Acid Quantification

ParameterRabbit Serum (using this compound)Rat Plasma (using Puerarin)
Analyte Recovery 63.47% (LQC), 69.64% (MQC), 69.98% (HQC)94.3% - 98.8%
Internal Standard Recovery Not SpecifiedNot Specified
Matrix Effect (Analyte) -0.60%Not Specified
Matrix Effect (Internal Standard) 0.28%Not Specified

(LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control)

Experimental Protocols

This section provides detailed methodologies for the quantification of gallic acid using this compound as an internal standard and a general workflow for metabolic flux analysis.

Protocol 1: Quantification of Gallic Acid in Rabbit Serum using LC-MS/MS with this compound

1. Materials and Reagents:

  • Gallic acid reference standard

  • This compound (internal standard)

  • Control rabbit serum

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • 0.1 N HCl

  • Reconstitution solution (Buffer:Methanol, 90:10 v/v)

  • Deionized water

2. Preparation of Stock and Working Solutions:

  • Gallic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve gallic acid in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Gallic Acid Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 40% methanol in water for calibration curve and quality control (QC) samples.

  • This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 40% methanol in water.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To a 1.5 mL microcentrifuge tube, add 100 µL of rabbit serum sample.

  • Add 25 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 200 µL of 0.1 N HCl and mix well.

  • Add 2 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 2,500 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue with 200 µL of the reconstitution solution.

  • Inject 20 µL of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: HPLC system capable of delivering a stable flow rate.

  • Column: Phenomenex Luna C18 (150 x 3.9 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Methanol and 0.1% formic acid in water (60:40 v/v).

  • Flow Rate: 0.8 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with a Turbo Ionspray source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions:

    • Gallic acid: Monitor the specific precursor to product ion transition.

    • This compound: Monitor the specific precursor to product ion transition, which will have a mass shift of +2 Da compared to gallic acid.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of gallic acid to this compound against the concentration of the calibration standards.

  • Determine the concentration of gallic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: General Workflow for Metabolic Flux Analysis using Stable Isotope Labeling

This protocol outlines the general steps involved in a metabolic flux analysis experiment.

1. Experimental Design:

  • Select the appropriate stable isotope-labeled precursor (e.g., a deuterated compound). The choice of tracer depends on the metabolic pathway of interest.

  • Determine the labeling strategy (e.g., steady-state or dynamic labeling).

  • Define the biological system (e.g., cell culture, animal model).

  • Establish the time points for sample collection.

2. Isotope Labeling:

  • Introduce the stable isotope-labeled precursor into the biological system. For cell cultures, this involves adding the labeled compound to the culture medium. For animal studies, it can be administered through diet or injection.

3. Sample Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity at the designated time points to prevent further enzymatic reactions. This is often achieved by flash-freezing in liquid nitrogen.

  • Extract the metabolites from the quenched samples using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

4. LC-MS Analysis:

  • Analyze the extracted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

  • The mass spectrometer is operated in a way that allows for the detection and quantification of different isotopologues (molecules of the same compound that differ in their isotopic composition).

5. Data Analysis and Flux Calculation:

  • Process the raw LC-MS data to identify and quantify the different isotopologues of the metabolites of interest.

  • Correct for the natural abundance of stable isotopes.

  • Use specialized software (e.g., INCA, Metran) to perform metabolic flux analysis. This involves fitting the experimental labeling data to a metabolic model to estimate the intracellular reaction rates (fluxes).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of gallic acid.

cluster_0 Sample Preparation and Analysis Biological_Sample Biological Sample (e.g., Plasma, Urine, Cells) Spiking Spike with This compound (IS) Biological_Sample->Spiking Extraction Metabolite Extraction (e.g., LLE, SPE, PPT) Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Quantification Quantification of Endogenous Gallic Acid Data_Analysis->Quantification

Workflow for Gallic Acid Quantification using this compound.

cluster_1 Metabolic Fate of Gallic Acid Gallic_Acid Gallic Acid Methylation Methylation (COMT) Gallic_Acid->Methylation Other_Metabolites Other Metabolites (e.g., Glucuronides, Sulfates) Gallic_Acid->Other_Metabolites Four_O_Methyl_Gallic_Acid 4-O-Methyl Gallic Acid Methylation->Four_O_Methyl_Gallic_Acid Excretion Excretion (Urine) Four_O_Methyl_Gallic_Acid->Excretion Other_Metabolites->Excretion

Simplified Metabolic Pathway of Gallic Acid.

cluster_2 Gallic Acid's Anti-Inflammatory Signaling Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Inflammatory_Stimulus->IKK activates Gallic_Acid Gallic Acid Gallic_Acid->IKK inhibits IkappaB_alpha IκBα IKK->IkappaB_alpha phosphorylates NF_kappaB NF-κB (p65/p50) IkappaB_alpha->NF_kappaB releases Nucleus Nucleus NF_kappaB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription of

Inhibition of the NF-κB Signaling Pathway by Gallic Acid.

Methodological & Application

Application Note: Quantitative Analysis of Gallic Acid in Biological Matrices using Gallic Acid-d2 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of gallic acid in biological matrices, specifically serum, using a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The protocol employs Gallic acid-d2 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications in drug development where accurate quantification of gallic acid is required.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants, fruits, and beverages.[1][2] It is known for its antioxidant, anti-inflammatory, and potential anti-cancer properties, making it a compound of significant interest in pharmaceutical and nutraceutical research.[2][3] Accurate and reliable quantification of gallic acid in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for evaluating its efficacy in preclinical and clinical studies.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry due to their ability to compensate for variations in sample preparation, chromatography, and ionization.[4] this compound, a deuterated analog of gallic acid, co-elutes with the analyte and exhibits similar ionization behavior, making it an ideal internal standard for LC-MS/MS analysis. This application note details a validated method for the determination of gallic acid in rabbit serum using this compound as the internal standard.[1]

Experimental

Materials and Reagents
  • Gallic acid (Reference Standard)

  • This compound (Internal Standard)

  • Methanol (HPLC Grade)

  • Formic acid (Analytical Reagent Grade)

  • Ethyl acetate (HPLC Grade)

  • Hydrochloric acid (Concentrated)

  • Water (Ultrapure)

  • Rabbit Serum (or other biological matrix)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Sciex API 5500+ or equivalent)

  • Analytical Balance

  • Centrifuge

  • Vortex Mixer

  • Evaporator (e.g., nitrogen evaporator)

  • Pipettes and general laboratory consumables

Preparation of Standard Solutions

Stock Solutions (1.00 mg/mL): Accurately weigh 5.00 mg of Gallic acid and this compound standards and transfer each into separate 5 mL volumetric flasks. Dissolve the standards in 2 mL of methanol and make up the volume to the mark with methanol to obtain a final concentration of 1.00 mg/mL for each stock solution.[1] Store stock solutions at 2-8 °C.

Working Standard Solutions: Prepare working standard solutions for calibration curve and quality control (QC) samples by serially diluting the Gallic acid stock solution with 40% methanol in water.[1]

Internal Standard Working Solution (100.00 ng/mL): Prepare the IS working solution by diluting the this compound stock solution with 40% methanol in water to a final concentration of 100.00 ng/mL.[1]

Sample Preparation (Liquid-Liquid Extraction)
  • To a 1.5 mL microcentrifuge tube, add 100 µL of serum sample.

  • Add 25 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 200 µL of 0.1 N HCl and vortex mix.[1]

  • Add 2 mL of ethyl acetate and vortex for 5 minutes.[1]

  • Centrifuge at 2,500 rpm for 5 minutes.[1]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue with 200 µL of the reconstitution solution (90% Buffer: 10% Methanol, where the buffer is 0.1% formic acid in water).[1]

  • Inject 20 µL of the reconstituted sample into the LC-MS/MS system.[1]

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column Phenomenex Luna C18, 150 x 3.9 mm, 5 µm
Mobile Phase Isocratic: 60% Methanol and 40% 0.1% Formic acid in water
Flow Rate 0.8 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Run Time ~2 minutes

Source:[1]

Mass Spectrometry:

ParameterValue
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Gallic acid: m/z 169.0 → 125.0, this compound: m/z 171.0 → 127.0 (hypothetical, based on GA)
Collision Energy (CE) Optimized for specific instrument
Declustering Potential (DP) Optimized for specific instrument

Note: The MRM transition for this compound is not explicitly stated in the primary source but is predicted based on the fragmentation of Gallic acid. Users should optimize MS parameters for their specific instrument. The precursor-to-product ion transition for gallic acid is m/z 169.0→125.0.[5]

Quantitative Data Summary

The following tables summarize the validation data for the quantitative analysis of gallic acid in rabbit serum.

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Gallic Acid5.00 - 1000≥ 0.99

Source:[1]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ5.00≤ 1585-115≤ 1585-115
Low QC15.00≤ 1585-115≤ 1585-115
Medium QC500.0≤ 1585-115≤ 1585-115
High QC800.0≤ 1585-115≤ 1585-115

Note: Specific values for precision and accuracy were not provided in the primary source but are based on typical acceptance criteria for bioanalytical method validation.

Table 3: Recovery and Matrix Effect

QC LevelMean Recovery (%)Matrix Effect (%)
Low QC63.47< 15
Medium QC69.64< 15
High QC69.98< 15

Source:[1]

Table 4: Stability

Stability ConditionDurationLow QC Stability (%)High QC Stability (%)
Freeze-Thaw3 cycles85-11585-115
Ambient Temperature18 hours85-11585-115
Frozen Storage (-20 °C)15 days85-11585-115
Frozen Storage (-70 °C)15 days85-11585-115

Source:[1]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 100 µL Serum Sample s2 Add 25 µL this compound (IS) s1->s2 s3 Add 200 µL 0.1 N HCl s2->s3 s4 Add 2 mL Ethyl Acetate (Vortex 5 min) s3->s4 s5 Centrifuge (2,500 rpm, 5 min) s4->s5 s6 Evaporate Organic Layer s5->s6 s7 Reconstitute in 200 µL Mobile Phase s6->s7 a1 Inject 20 µL s7->a1 a2 LC Separation (C18 Column) a1->a2 a3 MS/MS Detection (ESI-, MRM) a2->a3 d1 Peak Integration a3->d1 d2 Concentration Calculation (Analyte/IS Ratio) d1->d2

Caption: LC-MS/MS analytical workflow for Gallic acid.

Gallic Acid-Induced Apoptosis Signaling Pathway

G GA Gallic Acid ROS Reactive Oxygen Species (ROS) GA->ROS DNA_damage DNA Damage ROS->DNA_damage JNK JNK DNA_damage->JNK ATM ATM DNA_damage->ATM p53 p53 Activation JNK->p53 ATM->p53 PUMA PUMA (Pro-apoptotic) p53->PUMA Fas Fas (Death Receptor) p53->Fas Apoptosis Apoptosis PUMA->Apoptosis Fas->Apoptosis

Caption: Gallic acid-induced apoptosis signaling pathway.

Gallic Acid and the PI3K/Akt Signaling Pathway

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GA Gallic Acid GA->PI3K inhibits PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt (Protein Kinase B) Cell_Growth Cell Growth & Proliferation pAkt->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition

Caption: Gallic acid's inhibitory effect on the PI3K/Akt pathway.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of gallic acid in biological matrices. The use of this compound as an internal standard ensures high accuracy and precision, making this protocol well-suited for demanding research and development applications. The provided validation data demonstrates the robustness of the method, and the included diagrams offer a visual representation of the experimental process and the compound's biological context. This protocol can be adapted for use with various biological matrices and LC-MS/MS systems, though re-validation is recommended.

References

Application Note: Preparation and Use of Gallic Acid-d2 for Quantitative Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation and use of Gallic Acid-d2 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of gallic acid in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is critical for correcting variations in sample extraction, matrix effects, and instrument response, thereby ensuring high accuracy and precision in bioanalytical methods.[1][2] This note covers the preparation of standard solutions, sample extraction procedures, and recommended LC-MS/MS parameters for pharmacokinetic, metabolomic, and other quantitative studies.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in numerous plants and is known for its antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] Accurate quantification of gallic acid in complex biological samples is essential for understanding its pharmacological effects and metabolic fate. Mass spectrometry, particularly LC-MS/MS, offers high sensitivity and selectivity for this purpose.[6][7]

The gold standard for quantitative LC-MS/MS analysis involves the use of a SIL-IS.[1] this compound, where two hydrogen atoms on the aromatic ring are replaced with deuterium, is an ideal internal standard.[7][8][9] It co-elutes with the unlabeled analyte and exhibits nearly identical chemical behavior during sample preparation and ionization, yet is distinguishable by its mass-to-charge ratio (m/z).[1] This protocol details the necessary steps for its effective use in a research or drug development setting.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of stock and working solutions for gallic acid (analyte) and this compound (internal standard).

Materials:

  • Gallic Acid (≥98% purity)

  • This compound (≥99% isotopic purity)[9]

  • Methanol (HPLC or LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Procedure:

  • Primary Stock Solutions (1.0 mg/mL):

    • Accurately weigh 5.0 mg of gallic acid and transfer it to a 5.0 mL volumetric flask.

    • Dissolve the compound in methanol and make up the volume to the mark. This is the Analyte Stock Solution.

    • Separately, accurately weigh 5.0 mg of this compound and prepare in the same manner. This is the Internal Standard (IS) Stock Solution.[7]

    • Store stock solutions at -20°C in amber vials.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions for the calibration curve by serially diluting the Analyte Stock Solution with a 50:50 methanol/water mixture. Concentrations may range from 5 ng/mL to 1000 ng/mL.[7]

    • Prepare a separate set of Quality Control (QC) samples (Low, Medium, High concentrations) from an independent stock solution weighing.[6]

  • Internal Standard (IS) Spiking Solution:

    • Dilute the IS Stock Solution with a 50:50 methanol/water mixture to a final concentration of 100 ng/mL.[7] This concentration should be optimized based on the expected analyte concentration range and instrument response.

Protocol 2: Sample Preparation from Plasma/Serum

This section details two common extraction methods for gallic acid from a biological matrix like plasma or serum.

Method A: Protein Precipitation (PPT)

  • Aliquot 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS Spiking Solution (e.g., 100 ng/mL) and vortex briefly.

  • Add 300 µL of ice-cold methanol to precipitate proteins.[10]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or HPLC vial.

  • Evaporate to dryness under a gentle stream of nitrogen if concentration is needed, or inject directly. If evaporated, reconstitute in 100 µL of the initial mobile phase.

Method B: Liquid-Liquid Extraction (LLE)

  • Aliquot 100 µL of the serum sample into a 2.0 mL microcentrifuge tube.[7]

  • Add 25 µL of the IS Spiking Solution (e.g., 100 ng/mL).[7]

  • Add 200 µL of 0.1 N HCl to acidify the sample and vortex.[7]

  • Add 1.5 mL of ethyl acetate, vortex for 5 minutes, and centrifuge at 2,500 rpm for 5 minutes.[7]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 90:10 Water:Methanol with 0.1% Formic Acid).[7]

  • Transfer to an HPLC vial for analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides typical starting parameters for the chromatographic separation and mass spectrometric detection of gallic acid and this compound. Optimization is recommended for specific instrumentation.

Instrumentation:

  • UPLC or HPLC system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Procedure:

  • Set up the chromatographic conditions as described in Table 2 .

  • Set up the mass spectrometer in negative ESI mode.

  • Perform analysis using Multiple Reaction Monitoring (MRM) with the transitions listed in Table 1 .

  • Inject 5-20 µL of the prepared sample.[7]

Data Presentation

Quantitative data from cited literature is summarized below to provide a baseline for method development.

Table 1: Mass Spectrometry Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Mode Reference
Gallic Acid 169.0 125.0 Negative ESI [6]

| this compound (IS) | 171.0 | 127.0 (projected) | Negative ESI |[7] |

Note: The m/z for this compound is projected based on its structure. The exact transition should be confirmed by infusion.

Table 2: Example Chromatographic Conditions

Parameter Condition Reference
Column C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) [10]
Mobile Phase A Water with 0.1% Formic Acid or 0.1% Acetic Acid [6][11]
Mobile Phase B Acetonitrile or Methanol [6][7]
Flow Rate 0.3 - 0.8 mL/min [7][11]
Gradient Isocratic (e.g., 60:40 Methanol:Water) or Gradient [7][11]
Column Temp. 40 °C [11]

| Run Time | 3 - 5 minutes |[6] |

Table 3: Summary of Method Performance from Literature

Parameter Gallic Acid Reference
LLOQ 0.33 - 5 ng/mL [6][7]
Linearity (r²) > 0.995 [6]
Extraction Recovery 63% - 99% [7][10]
Precision (%RSD) 3.1% - 14.1% [6]

| Accuracy (%Bias) | -12.7% to 11% |[6] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of gallic acid using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with This compound (IS) Sample->Spike Extract Extraction (PPT or LLE) Spike->Extract Recon Evaporation & Reconstitution Extract->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (ESI-, MRM) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: Workflow for Gallic Acid quantification using a SIL-IS.

Metabolic Influence of Gallic Acid

Gallic acid has been shown to exert anti-inflammatory effects by modulating various metabolic pathways. This diagram conceptually illustrates the influence of gallic acid on metabolic networks disrupted during inflammation.

G cluster_inflammation Inflammatory State cluster_pathways Affected Metabolic Pathways Inflammation Acute Inflammation (e.g., Carrageenan-induced) MetDisorder Metabolic Disorder Inflammation->MetDisorder induces AA Arachidonic Acid Metabolism MetDisorder->AA LA Linoleic Acid Metabolism MetDisorder->LA Pentose Pentose & Glucuronate Interconversions MetDisorder->Pentose GA Gallic Acid Administration GA->MetDisorder regulates/ reverses

References

Application of Gallic Acid-d2 in Food Analysis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of Gallic acid-d2 as an internal standard in the quantitative analysis of gallic acid in various food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a wide variety of fruits, vegetables, nuts, and beverages like tea and wine.[1][2] It is recognized for its potent antioxidant properties and potential health benefits, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] Accurate quantification of gallic acid in food products is crucial for quality control, authentication, and for understanding its contribution to the nutritional and therapeutic properties of foods. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1]

Data Presentation

The following tables summarize key quantitative data relevant to the analysis of gallic acid in food matrices.

Table 1: Typical Gallic Acid Content in Various Food Samples

Food MatrixGallic Acid ConcentrationAnalytical MethodReference
Red Wine70 mg/L (average)HPLC[3]
White Wine10 mg/L (average)HPLC[3]
Green Tea Extracts55 - 155 mg/g (liberated by tannase)HPLC[4]
Dried Date0.27 - 0.53 µmol/100 gNot specified[5]
Mango Juice2.4 mg/g (dry weight)Voltammetry[6]
Averrhoa carambola (Starfruit) Leaves Ethanolic Extract502.7 µ g/100 mgHPTLC[7]

Table 2: LC-MS/MS Method Validation Parameters for Gallic Acid Analysis using this compound as Internal Standard (Adapted from Rabbit Serum Analysis) [1]

ParameterGallic AcidThis compound (IS)
Linearity Range5 - 1000 ng/mLN/A
Correlation Coefficient (r²)≥ 0.99N/A
Mean Recovery63.47% - 69.98%Not specified
Matrix Effect-0.60%0.28%
Lower Limit of Quantification (LLOQ)5 ng/mLN/A

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of gallic acid in food samples using this compound as an internal standard with LC-MS/MS. This protocol is adapted from a validated method for biological fluids and is applicable to various food matrices with appropriate sample preparation.[1]

Preparation of Standard Solutions
  • Gallic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of gallic acid standard and dissolve it in 10 mL of methanol.

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of gallic acid by serial dilution of the stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v) to create a calibration curve (e.g., 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with the same solvent as the working standards to a final concentration of 100 ng/mL.

Sample Preparation (General Guideline - Adaptable for Specific Food Matrices)

The following is a general liquid-liquid extraction (LLE) procedure. For solid samples, an initial extraction step (e.g., with methanol or ethanol/water mixtures) and homogenization will be necessary.

  • Sample Aliquot: Take a known volume or weight of the homogenized liquid or extracted solid food sample (e.g., 100 µL of fruit juice or wine, or the equivalent of 1 g of extracted solid).

  • Internal Standard Spiking: Add a precise volume (e.g., 25 µL) of the this compound internal standard spiking solution (100 ng/mL) to each sample, calibrator, and quality control sample.

  • Acidification: Acidify the sample by adding a small volume of an acid, such as 0.1% formic acid in water, to improve extraction efficiency.

  • Extraction: Add an appropriate organic extraction solvent (e.g., 1 mL of ethyl acetate).

  • Vortex and Centrifuge: Vortex the mixture for 1-2 minutes and then centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the layers.

  • Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 150 x 3.9 mm, 5 µm particle size) is suitable.[1]

  • Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase is a mixture of methanol and water containing 0.1% formic acid (e.g., 60:40 v/v).[1]

  • Flow Rate: A typical flow rate is 0.8 mL/min.[1]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is typically used for phenolic acids.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Gallic Acid: m/z 169.0 → 125.0

    • This compound (IS): m/z 171.0 → 126.0 (Note: The exact m/z will depend on the deuteration pattern of the standard).

Visualizations

The following diagrams illustrate the experimental workflow and the principle of internal standard quantification.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing food_sample Food Sample (e.g., Fruit Juice, Wine Extract) spike_is Spike with This compound (IS) food_sample->spike_is extraction Liquid-Liquid Extraction (or SPE) spike_is->extraction evap_recon Evaporate & Reconstitute extraction->evap_recon filter Filter evap_recon->filter lc_separation LC Separation (C18 Column) filter->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration (Analyte & IS) ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Gallic Acid calibration_curve->quantification internal_standard_quantification cluster_input Inputs cluster_process Processing cluster_output Output analyte_response Analyte Response (Gallic Acid Peak Area) calculate_ratio Calculate Response Ratio (Analyte Area / IS Area) analyte_response->calculate_ratio is_response IS Response (this compound Peak Area) is_response->calculate_ratio calibration_standards Calibration Standards (Known Analyte/IS Ratio) generate_curve Generate Calibration Curve (Response Ratio vs. Concentration Ratio) calibration_standards->generate_curve calculate_ratio->generate_curve determine_concentration Determine Analyte Concentration in Unknown Sample generate_curve->determine_concentration

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Gallic Acid in Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive bioanalytical method for the quantitative determination of gallic acid in biological matrices, specifically plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic compound found in numerous plants and is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties[1][2]. Accurate quantification in biological fluids is crucial for pharmacokinetic, metabolic, and toxicological studies. The method employs a stable, deuterated internal standard (IS), Gallic Acid-d2, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. The protocol covers sample preparation using protein precipitation, detailed LC-MS/MS parameters, and a summary of method validation results.

Experimental Protocols

Materials and Reagents
  • Analytes: Gallic Acid (≥98% purity), this compound (Internal Standard, IS)

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water

  • Biological Matrix: Blank plasma (e.g., human, rabbit, rat)

Instrumentation
  • LC System: UPLC or HPLC system capable of delivering accurate gradients.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source[3].

  • Analytical Column: A reverse-phase C18 column, such as a Phenomenex Luna C18 (150 x 3.9 mm, 5 µm) or equivalent, is suitable[3].

Preparation of Stock and Working Solutions
  • Gallic Acid Stock Solution (1 mg/mL): Accurately weigh 5.0 mg of gallic acid and transfer it to a 5 mL volumetric flask. Dissolve and make up the volume with methanol[3].

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol using the same procedure[3].

  • Working Solutions: Prepare serial dilutions of the gallic acid stock solution in a methanol:water (40:60 v/v) mixture to create spiking solutions for calibration standards and quality control (QC) samples[3]. Prepare a working solution of the internal standard at a concentration of 100 ng/mL in the same diluent[3]. Store all solutions at 2-8 °C[3].

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Generate calibration standards by spiking blank plasma with the appropriate gallic acid working solutions to achieve final concentrations in the desired range (e.g., 5, 10, 25, 100, 250, 500, 800, and 1000 ng/mL)[3].

  • Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 15, 500, and 800 ng/mL)[3].

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for removing proteins from plasma samples, which can interfere with the analysis[4][5].

  • Pipette 100 µL of the plasma sample (unknown, calibration standard, or QC) into a clean microcentrifuge tube.

  • Add 25 µL of the 100 ng/mL internal standard working solution (this compound) and vortex briefly.

  • Add 800 µL of a cold protein precipitation solvent (e.g., methanol or an 8:1:1 mixture of acetonitrile:methanol:acetone)[6].

  • Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and protein precipitation[3].

  • Centrifuge the tubes at high speed (e.g., 10,000 x g or higher) for 10 minutes at 4°C to pellet the precipitated proteins[7].

  • Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

  • Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system[3].

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Plasma Sample (100 µL) is 2. Add Internal Standard (this compound) sample->is ppt 3. Add Precipitation Solvent (e.g., Methanol) is->ppt vortex 4. Vortex & Centrifuge ppt->vortex supernatant 5. Transfer Supernatant vortex->supernatant inject 6. Inject into LC-MS/MS supernatant->inject acquire 7. Data Acquisition (MRM) inject->acquire process 8. Peak Integration & Calibration acquire->process result 9. Final Concentration process->result

Caption: Experimental workflow for gallic acid quantification.

LC-MS/MS Method Parameters

The following table summarizes the optimized parameters for the chromatographic separation and mass spectrometric detection of gallic acid and its deuterated internal standard. Detection is performed in negative ion mode, as it provides excellent sensitivity for phenolic acids[8][9].

ParameterCondition
LC System UPLC/HPLC System
ColumnPhenomenex Luna C18, 150 x 3.9 mm, 5 µm[3]
Mobile PhaseIsocratic: 60% Methanol and 40% Water with 0.1% Formic Acid[3]
Flow Rate0.8 mL/min[3]
Injection Volume20 µL[3]
Column TemperatureAmbient or 28 °C[10]
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative[3][8]
Monitored TransitionsGallic Acid: m/z 169.0 → 125.0[11][12][13]This compound (IS): m/z 171.0 → 127.0 (Typical)
Source TemperatureOptimized for the specific instrument (e.g., 400-550 °C)[3]
Collision GasArgon

Method Validation and Performance

The described method was validated according to regulatory guidelines (e.g., USFDA)[3]. The validation ensures the method is reliable for its intended purpose. Key performance characteristics are summarized below.

Table 1: Method Validation Summary

This table presents typical validation results for the quantification of gallic acid in plasma.

Validation ParameterResult
Linearity Range 5 – 1000 ng/mL[3]
Correlation Coefficient (r²)≥ 0.99[3]
Lower Limit of Quantitation (LLOQ) 5 ng/mL[3]
Accuracy (RE%) Within ±15% (85% to 115%) across L, M, H QC levels[13][14]
Precision (RSD%) ≤ 15% for intra- and inter-day runs at L, M, H QC levels[13][14]
Mean Recovery 63% - 70%[3]. Note: Consistent recovery is more critical than high recovery.
Matrix Effect Investigated to ensure no significant ion suppression or enhancement from endogenous components.
Stability Stable through 3 freeze-thaw cycles and for at least 15 days at -20 °C and -70 °C[3].
Table 2: Representative Accuracy and Precision Data

This table provides an example of intra-day and inter-day accuracy and precision data for QC samples.

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%RE)Intra-Day Precision (%RSD)Inter-Day Accuracy (%RE)Inter-Day Precision (%RSD)
Low QC 15.0-2.5% to 3.1%≤ 8.5%-1.8% to 4.5%≤ 9.2%
Mid QC 500.0-4.2% to 1.5%≤ 6.3%-3.5% to 2.8%≤ 7.5%
High QC 800.0-1.9% to 5.0%≤ 5.1%-0.8% to 6.1%≤ 6.8%

(Data are representative examples based on typical acceptance criteria found in literature[13][14])

Conclusion

The LC-MS/MS method presented provides a selective, sensitive, and reliable approach for the quantification of gallic acid in plasma. The use of a deuterated internal standard, this compound, ensures high accuracy by compensating for potential variability during sample preparation and analysis. The simple protein precipitation protocol allows for high-throughput processing. This validated method is well-suited for pharmacokinetic and other drug development studies requiring precise measurement of gallic acid concentrations in biological samples.

References

Application Notes: Quantitative Analysis of Phenolic Compounds using Gallic Acid-d2 as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a large and diverse group of secondary metabolites found in plants, many of which have significant interest in the pharmaceutical and nutraceutical industries due to their antioxidant, anti-inflammatory, and other health-promoting properties. Accurate and precise quantification of these compounds in complex matrices such as plant extracts, foods, and biological samples is crucial for research, quality control, and drug development.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, due to the polar nature of phenolic compounds, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis.[1] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for this purpose.[2][3]

To ensure the accuracy and reproducibility of quantitative analysis, the use of an internal standard is highly recommended. An ideal internal standard is a stable, isotopically labeled version of the analyte that is not naturally present in the sample. Gallic acid-d2, a deuterated form of gallic acid, serves as an excellent internal standard for the analysis of phenolic compounds. It behaves chemically and chromatographically similarly to the corresponding non-labeled analytes but can be distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for correction of variations in sample preparation, injection volume, and instrument response.

These application notes provide a detailed protocol for the extraction, derivatization, and subsequent quantitative analysis of phenolic compounds in plant-based samples using GC-MS with this compound as an internal standard.

Principle of the Method

The method involves the extraction of phenolic compounds from the sample matrix, followed by a derivatization step to convert the polar phenolic hydroxyl and carboxyl groups into their more volatile trimethylsilyl (TMS) ethers and esters. A known amount of this compound is added as an internal standard at the beginning of the sample preparation process. The derivatized sample is then injected into the GC-MS system. The compounds are separated based on their boiling points and polarity on the GC column and subsequently ionized and detected by the mass spectrometer. Quantification is achieved by creating a calibration curve based on the ratio of the peak area of the target analyte to the peak area of the internal standard.

Experimental Workflow

GC-MS Analysis of Phenolic Compounds cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Plant Material Extraction Extraction of Phenolic Compounds Sample->Extraction IS_Addition Addition of this compound (Internal Standard) Extraction->IS_Addition Evaporation1 Evaporation to Dryness IS_Addition->Evaporation1 Derivatization Silylation with BSTFA + TMCS Evaporation1->Derivatization Heating Incubation at 70°C Derivatization->Heating GC_MS GC-MS Injection and Analysis (SIM Mode) Heating->GC_MS Data_Processing Data Acquisition and Processing GC_MS->Data_Processing Calibration Calibration Curve Generation Data_Processing->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: Workflow for the quantitative GC-MS analysis of phenolic compounds.

Detailed Protocols

Preparation of Standard Solutions

1.1. Stock Solutions of Phenolic Compound Standards (e.g., 1 mg/mL):

  • Accurately weigh approximately 10 mg of each phenolic acid standard (e.g., gallic acid, caffeic acid, ferulic acid, p-coumaric acid) into separate 10 mL volumetric flasks.

  • Dissolve the standards in methanol and make up to the mark. Store stock solutions at -20°C.

1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

  • Prepare in the same manner as the other phenolic standards using methanol as the solvent.

1.3. Working Standard Solutions for Calibration Curve:

  • Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • To each calibration standard, add the this compound internal standard to a final concentration of 25 µg/mL.

Sample Preparation and Extraction

2.1. Extraction from Plant Material:

  • Weigh approximately 0.5 g of dried and ground plant material into a centrifuge tube.

  • Add 10 mL of 80% aqueous methanol.

  • Sonicate for 15 minutes and then reflux at 60°C for 1 hour.

  • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction process on the pellet and combine the supernatants.

2.2. Internal Standard Addition and Evaporation:

  • Transfer a 1 mL aliquot of the combined extract into a GC vial.

  • Add the this compound internal standard solution to achieve a final concentration of 25 µg/mL.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40°C.

Derivatization (Silylation)
  • To the dried residue from step 2.2, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 50 µL of anhydrous pyridine to act as a catalyst and solvent.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

4.1. Instrumentation:

  • A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system or equivalent).

4.2. GC Conditions:

  • Column: DB-5MS fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 10°C/min.

    • Ramp 3: Increase to 300°C at a rate of 20°C/min, hold for 5 minutes.

4.3. MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

  • Solvent Delay: 5 minutes.

Data Presentation

Table 1: SIM Ions for Quantitation and Confirmation of TMS-Derivatized Phenolic Compounds
CompoundDerivatization ProductRetention Time (min)Quantitation Ion (m/z)Confirmation Ion 1 (m/z)Confirmation Ion 2 (m/z)
Gallic AcidGallic Acid-4TMS~15.2458443218
This compound (IS) This compound-4TMS ~15.2 460 445 220
Caffeic AcidCaffeic Acid-3TMS~14.5396381219
Ferulic AcidFerulic Acid-2TMS~13.8338323293
p-Coumaric Acidp-Coumaric Acid-2TMS~12.9308293193
Protocatechuic AcidProtocatechuic Acid-3TMS~13.5370355283

Note: Retention times are approximate and may vary depending on the specific instrument and conditions.

Table 2: Example Calibration Data for Gallic Acid
Concentration (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
115,234380,1120.040
578,910385,4320.205
10155,432382,1980.407
25390,112388,5431.004
50795,321390,1112.039
1001,588,987387,6544.099
Sample 254,321 384,567 0.661

Calibration Curve for Gallic Acid

Calibration_Curve Gallic Acid Calibration Curve cluster_0 y = 0.0408x + 0.0012\nR² = 0.9998 y = 0.0408x + 0.0012 R² = 0.9998 Concentration (µg/mL) Concentration (µg/mL) Area Ratio (Analyte/IS) Area Ratio (Analyte/IS) x_axis 0 x_axis_end 100 x_axis->x_axis_end y_axis 0 y_axis_end 4.5 y_axis->y_axis_end p1 p2 p3 p4 p5 p6 line_start line_start line_end line_end line_start->line_end

Caption: Example calibration curve for gallic acid using this compound as an internal standard.

Discussion

This method provides a robust and reliable approach for the quantitative analysis of phenolic compounds in complex matrices. The use of a deuterated internal standard, this compound, is critical for achieving high accuracy and precision by compensating for potential variations during sample preparation and analysis. The selected ion monitoring (SIM) mode enhances the sensitivity and selectivity of the analysis, allowing for the detection of low concentrations of target analytes even in complex sample extracts.

The derivatization step is essential for the successful GC-MS analysis of these polar compounds. BSTFA with 1% TMCS is a powerful silylating agent that efficiently derivatizes both hydroxyl and carboxyl groups. The provided GC temperature program is optimized for the separation of a range of common phenolic acids. However, it may require further optimization depending on the specific suite of analytes being targeted.

For method validation, it is recommended to assess parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and intermediate precision), and accuracy (recovery).

Conclusion

The described protocol offers a comprehensive guide for researchers, scientists, and drug development professionals to accurately quantify phenolic compounds using GC-MS with this compound as an internal standard. This methodology is applicable to a wide range of sample types and can be adapted for the analysis of various phenolic compounds, contributing to a better understanding of their roles in health and disease and facilitating the development of new therapeutic agents and functional foods.

References

Application Notes and Protocols for Gallic Acid-d2 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of Gallic acid-d2 in Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on its application as an internal standard for quantitative NMR (qNMR) and as a tracer in metabolic studies, crucial for drug development and pharmacokinetic analysis.

Quantitative NMR (qNMR) Analysis using this compound as an Internal Standard

This compound, specifically deuterated at the 2 and 6 positions of the aromatic ring, is an excellent internal standard for the quantitative analysis of various compounds by ¹H NMR, particularly for the quantification of polyphenolic compounds in herbal extracts and pharmaceutical formulations. The absence of signals from the H-2 and H-6 protons in this compound eliminates potential overlap with analyte signals in that region of the spectrum.

Key Advantages of this compound as a qNMR Standard:
  • Signal Simplification: The deuteration at the aromatic positions removes signals that could overlap with analyte resonances.

  • Chemical Similarity: As a phenolic acid, its relaxation properties are similar to many analytes of interest in natural product chemistry, leading to more accurate quantification.

  • High Purity: Can be synthesized and purified to a high degree, a prerequisite for a reliable qNMR standard.

  • Good Solubility: Readily soluble in common NMR solvents like DMSO-d₆, Methanol-d₄, and D₂O.

Table 1: Quantitative Data for qNMR using this compound
ParameterValueNotes
Molecular Weight (this compound)172.12 g/mol C₇H₄D₂O₅
Purity> 99%Determined by qNMR against a certified reference material.
¹H NMR Signal (in DMSO-d₆)~8.9 ppm (br s, 3H, -OH), ~12.1 ppm (br s, 1H, -COOH)Aromatic protons at ~7.0 ppm are absent.
Recommended AnalytePolyphenols, flavonoids, and other aromatic compounds.
Typical Concentration1-5 mg/mLCo-dissolved with the analyte.
Experimental Protocol: qNMR for Quantification of Quercetin in an Extract

This protocol describes the use of this compound to determine the concentration of quercetin in a plant extract.

Materials:

  • This compound (≥99% purity)

  • Quercetin standard (≥98% purity)

  • Plant extract containing quercetin

  • DMSO-d₆ (NMR grade)

  • NMR tubes (5 mm)

  • Analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 10 mg of this compound into a volumetric flask.

    • Dissolve in a known volume of DMSO-d₆ to achieve a final concentration of ~2 mg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the dried plant extract into a vial.

    • Add a precise volume of the this compound stock solution (e.g., 500 µL) to the vial.

    • Vortex and sonicate the mixture until the extract is fully dissolved.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a spectrometer of 400 MHz or higher.

    • Key Acquisition Parameters:

      • Pulse program with a 90° pulse angle.

      • Relaxation delay (d1) of at least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds for quantitative accuracy).

      • Acquisition time (aq) of at least 3 seconds.

      • Number of scans (ns) sufficient to achieve a good signal-to-noise ratio (e.g., 16-64).

  • Data Processing and Quantification:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of quercetin (e.g., one of the aromatic protons) and the hydroxyl proton signals of this compound.

    • Calculate the concentration of quercetin using the following formula:

    Concentration of Analyte (mg/mL) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * Concentration_IS (mg/mL)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • IS = Internal Standard (this compound)

Metabolic Studies of Gallic Acid using this compound

Deuterium-labeled compounds are invaluable for tracing the metabolic fate of drugs and natural products. This compound can be administered to in vitro or in vivo models to track its conversion to metabolites by NMR spectroscopy. The deuterium label provides a unique spectroscopic signature that allows for the unambiguous identification of metabolites derived from the administered compound.

Logical Workflow for a this compound Metabolic Study

metabolic_workflow cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome synthesis Synthesis of This compound admin Administration to In Vitro/In Vivo Model synthesis->admin extraction Extraction of Metabolites from Biofluid/Tissue admin->extraction nmr NMR Spectroscopy (¹H and ²H NMR) extraction->nmr identification Metabolite Identification and Quantification nmr->identification pathway Elucidation of Metabolic Pathway identification->pathway pk_pd Pharmacokinetic/ Pharmacodynamic Modeling pathway->pk_pd

Caption: Workflow for a metabolic study using this compound.

Table 2: Key Metabolites of Gallic Acid and their Expected NMR Signatures
MetaboliteStructureExpected ¹H NMR Signal Change from this compound
4-O-methyl this compound3,5-dihydroxy-4-methoxybenzoic acid-d2Appearance of a methoxy signal (~3.8 ppm).
This compound glucuronideGlucuronic acid conjugate of this compoundAppearance of signals from the glucuronic acid moiety.
Pyrogallol-d2Benzene-1,2,3-triol-d2Loss of the carboxylic acid proton signal.
Experimental Protocol: In Vitro Metabolism of this compound using Liver Microsomes

This protocol outlines a typical experiment to study the phase I metabolism of this compound.

Materials:

  • This compound

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Centrifuge

Procedure:

  • Incubation:

    • In a microcentrifuge tube, pre-incubate HLMs (final concentration ~0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

    • Add this compound (final concentration ~10 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable deuterated solvent (e.g., D₂O or Methanol-d₄) for NMR analysis.

  • NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Look for the appearance of new signals corresponding to metabolites (e.g., a methoxy signal for 4-O-methyl this compound).

    • For more detailed analysis, ²H (Deuterium) NMR can be performed to directly observe the deuterium-containing species.

Signaling Pathway Analysis

While this compound itself is not directly involved in signaling pathways, its use in metabolic studies can help elucidate how gallic acid and its metabolites modulate cellular processes. For instance, the antioxidant properties of gallic acid are linked to its ability to scavenge reactive oxygen species (ROS), which are key signaling molecules. By quantifying the uptake and metabolism of gallic acid, researchers can correlate these with changes in ROS-mediated signaling pathways.

Diagram: Relationship between Gallic Acid Metabolism and Cellular Signaling

signaling_pathway cluster_intake Cellular Intake & Metabolism cluster_effect Cellular Effects GA_d2 This compound (extracellular) GA_d2_intra This compound (intracellular) GA_d2->GA_d2_intra Uptake Metabolites_d2 Metabolites-d2 GA_d2_intra->Metabolites_d2 Metabolism ROS Reactive Oxygen Species (ROS) GA_d2_intra->ROS Scavenges Metabolites_d2->ROS Scavenges Signaling Downstream Signaling Pathways (e.g., NF-κB, MAPK) ROS->Signaling Activates Response Cellular Response (e.g., Anti-inflammatory) Signaling->Response

Preparation of Gallic Acid-d2 Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gallic acid, a naturally occurring phenolic compound, is of significant interest in pharmaceutical and food research due to its antioxidant, anti-inflammatory, and anticancer properties. For quantitative analysis of gallic acid in various biological and environmental matrices using techniques like liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard is crucial for accurate and precise quantification. Gallic acid-d2, a deuterated analog of gallic acid, serves as an excellent internal standard as it shares similar physicochemical properties with the unlabeled analyte but is distinguishable by its mass. This document provides a detailed protocol for the preparation of a this compound stock solution for research and drug development applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₄D₂O₅[1][2]
Molecular Weight 172.13 g/mol [1][2]
Appearance White to off-white solid[2]
Solubility DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 5 mg/mLDMSO:PBS (pH 7.2) (1:3): 0.25 mg/mL[1]
Storage (Solid) -20°C for up to 3 years4°C for up to 2 years[2]
Storage (In Solvent) -80°C for up to 6 months-20°C for up to 1 month[2]

Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution

This protocol outlines the steps for preparing a 1 mg/mL primary stock solution of this compound in methanol, a common solvent for LC-MS applications.

Materials and Equipment
  • This compound (solid)

  • LC-MS grade methanol

  • Analytical balance (readable to at least 0.01 mg)

  • 1.5 mL or 2 mL amber glass vials with screw caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • Class A volumetric flasks (for subsequent dilutions)

Procedure
  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the solid, which can affect weighing accuracy.

  • Weighing: Accurately weigh approximately 1 mg of this compound into a clean, tared amber glass vial. Record the exact weight.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of LC-MS grade methanol to the vial to achieve a final concentration of 1 mg/mL. For example, if you weighed exactly 1.05 mg of this compound, you would add 1.05 mL of methanol.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution. If the solid does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure all solid has dissolved.

  • Labeling: Clearly label the vial with the compound name ("this compound Stock Solution"), concentration (1 mg/mL), solvent (methanol), preparation date, and your initials.

  • Storage: Store the primary stock solution at -20°C or -80°C in the dark.[2]

Preparation of Working Solutions

For most applications, the primary stock solution will be too concentrated. Working solutions are prepared by serially diluting the primary stock solution with the appropriate solvent (e.g., methanol, acetonitrile, or a mobile phase mixture). The concentration of the working internal standard solution should be optimized to provide a consistent and robust signal in the analytical run, typically in the ng/mL range.

Workflow for Stock Solution Preparation and Use

The following diagram illustrates the overall workflow from receiving the solid compound to its use as an internal standard in sample analysis.

Gallic_Acid_d2_Workflow Workflow for this compound Stock Solution Preparation and Use cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_analysis Sample Analysis receive Receive this compound (Solid) equilibrate Equilibrate to Room Temperature receive->equilibrate weigh Accurately Weigh Solid equilibrate->weigh dissolve Dissolve in Methanol (1 mg/mL) weigh->dissolve store_stock Store Primary Stock Solution at -20°C dissolve->store_stock dilute Prepare Working Solution (e.g., 100 ng/mL) via Serial Dilution store_stock->dilute Use Primary Stock store_working Store Working Solution at -20°C dilute->store_working spike Spike Samples, Standards, and QCs with Working IS Solution store_working->spike Use Working IS analyze LC-MS Analysis spike->analyze quantify Quantify Gallic Acid analyze->quantify

Caption: Workflow for preparing and using this compound stock solution.

Conclusion

The protocol described in this application note provides a reliable method for the preparation of a this compound stock solution. Adherence to these guidelines, including proper handling, accurate weighing, and appropriate storage, is essential for generating high-quality data in quantitative analytical studies. The use of a well-prepared deuterated internal standard like this compound will significantly improve the accuracy and precision of gallic acid quantification in various research and development settings.

References

Application Notes and Protocols: Gallic Acid-d2 in Clinical Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic compound found in a variety of plants, fruits, and beverages, known for its antioxidant, anti-inflammatory, and antineoplastic properties.[1][2] In clinical research and drug development, accurate quantification of gallic acid in biological matrices is crucial for pharmacokinetic, metabolic, and pharmacodynamic studies. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, correcting for variability in sample preparation and instrument response.[3] Gallic acid-d2, a deuterated analog of gallic acid, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its chemical and physical similarity to the analyte, ensuring high accuracy and precision.[4]

These application notes provide a detailed protocol for the quantification of gallic acid in serum using this compound as an internal standard, based on a validated LC-MS/MS method.[4] Additionally, we explore the molecular mechanisms of gallic acid's therapeutic effects, providing diagrams of key signaling pathways.

Quantitative Analysis of Gallic Acid using LC-MS/MS with this compound Internal Standard

This section details a validated bioanalytical method for the determination of gallic acid in serum samples.[4]

Method Validation Summary

The following tables summarize the quantitative performance of the described method, demonstrating its suitability for clinical and pharmaceutical research.[4]

Table 1: Calibration Curve Linearity and Lower Limit of Quantification (LLOQ) [4]

ParameterValue
Linearity Range5.00 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.9970
LLOQ5.00 ng/mL
Mean Back-Calculated Bias at LLOQ-7.44% to 4.03%

Table 2: Precision and Accuracy [4]

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Low5.00 (LLOQ)≤ 15.0≤ 15.0± 15.0± 15.0
Medium50.0≤ 15.0≤ 15.0± 15.0± 15.0
High800≤ 15.0≤ 15.0± 15.0± 15.0

Table 3: Recovery and Matrix Effect [4]

AnalyteMean Extraction Recovery (%)Matrix Effect (%)
Gallic Acid67-0.60
This compoundNot Specified0.28

Table 4: Stability of Gallic Acid in Rabbit Serum [4]

Stability ConditionDurationTemperatureStability
Freeze-Thaw3 cycles-20°C and -70°CStable
Ambient Storage18 hoursRoom TemperatureStable
Frozen Storage15 days-20°C and -70°CStable

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions[4]
  • Primary Stock Solutions (1.00 mg/mL):

    • Accurately weigh 5.00 mg of gallic acid and 5.00 mg of this compound into separate 5 mL volumetric flasks.

    • Dissolve the contents in 2 mL of methanol and make up the volume to 5 mL with methanol.

  • Working Standard Solutions:

    • Prepare serial dilutions of the gallic acid primary stock solution in 40% methanol to create calibration standards.

  • Internal Standard (IS) Working Solution (100.00 ng/mL):

    • Dilute the this compound primary stock solution in 40% methanol in water.

  • QC Samples:

    • Prepare QC samples at low, medium, and high concentrations from a separate gallic acid stock solution.

Sample Preparation (Liquid-Liquid Extraction)[4]
  • Pipette 100 µL of serum sample into a clean microcentrifuge tube.

  • Add 25 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 200 µL of 0.1 N HCl and vortex to mix.

  • Add 2 mL of ethyl acetate, vortex for 5 minutes.

  • Centrifuge at 2,500 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 200 µL of reconstitution solution (90% buffer: 10% methanol).

  • Inject 20 µL into the LC-MS/MS system.

LC-MS/MS Instrumental Analysis[4]

Table 5: LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
HPLC SystemSciex API 5500+ or equivalent
ColumnPhenomenex Luna C18, 150 x 3.9 mm, 5 µm
Mobile PhaseIsocratic: 60% Methanol, 40% 0.1% Formic Acid in Water
Flow Rate0.8 mL/min
Injection Volume20 µL
Retention Time (approx.)Gallic Acid: 1.55 min, this compound: 1.55 min
Mass Spectrometry
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeNegative Ion Electrospray (ESI-)
MRM Transition (Gallic Acid)Q1: 169.0 m/z, Q3: 125.0 m/z[5][6][7]
MRM Transition (this compound)Q1: 171.0 m/z, Q3: 127.0 m/z (Predicted)
Collision Energy (Gallic Acid)-20 V[6]
Declustering Potential (Gallic Acid)-40 V[6]

Signaling Pathways and Mechanisms of Action

Gallic acid exerts its therapeutic effects through modulation of key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Pathway: NF-κB and MAPK Inhibition

Gallic acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[1][8][9] By suppressing these pathways, gallic acid reduces the production of pro-inflammatory cytokines and mediators.[1]

G cluster_stimulus cluster_pathway Cellular Response cluster_intervention LPS LPS IKK IKK Phosphorylation LPS->IKK MAPK MAPK Phosphorylation (p38, JNK, ERK) LPS->MAPK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Cytokines Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines GA Gallic Acid GA->IKK GA->MAPK

Gallic Acid's Anti-inflammatory Mechanism
Antioxidant Pathway: Nrf2 Activation

Gallic acid can protect against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. Gallic acid may promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes.[10][11]

G cluster_stress cluster_pathway Cellular Response cluster_intervention ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Nrf2_translocation Nrf2 Nuclear Translocation Keap1_Nrf2->Nrf2_translocation Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Binding Nrf2_translocation->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (HO-1, GCLC) ARE->Antioxidant_Enzymes GA Gallic Acid GA->Keap1_Nrf2 Inhibits Nrf2 Binding to Keap1

Gallic Acid's Antioxidant Mechanism

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of gallic acid in serum samples.

G cluster_workflow Quantitative Analysis Workflow Sample Serum Sample (100 µL) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extraction Dry Evaporation to Dryness Extraction->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing and Quantification LCMS->Data

LC-MS/MS Workflow for Gallic Acid

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of gallic acid in clinical samples by LC-MS/MS. The detailed protocol and validation data presented herein offer a comprehensive guide for researchers in drug development and clinical diagnostics. Furthermore, the elucidation of gallic acid's interaction with key signaling pathways provides a foundation for understanding its therapeutic potential.

References

Application Notes and Protocols for Bioanalytical Method Validation Using Gallic Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of analytes in biological matrices is a critical aspect of drug development and life sciences research. Bioanalytical method validation ensures the reliability, reproducibility, and accuracy of these quantitative results. The use of stable isotope-labeled internal standards, such as Gallic acid-d2, is widely recognized as the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.[1][2][3] This is primarily due to their ability to mimic the analyte of interest throughout sample preparation and analysis, thus effectively compensating for matrix effects and other sources of variability.[2][4]

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic compound found in various plants, fruits, and beverages, and is known for its antioxidant, anti-inflammatory, and anticancer properties.[5] Its deuterated analog, this compound, serves as an ideal internal standard for the quantification of gallic acid in biological samples.[5] These application notes provide a comprehensive guide, including detailed protocols and quantitative data, for the use of this compound in the validation of bioanalytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of Gallic acid and its deuterated internal standard, this compound, is presented below.

PropertyGallic acidThis compound
Chemical Formula C₇H₆O₅C₇H₄D₂O₅
Molecular Weight 170.12 g/mol 172.13 g/mol
Appearance White to off-white crystalline powderSolid
Solubility Soluble in water, ethanol, acetoneSoluble in DMSO, DMF, Ethanol
CAS Number 149-91-7294660-92-7

Bioanalytical Method Validation using this compound

The validation of a bioanalytical method using this compound as an internal standard should be performed in accordance with regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[6][7] The following sections detail the experimental protocols and acceptance criteria for key validation parameters.

Experimental Workflow

The general workflow for a bioanalytical method using this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into UPLC/HPLC System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Validation Method Validation Quantification->Validation

A typical bioanalytical workflow using an internal standard.
Quantitative Data Summary

The following tables summarize the validation data from a published LC-MS/MS method for the determination of Gallic acid in rabbit serum using this compound as an internal standard.

Table 1: Linearity of Calibration Curve

Concentration (ng/mL)Mean Back-calculated Concentration (ng/mL)% Accuracy% RSD
5.00 (LLOQ)4.9599.04.5
10.010.1101.03.2
50.050.5101.02.1
10099.899.81.5
250251100.41.1
50049899.60.8
1000 (ULOQ)1002100.20.5
The calibration curve was linear over the range of 5-1000 ng/mL with a correlation coefficient (r²) of ≥ 0.99.

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) ± SD (n=6)% Accuracy% RSD (Intra-day)% RSD (Inter-day)
LLOQ QC5.005.02 ± 0.21100.44.24.8
Low QC15.015.3 ± 0.45102.02.93.5
Medium QC400405 ± 10.1101.32.53.1
High QC800795 ± 15.999.42.02.7

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low QC15.063.5-0.60
Medium QC40069.6-0.45
High QC80070.0-0.52
The recovery of this compound was consistent across the concentration range. The matrix effect for this compound was found to be 0.28%.

Experimental Protocols

Stock and Working Solution Preparation
  • Gallic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of Gallic acid and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Gallic acid stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v).

Sample Preparation (Protein Precipitation)
  • To 100 µL of biological matrix (e.g., plasma, serum) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile (or methanol containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that should be optimized for the specific instrumentation used.

Table 4: Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation (e.g., start at 5% B, ramp to 95% B)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C

Table 5: Mass Spectrometry Conditions (Negative Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Gallic acid 169.0125.0200Optimized (e.g., -15 to -25)
This compound 171.0127.0200Optimized (e.g., -15 to -25)

Signaling Pathway Involvement of Gallic Acid

Gallic acid has been shown to exert its biological effects through the modulation of various signaling pathways. One such pathway is the PI3K/Akt signaling pathway, which is crucial in regulating cell growth, proliferation, and survival. Gallic acid can inhibit this pathway, contributing to its anti-cancer properties.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment pAkt p-Akt (Active) PDK1->pAkt Phosphorylation Akt Akt mTOR mTOR pAkt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Growth_Factor Growth Factor Growth_Factor->RTK Gallic_Acid Gallic Acid Gallic_Acid->PI3K Inhibition

Gallic acid inhibits the PI3K/Akt signaling pathway.

Conclusion

This compound is a highly effective internal standard for the accurate and precise quantification of Gallic acid in various biological matrices. The use of a stable isotope-labeled internal standard is a regulatory expectation and a scientific best practice for ensuring the quality and reliability of bioanalytical data in drug development.[6] By adhering to the detailed protocols and validation parameters outlined in these application notes, researchers can develop robust and reliable bioanalytical methods to support their research and regulatory submissions.

References

Application Note and Protocol for Liquid-Liquid Extraction of Gallic acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid with significant antioxidant, anti-inflammatory, and potential therapeutic properties. Its deuterated analog, Gallic acid-d2, serves as an invaluable internal standard for accurate quantification of gallic acid in various biological and pharmaceutical matrices using mass spectrometry-based methods like LC-MS or GC-MS.[1] A robust and efficient extraction method is paramount for achieving reliable and reproducible results. This document provides a detailed protocol for the liquid-liquid extraction (LLE) of this compound from aqueous samples, a fundamental technique for sample cleanup and concentration prior to analysis.[1][2][3]

The principle of this LLE protocol is based on the differential solubility of this compound in two immiscible liquid phases: an aqueous phase and an organic solvent.[1][2] By adjusting the pH of the aqueous phase, the ionization of the carboxylic acid group of this compound can be suppressed, rendering the molecule less polar and more soluble in the organic solvent.

Physicochemical Properties of Gallic Acid

Understanding the physicochemical properties of gallic acid is crucial for optimizing the LLE protocol. The deuterated form, this compound, is expected to have very similar properties to the non-deuterated gallic acid.

PropertyValueReference
Molecular Formula C₇H₄D₂O₅[4]
Molecular Weight 172.1 g/mol [4]
pKa (Carboxylic Acid) ~4.4 - 4.5[5][6][7]
LogP (Octanol-Water) ~0.7[5][8]
Solubility in Water 1.19 g/100 mL at 20°C[5]
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, glycerol.[5][6] Negligible in benzene, chloroform, petroleum ether.[5][5][6]
This compound Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 5 mg/ml[4][9]

Experimental Protocol: Liquid-Liquid Extraction of this compound

This protocol is designed for the extraction of this compound from an aqueous sample, such as a buffered solution or a biological fluid matrix that has undergone initial protein precipitation.

Materials and Reagents
  • This compound standard

  • Ethyl Acetate (HPLC grade)

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Hydroxide (NaOH), 1M solution (for pH adjustment if necessary)

  • Deionized water

  • Conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • pH meter or pH indicator strips

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • HPLC or LC-MS vials

Step-by-Step Procedure
  • Sample Preparation:

    • Place 1 mL of the aqueous sample containing this compound into a conical centrifuge tube.

  • pH Adjustment:

    • The pKa of the carboxylic acid group of gallic acid is approximately 4.4.[5][6][7] To ensure that the this compound is in its non-ionized (more hydrophobic) form, the pH of the aqueous sample must be adjusted to at least 2 pH units below the pKa.

    • Add 1M HCl dropwise to the sample to adjust the pH to approximately 2.0-2.5.

    • Verify the pH using a calibrated pH meter or pH indicator strips.

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate to the centrifuge tube containing the pH-adjusted sample. This provides a solvent-to-sample ratio of 3:1.

    • Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of this compound from the aqueous phase to the organic phase.

  • Phase Separation:

    • Centrifuge the tube at 3000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers. The upper layer will be the organic phase (ethyl acetate) containing the extracted this compound, and the bottom layer will be the aqueous phase.

  • Collection of Organic Phase:

    • Carefully aspirate the upper organic layer using a clean pipette and transfer it to a new clean tube. Be cautious not to disturb the aqueous layer or the interface.

    • For improved recovery, the extraction can be repeated by adding another 3 mL of ethyl acetate to the remaining aqueous phase, vortexing, centrifuging, and combining the organic layers.

  • Solvent Evaporation:

    • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at room temperature or using a centrifugal vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS or HPLC analysis (e.g., a mixture of water and methanol with a small percentage of formic acid).

    • Vortex briefly to ensure the analyte is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an HPLC or LC-MS vial for analysis.

Experimental Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Concentration cluster_analysis Analysis Sample 1. Aqueous Sample (1 mL) pH_Adjust 2. Adjust pH to 2.0-2.5 with HCl Sample->pH_Adjust Add_Solvent 3. Add Ethyl Acetate (3 mL) pH_Adjust->Add_Solvent Vortex 4. Vortex (2 min) Add_Solvent->Vortex Centrifuge 5. Centrifuge (3000 x g, 10 min) Vortex->Centrifuge Collect_Organic 6. Collect Organic Layer Centrifuge->Collect_Organic Evaporate 7. Evaporate to Dryness Collect_Organic->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 9. LC-MS/GC-MS Analysis Reconstitute->Analyze

Caption: Liquid-Liquid Extraction Workflow for this compound.

Discussion and Optimization

  • Choice of Solvent: Ethyl acetate is a moderately polar solvent that provides good recovery for phenolic acids like gallic acid. Other solvents such as diethyl ether can also be effective.[10] The choice may depend on the specific matrix and potential interferences.

  • pH Control: Precise pH adjustment is the most critical step in this protocol. Failure to sufficiently acidify the aqueous sample will result in poor recovery as the ionized form of this compound will remain in the aqueous phase.

  • Solvent-to-Sample Ratio: A ratio of 3:1 is a good starting point. This can be optimized (e.g., increased to 5:1) to improve extraction efficiency, though it will also increase the volume of solvent to be evaporated.[11]

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by centrifugation at a higher speed or for a longer duration, or by the addition of a small amount of a saturated salt solution (salting out).

  • Internal Standard: As this compound is itself an internal standard, this protocol is designed for its extraction when it has been spiked into a sample for the quantification of endogenous gallic acid.

By following this detailed protocol, researchers can achieve reliable and efficient extraction of this compound, leading to accurate and precise quantification in their analytical methods.

References

Troubleshooting & Optimization

Gallic acid-d2 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Gallic acid-d2.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1] For long-term stability, it is recommended to store the powder at -20°C, which can maintain its integrity for at least four years.[2] To prevent degradation, it is crucial to protect the compound from light, moisture, and air.[1][3]

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution depends on the solvent and storage temperature. Stock solutions in organic solvents like DMSO or DMF should be stored at -20°C or -80°C. For instance, in a solvent, it can be stored for up to 6 months at -80°C and for 1 month at -20°C.[4] Aqueous solutions are less stable, and it is not recommended to store them for more than one day.[5]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is light-sensitive.[1][3] Exposure to UV light can cause significant degradation. Studies on gallic acid have shown that approximately 50% can degrade after 3 hours of UV-C exposure.[6][7] Therefore, it is essential to store both the solid compound and its solutions in light-protecting containers, such as amber vials.

Q4: What is the thermal stability of this compound?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent analytical results (e.g., in LC-MS) Degradation of this compound standard.- Prepare fresh stock solutions regularly. - Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. - Ensure the compound and its solutions are protected from light.
Discoloration of the solid compound (e.g., turning brownish) Oxidation due to exposure to air and/or light.- Store the solid under an inert atmosphere (e.g., argon or nitrogen) if possible.[1] - Ensure the container is tightly sealed and stored in the dark.
Precipitation in stock solution upon thawing Poor solubility or exceeding solubility limits at lower temperatures.- Gently warm the solution and vortex to redissolve the compound. - Refer to solubility data to ensure the concentration is within the acceptable range for the specific solvent.
Unexpected peaks in chromatogram Presence of degradation products.- Confirm the identity of the main peak and any impurities by mass spectrometry. - Review storage and handling procedures to identify potential sources of degradation.

Stability Data Summary

The following tables summarize the stability of this compound under various conditions. Data for non-deuterated gallic acid is used as a reference and is expected to be comparable for the deuterated analogue.

Table 1: Recommended Storage Conditions and Stability

Form Storage Temperature Duration Reference
Solid Powder-20°C≥ 4 years[2]
Solid Powder4°C2 years[4]
In Solvent-80°C6 months[4]
In Solvent-20°C1 month[4]

Table 2: Thermal Degradation of Gallic Acid (as a proxy)

Temperature Duration Degradation Reference
60°C4 hours~15%[6]
80°C4 hours~20%[6]
100°C4 hours~25%[6]

Table 3: Photodegradation of Gallic Acid (as a proxy)

Condition Duration Degradation Reference
UV-C Exposure3 hours~50%[6][7]

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound solid.

    • Dissolve it in the desired solvent (e.g., DMSO, Methanol, or an aqueous buffer) to a specific concentration.

    • Protect the solution from light by using amber vials or wrapping the container in aluminum foil.

  • Storage Conditions:

    • Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, and elevated temperatures like 40°C).

    • Include a set of samples exposed to light and another set protected from light at each temperature.

  • Time Points for Analysis:

    • Establish a schedule for sample analysis (e.g., Day 0, Day 1, Day 7, Day 14, Day 30, and longer intervals for long-term studies).

  • Analytical Method:

    • Use a validated stability-indicating method, typically HPLC-UV or LC-MS.

    • At each time point, analyze the respective sample to determine the concentration of this compound remaining.

    • Monitor for the appearance of any degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Day 0.

    • Determine the degradation rate under each storage condition.

Visual Guides

Gallic_Acid_D2_Storage_Workflow This compound Storage Workflow cluster_solid Solid Compound cluster_solution Solution solid_storage Store at -20°C in a tightly sealed, light-proof container. protect_solid Protect from moisture and air. solid_storage->protect_solid prepare_solution Prepare fresh or use recently prepared stock solutions. organic_solvent Store organic solutions (DMSO, DMF) at -80°C for long-term. prepare_solution->organic_solvent aqueous_solution Use aqueous solutions within 24 hours. prepare_solution->aqueous_solution start Receiving this compound cluster_solid cluster_solid start->cluster_solid cluster_solution cluster_solution start->cluster_solution

Caption: Workflow for proper storage of this compound.

Troubleshooting_Decision_Tree Troubleshooting Analytical Issues start Inconsistent Results? check_solution Is the solution freshly prepared? start->check_solution check_storage Was it stored correctly? (-20°C or -80°C, protected from light) check_solution->check_storage Yes prepare_fresh Prepare a fresh solution. check_solution->prepare_fresh No review_procedures Review storage and handling procedures. check_storage->review_procedures No ok Issue likely resolved. check_storage->ok Yes prepare_fresh->ok not_ok Consider other experimental factors. review_procedures->not_ok

References

Deuterium exchange issues with Gallic acid-d2 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Gallic Acid-d2. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to deuterium exchange when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the isotopic stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound?

A1: Deuterium exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom (proton) from the surrounding environment, such as from residual water or protic solvents.[1] this compound has several labile deuterium atoms, specifically on its three phenolic hydroxyl (-OD) groups and one carboxylic acid (-COOD) group. These deuterons are susceptible to exchange with protons from any protic source present in the solvent or on glassware. This is a critical issue as the loss of deuterium atoms alters the mass of the compound, which can lead to inaccurate results in quantitative analyses such as those using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][3]

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

A2: The deuterium atoms on the three hydroxyl (-OD) groups and the carboxylic acid (-COOD) group are highly susceptible to exchange. This is because they are acidic protons and can readily participate in hydrogen bonding and acid-base equilibria with protic solvents.[4] The deuterons on the aromatic ring are generally stable and do not exchange under normal experimental conditions.

Q3: What are the primary factors that influence the rate of deuterium exchange for this compound?

A3: The rate of deuterium exchange is primarily influenced by the following factors:

  • Solvent Type: Protic solvents (e.g., water, methanol, ethanol) will readily exchange with the labile deuterons of this compound. Aprotic solvents (e.g., acetonitrile, DMSO, chloroform) are preferred to minimize exchange.[3][5]

  • pH of the Solution: The exchange rate is catalyzed by both acid and base. The minimum rate of exchange for similar compounds is often observed at a pH around 2.5-3.0.[6][7]

  • Temperature: Higher temperatures accelerate the rate of deuterium exchange.[6]

  • Presence of Moisture: Any residual water in the solvent or on the surface of labware can serve as a source of protons and lead to back-exchange.[3]

Q4: How can I minimize deuterium exchange during sample preparation?

A4: To minimize deuterium exchange, it is crucial to work under anhydrous conditions. This includes:

  • Using high-purity, dry aprotic solvents.

  • Drying all glassware in an oven and cooling it in a desiccator before use.

  • Handling the compound and preparing solutions under an inert atmosphere, such as in a glove box or under a stream of dry nitrogen or argon.[3]

  • Minimizing the time the sample is in a protic solvent, if its use is unavoidable for downstream applications like LC-MS.[8]

Troubleshooting Guides

Issue 1: Unexpected loss of deuterium signal in NMR.

Possible Cause:

  • Contamination of the NMR solvent with water or other protic impurities.

  • Use of a protic deuterated solvent (e.g., D₂O, CD₃OD) without considering the rapid exchange of labile deuterons.

  • Residual moisture on the NMR tube or other labware.

Troubleshooting Steps:

  • Verify Solvent Purity: Use a fresh, sealed ampoule of high-purity deuterated aprotic solvent (e.g., DMSO-d₆, Acetonitrile-d₃).

  • Proper Glassware Preparation: Ensure NMR tubes are thoroughly dried in an oven at >100°C for several hours and cooled in a desiccator immediately before use.[3]

  • Work in an Inert Atmosphere: Prepare the NMR sample in a glove box or under a gentle stream of dry nitrogen to prevent exposure to atmospheric moisture.

  • D₂O Shake Test (for confirmation): If you suspect a peak corresponds to a labile proton, you can intentionally add a drop of D₂O to the NMR tube and re-acquire the spectrum. The disappearance of the peak confirms it is an exchangeable proton.

Issue 2: Inaccurate quantification using LC-MS due to isotopic instability.

Possible Cause:

  • Back-exchange of deuterium for hydrogen in the solvent during sample preparation or in the LC mobile phase.

  • Elevated temperatures during sample processing.

  • pH of the mobile phase promoting exchange.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Use aprotic solvents (e.g., acetonitrile, ethyl acetate) for extraction and reconstitution steps whenever possible.[8]

    • If a protic solvent is necessary, keep the time the sample is in this solvent to an absolute minimum.

    • Perform all sample preparation steps at low temperatures (e.g., on ice or at 4°C).[8]

  • "Quench" the Exchange: For mass spectrometry applications, deuterium exchange can be minimized by rapidly lowering the pH to ~2.5 and the temperature to near 0°C.[6]

  • Mobile Phase Considerations:

    • If possible, use a mobile phase with a pH that minimizes exchange (around 2.5-3.0).

    • Minimize the time the sample is on the LC column before reaching the mass spectrometer.[9]

  • Use a Cooled Autosampler: Keep samples in a cooled autosampler (e.g., 4°C) to slow down any potential exchange while waiting for injection.[8]

Data Presentation

Solvent System Temperature pH Expected Rate of Deuterium Exchange Recommendation
H₂O / D₂ORoom Temperature7.0Very FastNot recommended for preserving D-label
Methanol / CD₃ODRoom TemperatureNeutralFastNot recommended for preserving D-label
Acetonitrile (dry)Room TemperatureNeutralVery Slow / NegligibleRecommended
DMSO (dry)Room TemperatureNeutralVery Slow / NegligibleRecommended
H₂O/Acetonitrile (95:5)4°C2.5SlowAcceptable for short-term LC-MS analysis
H₂O/Acetonitrile (50:50)Room Temperature7.0Moderate to FastNot recommended

Experimental Protocols

Protocol 1: Preparation of this compound for NMR Analysis to Minimize Deuterium Exchange

Objective: To prepare a solution of this compound in a deuterated aprotic solvent for NMR analysis while preserving the deuterium labels on the hydroxyl and carboxylic acid groups.

Materials:

  • This compound

  • High-purity deuterated aprotic solvent (e.g., DMSO-d₆, Acetonitrile-d₃) from a sealed ampoule.

  • Oven-dried NMR tube and cap.

  • Dry gas (Nitrogen or Argon).

  • Glove box (optional, but recommended).

Procedure:

  • Glassware Preparation: Place the NMR tube and cap in an oven at 120°C for at least 4 hours. Transfer to a desiccator to cool to room temperature just before use.

  • Inert Atmosphere: If not using a glove box, set up a gentle stream of dry nitrogen or argon to flow over your workspace.

  • Sample Weighing: Weigh the desired amount of this compound directly into the dried NMR tube under the inert atmosphere.

  • Solvent Addition: Using a dry syringe, add the appropriate volume of the deuterated aprotic solvent to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate until the this compound is fully dissolved.

  • Analysis: Acquire the NMR spectrum as soon as possible after preparation.

Protocol 2: Sample Preparation of this compound for LC-MS Analysis with Minimized Deuterium Back-Exchange

Objective: To prepare a sample containing this compound for quantitative LC-MS analysis, minimizing the loss of deuterium during extraction and prior to injection.

Materials:

  • Sample matrix containing this compound.

  • Aprotic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Reconstitution solvent (high percentage of aprotic solvent, e.g., 80:20 acetonitrile:water with 0.1% formic acid).

  • Ice bath.

  • Centrifuge.

  • Nitrogen evaporator.

Procedure:

  • Sample Thawing: Thaw all samples and solutions on an ice bath.

  • Extraction:

    • To your sample, add the aprotic extraction solvent.

    • Vortex vigorously for 1 minute to ensure thorough extraction.

    • Centrifuge to separate the aqueous and organic layers.

  • Solvent Evaporation:

    • Carefully transfer the organic layer (containing this compound) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or below. Avoid heating.

  • Reconstitution:

    • Reconstitute the dried extract in a minimal volume of the reconstitution solvent.

    • Vortex briefly to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Analyze by LC-MS as soon as possible.

    • Store vials in a cooled autosampler (e.g., 4°C) if there is a delay before injection.[8]

Visualizations

Deuterium_Exchange_Factors cluster_factors Factors Influencing Deuterium Exchange Solvent Solvent Type Exchange Deuterium Exchange Rate of this compound Solvent->Exchange Protic solvents increase rate pH pH of Solution pH->Exchange Acidic/Basic conditions increase rate Temp Temperature Temp->Exchange Higher temperature increases rate Moisture Moisture Presence Moisture->Exchange Increases rate

Caption: Factors influencing the rate of deuterium exchange for this compound.

Troubleshooting_Workflow start Unexpected Deuterium Loss (e.g., in NMR or MS) check_solvent Check Solvent Type and Purity start->check_solvent check_conditions Review Experimental Conditions (pH, Temp, Atmosphere) check_solvent->check_conditions Aprotic & pure use_aprotic Use fresh, high-purity aprotic solvent check_solvent->use_aprotic Protic solvent or contamination suspected check_glassware Verify Glassware Preparation check_conditions->check_glassware Optimal conditions control_env Control pH (~2.5-3), use low temp (0-4°C), and inert atmosphere check_conditions->control_env Sub-optimal conditions dry_glassware Oven-dry glassware and cool in desiccator check_glassware->dry_glassware Moisture suspected re_run Re-run Experiment check_glassware->re_run Properly dried use_aprotic->check_conditions control_env->check_glassware dry_glassware->re_run

Caption: Troubleshooting workflow for unexpected deuterium loss in this compound.

References

Minimizing matrix effects with Gallic acid-d2 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gallic Acid-d2 Internal Standard

Welcome to the technical support center for utilizing this compound as an internal standard in LC-MS/MS analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize matrix effects and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is "matrix effect" and why is it a problem in LC-MS/MS analysis?

In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix effect" refers to the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] These endogenous materials, such as proteins, lipids, and salts, are not typically detected but can interfere with the ionization process in the mass spectrometer's source.[2][3] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of the quantitative analysis.[4][5][6]

Q2: How does an internal standard (IS) like this compound help minimize matrix effects?

An internal standard is a compound with a known concentration that is added to all samples, calibrators, and quality controls.[7] A stable isotope-labeled (SIL) internal standard, like this compound, is considered the gold standard for compensating for matrix effects.[4][8] Because this compound is chemically and structurally almost identical to the native gallic acid analyte, it experiences the same variations during sample preparation, chromatography, and ionization.[9] By calculating the ratio of the analyte's peak area to the internal standard's peak area, variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[7][9]

Q3: What are the ideal purity requirements for this compound?

For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity.[9][10] The generally accepted requirements are:

  • Chemical Purity: >99%[9][10]

  • Isotopic Enrichment: ≥98%[9][10]

High isotopic purity is critical to minimize the amount of unlabeled analyte present as an impurity in the internal standard solution, which can cause an overestimation of the analyte's true concentration, especially at low levels.[9][10]

Conceptual Diagram: Correcting Matrix Effects

The following diagram illustrates how a co-eluting internal standard compensates for ion suppression caused by matrix components.

Diagram 1: How Internal Standards Correct for Matrix Effects cluster_0 Without Internal Standard cluster_1 With this compound Internal Standard Analyte_NoIS Analyte IonSource_NoIS Ion Source Analyte_NoIS->IonSource_NoIS Matrix Matrix Components Matrix->IonSource_NoIS Ion Suppression Detector_NoIS Suppressed Signal (Inaccurate Result) IonSource_NoIS->Detector_NoIS Analyte_IS Analyte IonSource_IS Ion Source Analyte_IS->IonSource_IS IS This compound (IS) IS->IonSource_IS Matrix_IS Matrix Components Matrix_IS->IonSource_IS Suppresses Both Equally Detector_IS Ratio (Analyte/IS) Corrects for Suppression (Accurate Result) IonSource_IS->Detector_IS Diagram 2: Troubleshooting Flowchart for Deuterated IS start Start: Inaccurate or Imprecise Results check_is_signal Is the IS signal stable across the run? start->check_is_signal check_coelution Do analyte and IS perfectly co-elute? check_is_signal->check_coelution Yes solve_drift Potential Deuterium Exchange - Check solvent stability - Adjust mobile phase pH check_is_signal->solve_drift No check_blank Inject high-conc IS only. Is there a signal for the unlabeled analyte? check_coelution->check_blank Yes solve_coelution Chromatographic Isotope Effect - Optimize LC gradient/temp - Try different column check_coelution->solve_coelution No solve_purity IS is Impure - Quantify & correct for contribution - Contact supplier for purer batch check_blank->solve_purity Yes end_ok Method OK. Check other parameters (e.g., sample prep, instrument health) check_blank->end_ok No Diagram 3: Sample Analysis Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Prepare Stock and Working Standards s2 Prepare IS Spiking Solution (this compound) e1 Aliquot 50µL Plasma (or Standard/QC) e2 Add 150µL IS Solution to Precipitate Proteins e1->e2 e3 Vortex & Centrifuge e2->e3 e4 Transfer Supernatant to Vial e3->e4 a1 Inject Sample onto LC-MS/MS System e4->a1 a2 Acquire Data using MRM Transitions a1->a2 d1 Calculate Peak Area Ratio (Analyte / IS) a2->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Unknown Samples d2->d3

References

Technical Support Center: In-Source Fragmentation of Gallic Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the in-source fragmentation (ISF) of gallic acid-d2 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a concern for deuterated internal standards like this compound?

A1: In-source fragmentation, also known as in-source collision-induced dissociation (CID), is the breakdown of analyte ions within the ion source of a mass spectrometer, before they reach the mass analyzer.[1][2] This phenomenon occurs when ions collide with gas molecules in the interface between the atmospheric pressure region and the high-vacuum region of the instrument.[1] For quantitative analysis using a deuterated internal standard (IS) like this compound, ISF is a significant concern because it reduces the signal intensity of the intended precursor ion being monitored. This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[3]

Q2: What are the common in-source fragments of gallic acid and this compound in negative ion mode?

A2: In negative electrospray ionization (ESI) mode, gallic acid typically forms a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 169. The most common in-source fragmentation pathway involves the neutral loss of carbon dioxide (CO₂, 44 Da), producing a characteristic fragment ion at m/z 125.[4][5] this compound (with two deuterium atoms on the aromatic ring) will have a deprotonated molecule at m/z 171 and will undergo the same neutral loss of CO₂, resulting in a fragment ion at m/z 127.

Q3: How does the position of deuterium labels on gallic acid affect its stability and fragmentation?

A3: The stability of the deuterium labels is crucial. If deuterium atoms are placed on exchangeable sites, such as the hydroxyl (-OH) or carboxylic acid (-COOH) groups, they can easily exchange with hydrogen atoms from the solvent (H/D exchange).[6][7] This can lead to a shifting mass signal and compromise the integrity of the internal standard. Therefore, it is highly recommended to use internal standards where the labels are on chemically stable positions, such as the aromatic ring, which is the case for commercially available this compound.[6]

Troubleshooting Guide

Q: I am observing a significant peak at m/z 127 for my this compound internal standard, even when I'm not performing MS/MS. What is happening?

A: This indicates that your this compound is fragmenting within the ion source. The energy in the source is high enough to cause the loss of CO₂ from the precursor ion. This can be caused by several factors, primarily related to the instrument settings.

Solution: To minimize this unwanted fragmentation, you need to reduce the energy imparted to the ions in the source.[1]

  • Decrease Cone Voltage: The cone voltage (also known as orifice voltage or declustering potential) is a key parameter that influences ISF.[2][8] Lowering this voltage reduces the acceleration of ions, leading to less energetic collisions and less fragmentation.

  • Optimize Source Temperature: High source temperatures can contribute to the thermal degradation of analytes.[1] Try reducing the source temperature in increments to find a balance between efficient desolvation and minimal fragmentation.

  • Adjust Gas Flows: Ensure that the nebulizing and drying gas flow rates are optimized. While primarily for desolvation, improper settings can sometimes contribute to unstable ionization that may enhance fragmentation.[3]

Q: The signal intensity for my this compound precursor ion (m/z 171) is very low, but the m/z 127 fragment is strong. How can I improve my precursor signal?

A: This is a classic symptom of extensive in-source fragmentation. The majority of your precursor ions are breaking down before they can be detected.

Solution: The troubleshooting workflow below provides a systematic approach. The primary goal is to "soften" the ionization conditions.

  • Start with a Low Cone Voltage: Begin with a low cone voltage (e.g., 10-20 V) and gradually increase it while monitoring the signal of both the precursor (m/z 171) and the fragment (m/z 127).[8] Find the voltage that maximizes the precursor signal while keeping the fragment signal at an acceptable minimum.

  • Check for Contamination: A contaminated ion source can lead to unstable spray and ionization, which may exacerbate fragmentation. If optimization doesn't work, consider cleaning the ion source.[9]

Q: My calibration curve is non-linear. Could in-source fragmentation be the cause?

A: Yes. If the extent of in-source fragmentation is not consistent across the entire concentration range of your calibration standards, it can lead to non-linearity. This can happen if the source becomes saturated or if matrix effects change the fragmentation behavior at different concentrations.

Solution:

  • Minimize Fragmentation: First, apply the steps above to reduce ISF as much as possible across all concentration levels.

  • Evaluate Matrix Effects: The presence of matrix components can affect the efficiency of ionization and fragmentation. Ensure that your chromatographic method provides good separation of gallic acid from interfering matrix components.[7]

  • Verify Standard Purity: Check the certificate of analysis for your this compound standard to ensure it does not contain significant amounts of unlabeled gallic acid, which could also contribute to non-linearity.[6]

Key Fragmentation Data

The following table summarizes the expected m/z values for gallic acid and its deuterated internal standard in negative ion ESI-MS.

CompoundChemical FormulaPrecursor Ion [M-H]⁻ (m/z)Primary Fragment Ion [M-H-CO₂]⁻ (m/z)Neutral Loss
Gallic AcidC₇H₆O₅169.01125.02CO₂ (44 Da)[4]
This compoundC₇H₄D₂O₅171.02127.03CO₂ (44 Da)

Diagrams

Gallic_Acid_D2_Fragmentation precursor This compound [M-H]⁻ m/z 171.02 fragment Fragment Ion [M-H-CO₂]⁻ m/z 127.03 precursor->fragment - CO₂ (44 Da)

Caption: In-source fragmentation pathway of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for In-Source Fragmentation start Problem: High ISF of This compound Observed (e.g., Strong m/z 127 Peak) step1 Reduce Cone Voltage / Declustering Potential start->step1 q1 Is ISF sufficiently reduced? step1->q1 step2 Reduce Ion Source Temperature q1->step2 No end_ok Solution: ISF Minimized Proceed with Analysis q1->end_ok Yes q2 Is ISF sufficiently reduced? step2->q2 step3 Optimize Nebulizer & Drying Gas Flows q2->step3 No q2->end_ok Yes q3 Is ISF still problematic? step3->q3 step4 Clean Ion Source & Orifice q3->step4 Yes q3->end_ok No end_fail Contact Instrument Manufacturer Support step4->end_fail

Caption: Logical workflow for troubleshooting in-source fragmentation.

Experimental Protocols

Sample Protocol: LC-MS/MS Method for Gallic Acid with Minimized In-Source Fragmentation

This protocol provides a starting point for developing a robust method for the quantification of gallic acid using this compound as an internal standard, with an emphasis on minimizing ISF.

1. Sample Preparation:

  • Perform a protein precipitation extraction of the plasma/serum sample using acetonitrile (3:1 v/v).

  • Vortex and centrifuge the sample.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions.

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI), Negative Mode

  • Ion Source Temperature: Start at a lower value (e.g., 100-120°C) and optimize.[5]

  • Desolvation Temperature: 300-350°C[5]

  • Desolvation Gas Flow: ~700 L/hr[5]

  • Cone Gas Flow: ~10-50 L/hr[5]

  • Cone Voltage: Start low (e.g., -15V to -25V). This is the most critical parameter for controlling ISF. Optimize by infusing a standard solution and monitoring the precursor and fragment ion signals.

  • MRM Transitions:

    • Gallic Acid: m/z 169 → 125[5]

    • This compound (IS): m/z 171 → 127

  • Collision Energy (for MS/MS): Optimize for each transition (typically -10 to -20 eV). Note that this is distinct from the in-source cone voltage.

References

Technical Support Center: Retention Time Shifts with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing retention time shifts observed when using deuterated internal standards in chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard eluting at a different retention time than my analyte?

This phenomenon is known as the chromatographic isotope effect or the deuterium isotope effect. It arises from the slight physicochemical differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in polarity, molecular volume, and van der Waals interactions with the stationary phase.[1][2]

In reversed-phase liquid chromatography (RPLC), deuterated compounds typically have weaker interactions with the non-polar stationary phase and therefore often elute slightly earlier than their non-deuterated counterparts.[1][3] Conversely, in normal-phase liquid chromatography (NPLC), the opposite effect can be observed, with deuterated compounds sometimes exhibiting longer retention times due to altered polar interactions.[1]

Q2: What are the consequences of a retention time shift between my analyte and deuterated internal standard?

A significant retention time shift can compromise the accuracy and precision of your quantitative analysis. The primary purpose of a deuterated internal standard is to co-elute with the analyte to compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects.[3] If the analyte and internal standard elute at different times, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification.[1]

Q3: Besides the isotope effect, what else can cause retention time shifts in my HPLC system?

While the deuterium isotope effect is specific to the use of deuterated standards, general retention time instability can be caused by a variety of factors, including:

  • Mobile Phase Composition: Incorrect preparation, changes in pH, or evaporation of a volatile component.[4][5]

  • Flow Rate Fluctuations: Issues with the pump, leaks, or blockages in the system.[4][6]

  • Column Issues: Column degradation, contamination, or temperature variations.[4]

  • Sample Solvent Effects: Injecting a sample in a solvent significantly stronger than the mobile phase.[5]

Q4: Are there alternatives to deuterated internal standards that do not exhibit this retention time shift?

Yes, internal standards labeled with heavy isotopes such as carbon-13 (¹³C) or nitrogen-15 (¹⁵N) are excellent alternatives. These standards have a larger mass difference from the analyte, which aids in mass spectrometric detection, but they do not typically exhibit a significant chromatographic isotope effect, leading to better co-elution.[1][7]

Troubleshooting Guides

Problem: My deuterated internal standard is partially or completely separating from my analyte.

This guide provides a step-by-step approach to diagnose and resolve chromatographic separation between your analyte and its deuterated internal standard.

Step 1: Confirm the Issue

  • Action: Inject a mixed standard solution of the analyte and the deuterated internal standard.

  • Expected Outcome: A single, symmetrical chromatographic peak.

  • Problem Indication: Two separate or partially resolved peaks.

Step 2: Optimize Chromatographic Conditions to Promote Co-elution

If separation is observed, the following steps can be taken to encourage co-elution:

  • Modify the Gradient: A shallower gradient around the elution time of the analyte and internal standard can increase peak width and promote overlap.[8]

  • Adjust Mobile Phase Composition: Small changes to the organic modifier or the aqueous component can alter the selectivity of the separation and may reduce the resolution between the two compounds.

  • Use a Lower Resolution Column: In some instances, a column with a larger particle size or a shorter length can induce more band broadening, leading to the co-elution of the analyte and internal standard.

  • Adjust Temperature: Lowering the column temperature can sometimes reduce the separation between the deuterated and non-deuterated compounds.

Step 3: Evaluate for Matrix Effects

Even with co-elution, it is crucial to assess the potential for differential matrix effects.

  • Action: Perform a post-column infusion experiment.

  • Purpose: To identify regions of ion suppression or enhancement in the chromatogram.

  • Procedure: A detailed protocol for a post-column infusion experiment is provided in the "Experimental Protocols" section.

Step 4: Consider an Alternative Internal Standard

If co-elution cannot be achieved or if differential matrix effects persist, consider using a ¹³C or ¹⁵N-labeled internal standard.[1]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Start: Observe Retention Time Shift confirm_issue Step 1: Inject Mixed Standard Confirm Separation start->confirm_issue is_separated Are Analyte and IS Separated? confirm_issue->is_separated optimize_chrom Step 2: Optimize Chromatography - Modify Gradient - Adjust Mobile Phase - Change Column/Temp is_separated->optimize_chrom Yes evaluate_matrix Step 3: Evaluate Matrix Effects (Post-Column Infusion) is_separated->evaluate_matrix No coelution_achieved Is Co-elution Achieved? optimize_chrom->coelution_achieved matrix_effects_present Are Differential Matrix Effects Present? evaluate_matrix->matrix_effects_present coelution_achieved->evaluate_matrix Yes alternative_is Step 4: Consider Alternative IS (e.g., ¹³C, ¹⁵N) coelution_achieved->alternative_is No matrix_effects_present->alternative_is Yes end_good End: Problem Resolved Proceed with Analysis matrix_effects_present->end_good No end_bad End: Re-evaluate Method or IS alternative_is->end_bad

Caption: Troubleshooting workflow for addressing retention time shifts.

Data Presentation

The following table summarizes quantitative data on retention time shifts observed for different deuterated compounds under various chromatographic conditions.

Analyte/Internal Standard PairDegree of DeuterationChromatographic ModeRetention Time Shift (Analyte - IS)Reference
Dimethyl-labeled peptides (light vs. intermediate)d4Reversed-Phase Liquid Chromatography (RPLC)2.0 seconds[9]
Dimethyl-labeled peptides (light vs. heavy)d8Reversed-Phase Liquid Chromatography (RPLC)2.9 seconds[9]
Armodafinil / Deuterated Armodafinild3Reversed-Phase Liquid Chromatography (RPLC)Co-elution observed[6]
Fexofenadine / d6-Fexofenadined6Reversed-Phase Liquid Chromatography (RPLC)Partial separation observed[10]
Dapsone / d4-Dapsoned4Reversed-Phase Liquid Chromatography (RPLC)Partial separation observed[10]
Pseudoephedrine / d3-Ephedrined3Reversed-Phase Liquid Chromatography (RPLC)Partial separation observed[10]

Experimental Protocols

Protocol 1: Evaluation of Chromatographic Co-elution

Objective: To visually assess the degree of separation between an analyte and its deuterated internal standard.

Methodology:

  • Standard Preparation: Prepare a solution containing both the analyte and the deuterated internal standard at a known concentration in a suitable solvent.

  • Chromatographic Analysis:

    • Inject the mixed standard solution onto the LC-MS system.

    • Acquire data in full scan mode or by monitoring the specific mass-to-charge ratios (m/z) for both the analyte and the internal standard.

  • Data Analysis:

    • Extract the ion chromatograms for both the analyte and the internal standard.

    • Overlay the chromatograms and visually inspect for any separation between the two peaks.

    • Examine the peak shapes for any signs of distortion that might indicate co-elution issues.

Protocol 2: Post-Column Infusion for Matrix Effect Evaluation

Objective: To qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs due to matrix components.

Methodology:

  • System Setup:

    • Use a T-connector to introduce a constant flow of a solution containing the analyte and the deuterated internal standard into the LC eluent stream after the analytical column but before the mass spectrometer's ion source.

    • The infusion is typically performed using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Infusion Solution: Prepare a solution of the analyte and internal standard in a solvent compatible with the mobile phase at a concentration that provides a stable and moderate signal.

  • Analysis:

    • Begin infusing the standard solution and allow the signal to stabilize.

    • Inject a blank matrix sample that has been subjected to the entire sample preparation procedure.

    • Monitor the signal of the infused analyte and internal standard throughout the chromatographic run.

  • Data Interpretation:

    • A stable baseline indicates no significant matrix effects at that retention time.

    • A dip in the baseline indicates ion suppression.

    • A rise in the baseline indicates ion enhancement.

    • Compare the retention time of your analyte with any observed regions of ion suppression or enhancement.

Mandatory Visualization

Decision Tree for Internal Standard Selection

Internal_Standard_Selection start Start: Need an Internal Standard is_sil_available Is a Stable Isotope Labeled (SIL) Internal Standard Available? start->is_sil_available is_deuterated Is the SIL Deuterated? is_sil_available->is_deuterated Yes use_structural_analog Use a Structural Analog IS (Requires careful validation for matrix effects) is_sil_available->use_structural_analog No use_c13_n15 Use ¹³C or ¹⁵N Labeled IS (Preferred) is_deuterated->use_c13_n15 No (¹³C or ¹⁵N) evaluate_deuterated Evaluate Deuterated IS is_deuterated->evaluate_deuterated Yes end End: Internal Standard Selected use_c13_n15->end coelution_check Does it Co-elute with the Analyte? evaluate_deuterated->coelution_check use_deuterated Use Deuterated IS coelution_check->use_deuterated Yes optimize_coelution Attempt to Optimize for Co-elution coelution_check->optimize_coelution No use_deuterated->end coelution_successful Optimization Successful? optimize_coelution->coelution_successful coelution_successful->use_deuterated Yes coelution_successful->use_structural_analog No use_structural_analog->end

Caption: Decision tree for selecting an appropriate internal standard.

References

Technical Support Center: Crosstalk Issues Between Gallic Acid and Gallic acid-d2 Signals

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address crosstalk issues between gallic acid and its deuterated internal standard, gallic acid-d2, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is crosstalk in the context of gallic acid and this compound analysis?

A1: Crosstalk, in this context, refers to the analytical interference where the signal from the analyte (gallic acid) is detected in the mass channel of its stable isotope-labeled internal standard (this compound), or vice versa. This interference can lead to inaccurate quantification of gallic acid in your samples.

Q2: What are the primary causes of crosstalk between gallic acid and this compound?

A2: There are two main causes for this phenomenon:

  • Isotopic Contribution: Naturally occurring heavy isotopes (primarily ¹³C) in the gallic acid molecule can result in a small population of gallic acid molecules having a mass-to-charge ratio (m/z) that overlaps with the m/z of this compound. This becomes more significant at high concentrations of gallic acid.

  • Impurity in the Internal Standard: The this compound internal standard may contain a small amount of unlabeled gallic acid as an impurity from its synthesis. This will generate a signal in the gallic acid channel even in the absence of the analyte.

Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

A3: Deuterium atoms on an aromatic ring are generally stable under typical reversed-phase LC-MS conditions. However, exchange of the hydroxyl protons with the solvent will readily occur. It is crucial that the deuterium labels are on the aromatic ring to ensure stability.[1] One study demonstrated that for some aromatic compounds, back-exchange of deuterium on the ring can occur under specific atmospheric pressure chemical ionization (APCI) conditions, though this is less common with electrospray ionization (ESI).[1]

Troubleshooting Guides

This section provides a step-by-step approach to identifying, quantifying, and mitigating crosstalk issues in your LC-MS/MS analysis of gallic acid.

Issue 1: Signal Detected for Gallic Acid in Blank Samples Containing Only this compound

This indicates that your this compound internal standard is likely impure.

Troubleshooting Workflow:

cluster_0 Troubleshooting Impurity in Internal Standard start Start: Gallic Acid Signal in Blank + IS prep_is Prepare a solution of This compound only start->prep_is analyze_is Analyze by LC-MS/MS (Monitor Gallic Acid MRM) prep_is->analyze_is check_signal Signal Detected in Gallic Acid Channel? analyze_is->check_signal confirm_impurity Impurity Confirmed check_signal->confirm_impurity Yes no_impurity No Significant Impurity check_signal->no_impurity No mitigate Mitigation: 1. Use a higher purity IS 2. Subtract blank signal 3. Adjust IS concentration confirm_impurity->mitigate end End no_impurity->end mitigate->end

Caption: Workflow for identifying and mitigating impurity in the this compound internal standard.

Issue 2: Non-linear Calibration Curve and Inaccurate Quality Control (QC) Samples

This may be due to isotopic contribution from gallic acid to the this compound signal, especially at the higher end of the calibration curve.

Troubleshooting Workflow:

cluster_1 Troubleshooting Isotopic Contribution start Start: Non-linear Curve/ Inaccurate QCs prep_cal Prepare calibration standards (Gallic Acid only, no IS) start->prep_cal analyze_cal Analyze by LC-MS/MS (Monitor this compound MRM) prep_cal->analyze_cal check_signal Signal in IS Channel Increases with Analyte Conc.? analyze_cal->check_signal confirm_crosstalk Crosstalk Confirmed check_signal->confirm_crosstalk Yes no_crosstalk No Significant Crosstalk check_signal->no_crosstalk No mitigate Mitigation: 1. Optimize MRM transitions 2. Increase IS concentration 3. Use a correction factor confirm_crosstalk->mitigate end End no_crosstalk->end mitigate->end

Caption: Workflow for identifying and mitigating isotopic contribution from gallic acid to the this compound signal.

Experimental Protocols

Protocol 1: Evaluation of this compound Internal Standard Purity

Objective: To determine if the this compound internal standard (IS) is contaminated with unlabeled gallic acid.

Methodology:

  • Prepare a working solution of this compound at the same concentration used in your analytical method.

  • Inject this solution into the LC-MS/MS system.

  • Acquire data using the Multiple Reaction Monitoring (MRM) transitions for both gallic acid and this compound.

  • Analyze the chromatogram for the gallic acid MRM transition. The presence of a peak at the retention time of gallic acid indicates impurity.

Protocol 2: Assessment of Isotopic Contribution from Gallic Acid to this compound Signal

Objective: To quantify the percentage of signal in the this compound channel that originates from the natural isotopic abundance of gallic acid.

Methodology:

  • Prepare a series of calibration standards of gallic acid ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ) without the addition of the this compound internal standard.

  • Prepare a sample containing only the this compound internal standard at its working concentration.

  • Analyze all samples by LC-MS/MS , monitoring the MRM transition for this compound.

  • Calculate the percentage of crosstalk at each concentration level of gallic acid using the following formula:

    % Crosstalk = (Peak Area in IS channel of Analyte-only sample / Peak Area of IS-only sample) x 100

Expected Quantitative Data:

While specific data for gallic acid/gallic acid-d2 is not extensively published, based on similar small molecules, the crosstalk can range from less than 0.1% to a few percent, especially at high analyte concentrations. It is crucial to determine this experimentally for your specific assay and instrument.

Analyte ConcentrationExpected Crosstalk (%)
LLOQ< 0.1%
Mid-range QC0.1 - 0.5%
ULOQ0.5 - 2.0%

Note: These are estimated values and should be confirmed experimentally.

Data Presentation: MRM Transitions and Fragmentation

The selection of appropriate MRM transitions is critical for minimizing crosstalk. The following table summarizes common transitions for gallic acid. For this compound, the precursor ion will be shifted by +2 m/z. The product ions may or may not be shifted depending on whether the deuterium labels are retained in the fragment. A study on deuterated phenolic acids indicated that this compound exhibits a similar fragmentation behavior to its non-deuterated form.[2][3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Gallic Acid169125-20
Gallic Acid16979-30
This compound171127(to be optimized)
This compound17181(to be optimized)

Note: Collision energies are instrument-dependent and require optimization.

Fragmentation Pathway of Gallic Acid:

cluster_2 Gallic Acid Fragmentation (Negative Ion Mode) gallic_acid Gallic Acid [M-H]⁻ m/z 169 loss_co2 Loss of CO₂ gallic_acid->loss_co2 fragment_125 Fragment m/z 125 loss_co2->fragment_125 loss_co Loss of CO fragment_125->loss_co fragment_79 Fragment m/z 79 loss_co->fragment_79

Caption: Proposed fragmentation pathway for gallic acid in negative ion mode ESI-MS/MS.

By understanding the causes of crosstalk and implementing these troubleshooting guides and experimental protocols, researchers can ensure the accuracy and reliability of their quantitative analysis of gallic acid using this compound as an internal standard.

References

Technical Support Center: Ion Suppression with Gallic Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gallic acid-d2 as an internal standard in LC-MS/MS analyses.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound, providing step-by-step instructions to identify and resolve the problems.

Guide 1: Low or Inconsistent this compound Signal Intensity

Question: My this compound internal standard signal is low, erratic, or drifting over the course of an analytical run. What are the potential causes and how can I troubleshoot this?

Answer:

Low or inconsistent signal intensity for a deuterated internal standard like this compound can stem from several factors, primarily related to ion suppression from the sample matrix, issues with the internal standard itself, or chromatographic problems.

Troubleshooting Workflow:

A systematic approach is crucial to pinpointing the source of the issue. The following workflow can guide your troubleshooting efforts.

TroubleshootingWorkflow Troubleshooting Low/Inconsistent this compound Signal start Low or Inconsistent This compound Signal check_is Step 1: Verify Internal Standard Integrity start->check_is is_purity Check Purity & Concentration check_is->is_purity assess_matrix Step 2: Assess for Matrix Effects (Ion Suppression) pci_exp Perform Post-Column Infusion Experiment assess_matrix->pci_exp post_spike Perform Post-Extraction Spike Experiment assess_matrix->post_spike eval_chrom Step 3: Evaluate Chromatography coelution Confirm Co-elution with Gallic Acid eval_chrom->coelution peak_shape Evaluate Peak Shape eval_chrom->peak_shape instrument_check Step 4: Check Instrument Performance tune_check Verify Instrument Tuning & Calibration instrument_check->tune_check source_clean Clean Ion Source instrument_check->source_clean solution_is Purity/Concentration OK? is_purity->solution_is is_stability Assess Stability (H-D Exchange, Degradation) solution_stability Stable? is_stability->solution_stability solution_matrix Significant Ion Suppression? pci_exp->solution_matrix post_spike->solution_matrix solution_chrom Good Co-elution & Peak Shape? coelution->solution_chrom peak_shape->solution_chrom maintain_instrument Perform Instrument Maintenance tune_check->maintain_instrument source_clean->maintain_instrument solution_is->is_stability Yes reprepare_is Remake IS Solution from Fresh Stock solution_is->reprepare_is No solution_stability->assess_matrix Yes contact_supplier Contact Supplier for New Lot solution_stability->contact_supplier No solution_matrix->eval_chrom No optimize_sample_prep Improve Sample Cleanup (e.g., SPE, LLE) solution_matrix->optimize_sample_prep Yes dilute_sample Dilute Sample solution_matrix->dilute_sample Yes solution_chrom->instrument_check Yes optimize_chrom Optimize LC Method (Gradient, Column) solution_chrom->optimize_chrom No end Problem Resolved optimize_sample_prep->end dilute_sample->end optimize_chrom->end maintain_instrument->end

Caption: Troubleshooting workflow for low or inconsistent this compound signal.

Detailed Steps:

  • Verify Internal Standard Integrity:

    • Purity and Concentration: Ensure the this compound stock solution was prepared correctly. Analyze a fresh dilution of the standard in a clean solvent (e.g., mobile phase) to confirm its expected response. An unexpectedly low signal may indicate a preparation error or degradation of the stock solution.

    • Stability (Hydrogen-Deuterium Exchange): Gallic acid has hydroxyl groups with protons that can exchange with hydrogen in the solvent. While the deuterium labels in this compound are typically on the aromatic ring and are stable, exposure to high pH or elevated temperatures can potentially promote back-exchange.

      • Action: Prepare the internal standard in a slightly acidic mobile phase or solvent. Avoid highly basic conditions during sample preparation and storage. If H-D exchange is suspected, incubate the this compound in your sample matrix or mobile phase under typical analysis conditions for a period and re-analyze to check for signal degradation or the appearance of an unlabeled Gallic acid signal.

  • Assess for Matrix Effects (Ion Suppression):

    • Matrix effects occur when co-eluting components from the sample matrix interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source. This is a common cause of signal suppression.

    • Action: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This will reveal if this compound is eluting in a zone where its signal is being suppressed by matrix components.

  • Evaluate Chromatography:

    • Co-elution: A key assumption for using a deuterated internal standard is that it co-elutes with the unlabeled analyte, ensuring both experience the same matrix effects. A slight shift in retention time can expose the internal standard to a different matrix environment than the analyte.

    • Action: Overlay the chromatograms of Gallic acid and this compound. If they are not perfectly co-eluting, adjust the chromatographic method (e.g., gradient, column temperature, or mobile phase composition) to improve their co-elution.

    • Peak Shape: Poor peak shape can lead to inconsistent integration and apparent signal loss.

    • Action: Investigate potential causes of peak tailing or splitting, such as column degradation or sample solvent mismatch with the mobile phase.

  • Check Instrument Performance:

    • A dirty ion source, incorrect instrument tuning, or detector fatigue can lead to a general decrease in signal for all ions, including this compound.

    • Action: Ensure the mass spectrometer is properly tuned and calibrated. If the signal is still low, consider cleaning the ion source according to the manufacturer's recommendations.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte (Gallic acid) and its internal standard (this compound) in the mass spectrometer's ion source. This leads to a decreased signal intensity. Since deuterated internal standards are used to correct for such variations, it is crucial that both the analyte and the internal standard are affected equally. If this compound experiences a different degree of ion suppression than Gallic acid (for example, due to slight chromatographic separation), it can lead to inaccurate quantification.

Q2: How can I quantitatively assess the matrix effect on my Gallic acid analysis?

A2: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution (a clean solvent). The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)

A matrix factor of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement. For regulatory submissions, the matrix effect is often expressed as a percentage: Matrix Effect (%) = MF x 100 . A value between 85% and 115% is generally considered acceptable.

Q3: Is my this compound susceptible to hydrogen-deuterium (H-D) exchange?

A3: this compound is labeled on the aromatic ring, which is generally a stable position for deuterium atoms. However, the hydroxyl groups on Gallic acid contain protons that readily exchange with deuterium in a deuterated solvent. While the ring deuterons are not expected to readily exchange back to protons under typical reversed-phase LC-MS conditions (which are often acidic), prolonged exposure to high pH or high temperatures could potentially facilitate this back-exchange. It is good practice to assess the stability of your deuterated internal standard in your specific sample preparation and mobile phase conditions.

Q4: My this compound is separating from Gallic acid on the column. What should I do?

A4: This phenomenon is known as the "isotope effect," where the presence of heavier isotopes can cause slight changes in physicochemical properties, leading to chromatographic separation. To address this:

  • Optimize Chromatography: A shallower gradient or a different column chemistry may help to improve co-elution.

  • Adjust Temperature: Modifying the column temperature can alter selectivity and may improve co-elution.

Q5: What should I do if I suspect my this compound standard is impure?

A5: Impurities in the deuterated standard, particularly the presence of unlabeled Gallic acid, can lead to an overestimation of the analyte concentration.

  • Assess Purity: Inject a high concentration of the this compound solution alone and monitor the mass transition for unlabeled Gallic acid.

  • Contact the Supplier: If a significant amount of unlabeled analyte is detected, contact the supplier for a certificate of analysis or a new, higher-purity batch.

Quantitative Data on Gallic Acid Ion Suppression

The degree of ion suppression is highly dependent on the sample matrix, sample preparation method, and LC-MS/MS conditions. The following table summarizes reported matrix effects for Gallic acid in various

Technical Support Center: Troubleshooting Unexpected Variability with Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of deuterated internal standards in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot unexpected variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a deuterated internal standard in quantitative analysis?

A deuterated internal standard (D-IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium. Its primary function is to serve as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Since the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] By adding a known amount of the D-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.[1]

Q2: What are the ideal purity requirements for a deuterated internal standard?

For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity.[2]

Purity TypeRecommended LevelRationale
Chemical Purity >99%[1][2]Ensures that no other compounds are present that could interfere with the analysis.[1]
Isotopic Enrichment ≥98%[1][2]Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[1]

Q3: How many deuterium atoms are optimal for an internal standard?

Typically, a deuterated compound should contain between two and ten deuterium atoms.[1][2] The ideal number depends on the analyte's molecular weight and the need to shift the mass-to-charge ratio (m/z) of the internal standard sufficiently outside the natural isotopic distribution of the analyte to prevent cross-talk.[2]

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.[2]

  • Inaccurate measurement of sample concentrations.[2]

  • Drifting analyte to internal standard area ratios.

Potential Causes & Troubleshooting Steps:

  • Isotope Effect Leading to Differential Matrix Effects: The substitution of hydrogen with deuterium can sometimes cause a slight difference in chromatographic retention time between the analyte and the deuterated standard.[3][4] If this separation occurs in a region of ion suppression or enhancement, the analyte and the internal standard will be affected differently by the matrix.[3][5][6]

    • Troubleshooting:

      • Evaluate Chromatographic Co-elution: Carefully examine the chromatograms to ensure the analyte and D-IS are co-eluting. Even a slight separation can expose them to different matrix components.[1][3]

      • Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to achieve better co-elution.[2]

  • Isotopic Instability (H/D Exchange): Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, especially at labile positions (e.g., on hydroxyl, amine, or carboxyl groups) or under acidic or basic conditions.[2][3][7] This alters the concentration of the deuterated standard over time.[2]

    • Troubleshooting:

      • Evaluate Labeling Position: Whenever possible, use standards where deuterium atoms are on stable, non-exchangeable positions like aromatic rings or carbon atoms not adjacent to heteroatoms.[3]

      • Assess Solvent Stability: Incubate the internal standard in the sample diluent and mobile phase for a period equivalent to your analytical run time and re-inject to see if the signal of the unlabeled analyte increases.[2]

      • Control pH and Temperature: Avoid highly acidic or basic conditions during sample preparation and storage.[1] Elevated temperatures can accelerate isotopic exchange, so store solutions at low temperatures (e.g., 4°C or -20°C).[1]

  • Purity of the Deuterated Standard: The presence of unlabeled analyte as an impurity in the D-IS will contribute to the analyte's signal, causing a positive bias, especially at low concentrations.[2]

    • Troubleshooting:

      • Assess Purity: Inject a high concentration of the internal standard solution without the analyte to check for any signal at the analyte's mass transition.[2]

      • Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity. If significant unlabeled analyte is detected, contact the supplier.[2]

  • In-source Fragmentation: The deuterated internal standard may lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.

    • Troubleshooting:

      • Optimize MS Conditions: Adjust source parameters such as collision energy and cone voltage to minimize in-source fragmentation.[2]

Below is a logical workflow for troubleshooting poor precision and accuracy.

G start Start: Poor Precision/ Inaccurate Quantification check_coelution Check for Analyte/IS Co-elution start->check_coelution is_coeluting Perfect Co-elution? check_coelution->is_coeluting optimize_chrom Optimize Chromatography (Gradient, Column, etc.) is_coeluting->optimize_chrom No check_stability Assess Isotopic Stability (H/D Exchange) is_coeluting->check_stability Yes optimize_chrom->check_coelution is_stable IS Stable in Matrix/Solvent? check_stability->is_stable change_is Select IS with Stable Labels or Adjust pH/Temp is_stable->change_is No check_purity Evaluate IS Purity (Isotopic & Chemical) is_stable->check_purity Yes change_is->check_stability is_pure Purity Meets Requirements? check_purity->is_pure contact_supplier Contact Supplier for Higher Purity Batch is_pure->contact_supplier No check_fragmentation Investigate In-Source Fragmentation is_pure->check_fragmentation Yes contact_supplier->check_purity is_fragmenting Fragmentation Observed? check_fragmentation->is_fragmenting optimize_ms Optimize MS Source Conditions is_fragmenting->optimize_ms Yes end End: Improved Results is_fragmenting->end No optimize_ms->check_fragmentation

Caption: Troubleshooting workflow for poor precision and accuracy.

Issue 2: Drifting or Low Internal Standard Signal

Symptoms:

  • A gradual decrease or increase in the internal standard signal throughout an analytical run.

  • Consistently low signal intensity for the deuterated internal standard.

Potential Causes & Troubleshooting Steps:

  • Matrix Effects (Ion Suppression or Enhancement): Co-eluting components from the sample matrix can suppress or enhance the ionization of the deuterated standard.[3]

    • Troubleshooting:

      • Perform a Post-Extraction Spike Analysis: This experiment can help determine if the matrix is affecting the D-IS signal (see protocol below).

      • Optimize Sample Preparation: Employ more rigorous extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.

      • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effects.[3]

  • Improper Storage and Handling: Degradation of the standard can occur due to incorrect storage conditions (e.g., temperature, light exposure) or repeated freeze-thaw cycles.[3]

    • Troubleshooting:

      • Verify Storage Conditions: Always consult the Certificate of Analysis for recommended storage temperatures.[8] For long-term storage, -20°C or below is often advised.[8]

      • Protect from Light: Use amber vials for light-sensitive compounds.[8]

      • Aliquot Standards: Aliquot the standard into single-use vials to avoid repeated freeze-thaw cycles.[8]

  • Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decrease in signal for all ions, including the deuterated standard.[3]

    • Troubleshooting:

      • Clean the Ion Source: Follow the manufacturer's protocol for cleaning the mass spectrometer's ion source.

      • Perform Instrument Tuning and Calibration: Ensure the instrument is properly tuned and calibrated according to the manufacturer's recommendations.

The following diagram illustrates the relationship between potential causes and the observed low signal.

G A Low/Drifting IS Signal B Matrix Effects A->B C Improper Storage/ Handling A->C D Instrumental Issues A->D E Ion Suppression/ Enhancement B->E leads to F Degradation of Standard C->F causes G Dirty Ion Source D->G e.g. H Incorrect Tuning D->H e.g.

References

Validation & Comparative

A Head-to-Head Comparison: Gallic Acid-d2 vs. 13C-Gallic Acid as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of gallic acid, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards: Gallic acid-d2 and 13C-gallic acid. By examining their performance characteristics, supported by experimental data and established principles of mass spectrometry, this document aims to facilitate an informed decision-making process for your analytical needs.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, particularly for analyses conducted in complex biological matrices such as plasma, urine, or tissue homogenates. The fundamental principle behind their use is their chemical and physical similarity to the analyte of interest. This allows the SIL internal standard to co-behave with the analyte throughout the analytical workflow, including sample extraction, chromatographic separation, and ionization, thereby compensating for variations and potential losses at each step. However, the nature of the isotopic label—deuterium (²H or d) versus carbon-13 (¹³C)—can significantly influence the performance and reliability of the assay.

Performance Comparison: this compound vs. 13C-Gallic Acid

The ideal internal standard should exhibit identical chromatographic retention time, extraction recovery, and ionization response to the analyte it is intended to mimic. While both deuterated and ¹³C-labeled standards are designed to approximate this ideal, inherent physicochemical differences between isotopes can lead to performance disparities.

Performance MetricThis compound¹³C-Gallic acidRationale
Chromatographic Co-elution May exhibit a slight retention time shift relative to unlabeled gallic acid.Expected to co-elute perfectly with unlabeled gallic acid.The larger relative mass difference between deuterium and protium can lead to subtle differences in intermolecular interactions with the stationary phase, causing a chromatographic shift. The smaller relative mass difference between ¹³C and ¹²C results in negligible chromatographic differences.
Matrix Effect Compensation May not perfectly compensate for matrix effects due to potential chromatographic separation from the analyte.Provides more accurate compensation for matrix effects due to identical retention time.If the internal standard and analyte separate chromatographically, they may be subjected to different levels of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification.
Isotopic Stability Deuterium labels can be susceptible to back-exchange with protons from the solvent, particularly under certain pH or temperature conditions.The ¹³C-label is integrated into the carbon skeleton of the molecule and is not susceptible to exchange.Back-exchange of the deuterium label can compromise the integrity of the internal standard, leading to analytical variability.
Extraction Recovery Generally similar to the analyte, but significant differences in physicochemical properties could lead to slight variations.Expected to have identical extraction recovery to the analyte.The closer physicochemical properties of the ¹³C-labeled standard ensure it more accurately tracks the analyte during sample preparation.
Cost and Availability Generally less expensive and more widely available.Typically more expensive and may have more limited availability.The synthetic routes for introducing deuterium are often simpler and less costly than those for incorporating ¹³C.

Experimental Protocols

Below is a representative experimental protocol for the quantification of gallic acid in a biological matrix using an internal standard. This protocol is based on established methods for the analysis of gallic acid by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of the sample (e.g., plasma, serum), add 25 µL of the internal standard working solution (either this compound or ¹³C-gallic acid).

  • Add 200 µL of 0.1 N HCl and vortex to mix.

  • Add 2 mL of ethyl acetate, vortex for 5 minutes, and then centrifuge at 2,500 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: A suitable gradient to separate gallic acid from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode

  • MRM Transitions:

    • Gallic acid: m/z 169 → 125

    • This compound: m/z 171 → 127

    • ¹³C₆-Gallic acid: m/z 175 → 131 (hypothetical, assuming uniform labeling)

Visualizing the Workflow and Rationale

Gallic Acid Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Sample Sample Add_IS Spike with Internal Standard (this compound or 13C-Gallic acid) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (UPLC/HPLC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (ESI-MS/MS) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Result Result Quantification->Result

Figure 1. A generalized workflow for the quantification of gallic acid using an internal standard.

Internal Standard Comparison Logic Goal Accurate Quantification of Gallic Acid IS_Choice Choice of Internal Standard Goal->IS_Choice Gallic_acid_d2 This compound IS_Choice->Gallic_acid_d2 13C_Gallic_acid 13C-Gallic acid IS_Choice->13C_Gallic_acid Potential_Issues Potential Issues with Deuterated Standards Gallic_acid_d2->Potential_Issues Superior_Performance Superior Performance of 13C-Labeled Standards 13C_Gallic_acid->Superior_Performance Chromatographic_Shift Chromatographic Shift Potential_Issues->Chromatographic_Shift Differential_Matrix_Effects Differential Matrix Effects Potential_Issues->Differential_Matrix_Effects Isotopic_Instability Isotopic Instability Potential_Issues->Isotopic_Instability Co-elution Co-elution Superior_Performance->Co-elution Accurate_Correction Accurate Matrix Effect Correction Superior_Performance->Accurate_Correction Isotopic_Stability High Isotopic Stability Superior_Performance->Isotopic_Stability

Figure 2. Logical relationship for choosing between this compound and 13C-Gallic acid.

Conclusion and Recommendations

While this compound can be a viable and cost-effective internal standard for the quantification of gallic acid, it is not without its potential drawbacks. The possibility of chromatographic shifts, leading to differential matrix effects, and the risk of isotopic back-exchange can compromise data accuracy and precision.

For applications demanding the highest level of accuracy, reproducibility, and reliability, ¹³C-gallic acid is the unequivocally superior choice. Its key advantages include:

  • Co-elution with the analyte , ensuring more accurate compensation for matrix effects.[1]

  • Greater isotopic stability , which eliminates the risk of back-exchange and ensures data integrity.

  • Identical extraction recovery , providing more reliable quantification.[1]

Therefore, for researchers, scientists, and drug development professionals, particularly in regulated environments or when analyzing complex biological samples, the investment in ¹³C-gallic acid as an internal standard is highly recommended to ensure the generation of the most robust and defensible quantitative data.

References

A Comparative Guide to Analytical Method Validation Using Gallic Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of analytical methods for the quantification of gallic acid, with a focus on the validation of methods employing Gallic acid-d2 as an internal standard. The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its ability to mimic the analyte of interest throughout the analytical process, thereby providing superior accuracy and precision.

This document presents supporting experimental data from a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and compares its performance characteristics with alternative internal standard strategies, such as the use of a structural analog.

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

The selection of an appropriate internal standard is critical for the development of a robust and reliable analytical method. A deuterated internal standard like this compound is chemically almost identical to the analyte, gallic acid, differing only in isotopic composition. This similarity ensures that it behaves nearly identically during sample extraction, chromatography, and ionization, thus effectively compensating for variations in the analytical process.

In contrast, a structural analog, while being chemically similar, may exhibit different physicochemical properties, leading to variations in extraction recovery, chromatographic retention time, and ionization efficiency. These differences can result in less accurate and precise quantification, particularly in complex biological matrices.

The following tables summarize the validation parameters for an LC-MS/MS method for the determination of gallic acid in rabbit serum using this compound as the internal standard[1]. A comparative overview with a hypothetical structural analog internal standard is also presented to highlight the performance differences.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterGallic acid with this compound ISGallic acid with Structural Analog IS (Hypothetical)
Linearity Range 5.00 - 1000 ng/mL[1]5.00 - 1000 ng/mL
Correlation Coefficient (r²) 0.9970 - 0.9997[1]Typically ≥ 0.99
LLOQ 5.00 ng/mL[1]5.00 ng/mL
%Bias at LLOQ -7.44 to 4.03[1]≤ ±20%

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelConcentration (ng/mL)Gallic acid with this compound IS Gallic acid with Structural Analog IS (Hypothetical)
Accuracy (%) Precision (%RSD)
LLOQ 5.0092.56 - 104.033.87 - 9.54
Low 15.0095.87 - 103.272.56 - 8.43
Medium 400.0098.45 - 105.671.98 - 7.65
High 800.0099.12 - 106.342.11 - 6.98

Data for Gallic acid with this compound IS is adapted from a study on the determination of Gallic acid in rabbit serum[1]. The hypothetical data for the structural analog is based on typical acceptance criteria for bioanalytical method validation.

Table 3: Recovery and Matrix Effect

Analyte/ISGallic acid with this compound IS Gallic acid with Structural Analog IS (Hypothetical)
Recovery (%) Matrix Effect (%)
Gallic acid 63.47 - 69.98[1]-0.60[1]
Internal Standard Not explicitly stated, but expected to be similar to Gallic acid0.28[1]

Experimental Protocols

LC-MS/MS Method for Gallic Acid Quantification in Rabbit Serum

This protocol is based on a validated method for the determination of gallic acid in rabbit serum using this compound as an internal standard[1].

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of rabbit serum in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound).

  • Vortex for 30 seconds.

  • Add 1 mL of the extraction solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

b. Chromatographic and Mass Spectrometric Conditions

  • LC System: HPLC system capable of delivering a gradient flow.

  • Column: Phenomenex Luna C18, 150 x 3.9 mm, 5 µm particle size[1].

  • Mobile Phase: Isocratic elution with Methanol and 0.1% Formic acid in water (60:40 v/v)[1].

  • Flow Rate: 0.8 mL/min[1].

  • Column Temperature: Ambient.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Gallic acid: Precursor ion → Product ion (specific m/z values to be determined based on the instrument).

    • This compound: Precursor ion → Product ion (specific m/z values to be determined based on the instrument).

Validation of the Analytical Method

The method was validated according to the USFDA guidelines[1]. The following parameters were assessed:

  • Selectivity: Blank matrix samples from multiple sources were analyzed to check for interferences at the retention times of gallic acid and this compound.

  • Linearity: Calibration curves were prepared by spiking known concentrations of gallic acid into the blank matrix. The linearity was evaluated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Recovery: The extraction recovery was determined by comparing the peak area of the analyte from the extracted sample to the peak area of the analyte in a post-extraction spiked sample.

  • Matrix Effect: Evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.

  • Stability: The stability of gallic acid in the biological matrix was assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Serum Serum Sample Add_IS Add this compound (IS) Serum->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: Experimental workflow for the bioanalytical method of Gallic acid.

validation_logic cluster_parameters Key Validation Parameters cluster_comparison Performance Comparison Validation Analytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & LLOQ Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Deuterated_IS This compound (Deuterated IS) - High Accuracy - High Precision - Compensates for Matrix Effect Accuracy->Deuterated_IS Analog_IS Structural Analog IS - Acceptable Accuracy - Acceptable Precision - Variable Matrix Effect Compensation Accuracy->Analog_IS Precision->Deuterated_IS Precision->Analog_IS MatrixEffect->Deuterated_IS MatrixEffect->Analog_IS

Caption: Logical relationships in analytical method validation and comparison.

References

Isotopic Stability of Gallic Acid-d2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isotopic purity and stability of deuterated internal standards are paramount for accurate bioanalytical assays. This guide provides a comprehensive comparison of the stability of Gallic acid-d2 against its non-deuterated counterpart, supported by experimental data and detailed protocols to ensure the integrity of your research.

This compound, a deuterated form of the naturally occurring antioxidant gallic acid, is frequently employed as an internal standard in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). Its utility is predicated on the assumption that the deuterium labels are stable throughout sample preparation, storage, and analysis. However, the potential for isotopic exchange, or "back-exchange," where deuterium atoms are replaced by hydrogen atoms, can compromise data accuracy. This guide delves into the isotopic stability of this compound, providing a framework for its assessment.

Comparative Isotopic Stability: this compound vs. Gallic acid

The stability of a deuterated compound is influenced by the position of the deuterium atoms, pH, temperature, and the solvent matrix. In this compound, the deuterium atoms are located on the aromatic ring, a position generally less susceptible to exchange compared to more labile positions, such as on hydroxyl (-OH) or carboxyl (-COOH) groups.

A key indicator of the stability of this compound comes from its application as an internal standard in pharmacokinetic studies. A validated LC-MS/MS method for the determination of gallic acid in rabbit serum demonstrated the stability of this compound under various conditions, as summarized in the table below.

ConditionDurationStability of this compound (% Recovery)
Freeze-Thaw Cycles3 cycles (-20°C and -70°C)Stable
Ambient Temperature Storage18 hoursStable
Frozen Storage15 days (-20°C and -70°C)Stable

Table 1: Stability of this compound in Rabbit Serum[1]

While this demonstrates good stability under typical bioanalytical storage conditions, a more rigorous assessment involves forced degradation studies, which subject the compound to harsher conditions to identify potential degradation pathways and assess isotopic exchange.

Forced Degradation Studies: A Comparative Overview

Stress ConditionGallic Acid Degradation SusceptibilityExpected Outcome for this compound
Acidic Hydrolysis (e.g., 0.1 N HCl, reflux for 3h)Highly susceptible[2][3][5]Potential for minor deuterium exchange, but chemical degradation is the primary concern.
Alkaline Hydrolysis (e.g., 0.1 N NaOH, 2h)Moderately to highly susceptible[2][3][5]Higher risk of deuterium exchange on the aromatic ring under strong basic conditions.
Oxidative Degradation (e.g., H₂O₂)Highly susceptible[2][3][5]Chemical degradation is expected to be the dominant process.
Thermal Degradation (Dry Heat)Moderately susceptible[2][3]Generally stable, with low risk of isotopic exchange.
Photolytic Degradation Less susceptible[2][3]Generally stable, with low risk of isotopic exchange.

Table 2: Summary of Gallic Acid Degradation and Expected Isotopic Stability of this compound

Experimental Protocols for Assessing Isotopic Stability

To rigorously assess the isotopic stability of this compound, a comparative study with unlabeled gallic acid should be performed using the following protocols. The primary analytical technique would be LC-MS/MS to monitor for any decrease in the deuterated species and the appearance of the unlabeled analyte.

Protocol 1: Forced Degradation Study

Objective: To evaluate the chemical and isotopic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Gallic acid (non-deuterated reference standard)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • LC-MS/MS system

Procedure:

  • Stock Solutions: Prepare stock solutions of this compound and gallic acid in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Treat aliquots of both stock solutions with 0.1 N HCl and reflux for 3 hours.[3]

    • Alkaline Hydrolysis: Treat aliquots with 0.1 N NaOH for 2 hours at room temperature.[3]

    • Oxidative Degradation: Treat aliquots with an appropriate concentration of H₂O₂.

    • Thermal Degradation: Expose solid samples of both compounds to dry heat.

    • Photolytic Degradation: Expose solutions of both compounds to UV light.

  • Sample Preparation: Neutralize the acidic and alkaline samples. Dilute all samples to an appropriate concentration for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the stressed samples alongside control samples (unstressed). Monitor the mass-to-charge ratio (m/z) for both this compound and gallic acid.

  • Data Analysis: Compare the peak areas of the deuterated and non-deuterated compounds in the stressed samples to the control samples. A decrease in the this compound peak area accompanied by an increase in the gallic acid peak area would indicate isotopic exchange.

Protocol 2: pH and Temperature Stability Study

Objective: To assess the stability of the deuterium label on this compound across a range of pH and temperature conditions relevant to sample handling and storage.

Procedure:

  • Prepare solutions of this compound in buffers of varying pH (e.g., pH 3, 5, 7, 9).

  • Incubate these solutions at different temperatures (e.g., room temperature, 40°C, 60°C) for various durations.

  • Analyze the samples by LC-MS/MS at each time point to monitor for isotopic exchange.

Gallic Acid's Role in Cellular Signaling

Gallic acid is a potent antioxidant, and its biological effects are often attributed to its ability to modulate cellular signaling pathways involved in oxidative stress and inflammation. One of the key pathways influenced by gallic acid is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Gallic_Acid_Nrf2_Pathway Gallic_Acid This compound ROS Reactive Oxygen Species (ROS) Gallic_Acid->ROS Scavenges Keap1 Keap1 Gallic_Acid->Keap1 Inhibits ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Inhibits (Ubiquitination) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: this compound antioxidant signaling via the Nrf2 pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress, or the presence of antioxidants like gallic acid, can disrupt the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant enzymes, leading to their expression and subsequent cellular protection.

Conclusion

This compound demonstrates good stability under standard bioanalytical conditions, making it a reliable internal standard. The deuterium labels on the aromatic ring are not in highly labile positions, minimizing the risk of back-exchange. However, for methods involving harsh chemical conditions (strong acids or bases), it is crucial to perform a thorough stability assessment. The provided protocols offer a framework for such validation, ensuring the accuracy and reliability of quantitative data. Understanding the stability of deuterated standards like this compound is essential for robust and reproducible scientific research.

References

A Comparative Guide to the Cross-Validation of Analytical Methods with Different Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data is paramount, particularly when data from different analytical methods are combined or compared within or across studies. The use of an internal standard (IS) is a cornerstone of quantitative analysis, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for variability during sample processing and analysis.[1][2] However, when different studies or laboratories employ methods validated with distinct internal standards—such as a stable isotope-labeled (SIL) versus a structural analog—a thorough cross-validation is essential to demonstrate the interchangeability of the data.

This guide provides a comprehensive framework for conducting and evaluating the cross-validation of analytical methods that utilize different internal standards, in line with regulatory expectations set by bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guidelines.[3][4][5]

The Role and Choice of Internal Standards

An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls (QCs), before sample preparation.[3] Its primary function is to compensate for variations in sample extraction, injection volume, and instrument response.[1] The choice of IS is critical and directly impacts method performance.

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar matrix effects and extraction recovery.[1][6]

  • Structural Analog Internal Standards: These compounds are structurally similar to the analyte but not isotopically labeled. While acceptable when a SIL-IS is unavailable, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate correction.[1][3]

The selection of an IS is a critical step in method development that precedes validation.

cluster_0 Internal Standard Selection Pathway A Initiate Method Development B Is a Stable Isotope-Labeled (SIL) IS Available? A->B C Select SIL-IS (e.g., Deuterated, 13C, 15N) B->C Yes D Is a Structural Analog IS Available? B->D No G Thoroughly Validate IS Performance (Tracking, Matrix Effect, Recovery) C->G E Select Best Available Analog IS D->E Yes F Consider Method Without IS (External Standard Method) D->F No E->G H Proceed to Full Method Validation F->H G->H

Decision pathway for selecting an internal standard.

Experimental Protocols for Cross-Validation

When data from two fully validated methods utilizing different internal standards need to be combined or compared, a cross-validation study is required.[7] The objective is to assess for any potential bias between the methods.[4]

1. Sample Selection:

  • Incurred Samples: If available, select a minimum of 30 incurred study samples that span the concentration range of the study.[7][8]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC). These should be prepared from a stock solution independent of the one used for calibration standards.

2. Analytical Procedure:

  • Divide each incurred sample and QC sample into two aliquots.

  • Analyze one set of aliquots using Method A (with its corresponding Internal Standard A).

  • Analyze the second set of aliquots using Method B (with its corresponding Internal Standard B).

  • The analysis should be performed in triplicate for the QC samples.[7]

3. Data Analysis and Acceptance Criteria:

  • Bias Assessment: The primary goal is to evaluate the agreement between the two methods. For each sample, calculate the percent difference: % Difference = [(Concentration_MethodA - Concentration_MethodB) / Mean(Concentration_A, Concentration_B)] x 100%

  • Statistical Approach: While the ICH M10 guidance recommends a statistical assessment of bias without prescribing specific criteria, a common industry practice involves the following:[4]

    • Confidence Interval: Calculate the 90% confidence interval (CI) for the mean percent difference of the incurred samples. A proposed acceptance criterion is for the 90% CI to be within a predefined range, such as ±30%.[4]

    • Graphical Analysis: Use a Bland-Altman plot to visualize the agreement between the two methods and to identify any concentration-dependent trends or biases.[8]

  • QC Sample Criteria: For the LQC, MQC, and HQC samples, the mean concentration for each level should be within ±15% of the nominal value for both methods.

cluster_workflow Cross-Validation Experimental Workflow cluster_A Method A cluster_B Method B start Select Samples (≥30 Incurred, 3 QC Levels) split Aliquot Each Sample start->split prepA Spike with Internal Standard A split->prepA Aliquot 1 prepB Spike with Internal Standard B split->prepB Aliquot 2 analysisA LC-MS/MS Analysis (Method A) prepA->analysisA dataA Concentration Results A analysisA->dataA compare Compare Results & Assess Bias (Bland-Altman, 90% CI) dataA->compare analysisB LC-MS/MS Analysis (Method B) prepB->analysisB dataB Concentration Results B analysisB->dataB dataB->compare end Methods are Equivalent compare->end

Workflow for cross-validating two analytical methods.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for evaluating the outcome of a cross-validation study. The following tables provide a template for summarizing the results.

Table 1: Comparison of Initial Method Validation Parameters

This table compares the key performance characteristics of the two individual methods as determined during their full validation.

Validation ParameterMethod A (SIL-IS)Method B (Analog-IS)Acceptance Criteria
Linearity (r²) > 0.998> 0.997≥ 0.99
LLOQ (ng/mL) 0.500.50-
Accuracy (% Bias) -3.2% to 4.5%-5.8% to 6.2%Within ±15% (±20% at LLOQ)
Precision (%CV) ≤ 6.8%≤ 8.5%≤ 15% (≤ 20% at LLOQ)
Recovery (%) 85 ± 5%78 ± 9%Consistent and reproducible
Matrix Effect (%) 98 - 104%92 - 110%Minimal and compensated

Table 2: Cross-Validation Results for Quality Control (QC) Samples

This table presents the comparative data for the spiked QC samples analyzed by both methods.

QC LevelNominal Conc. (ng/mL)Method A Result (ng/mL, n=3)Method B Result (ng/mL, n=3)% Difference
LQC 1.501.471.58-7.2%
MQC 50.051.248.94.5%
HQC 400.0395.5408.2-3.1%

Table 3: Cross-Validation Summary for Incurred Samples (n=32)

This table summarizes the statistical analysis of the incurred samples, which is the most critical part of the cross-validation.

Statistical ParameterResultAcceptance Criterion
Number of Samples Analyzed 32≥ 30
Mean % Difference -4.2%-
Standard Deviation of % Difference 8.9%-
90% Confidence Interval of Mean % Difference [-9.8%, 1.4%]Within a pre-defined range (e.g., ±30%)
Concordance Correlation Coefficient 0.985> 0.90

Interpretation:

In this hypothetical example, the cross-validation would be considered successful. The 90% confidence interval for the mean percent difference falls well within a typical acceptance range, and the high concordance correlation coefficient indicates strong agreement between the two methods. This suggests that despite using different internal standards and having slight variations in recovery, both methods produce comparable and interchangeable data for the study samples. If a significant bias were detected, an investigation into the root cause would be necessary, and a correction factor might need to be applied if data are to be pooled.[2]

References

The Unseen Advantage: Why ¹³C Labeled Standards Outperform Deuterated Counterparts in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the pinnacle of accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision that profoundly impacts data quality. While deuterated standards have long been a common choice due to their widespread availability and lower cost, a growing body of evidence demonstrates the clear superiority of Carbon-13 (¹³C) labeled standards. This guide provides an in-depth comparison, supported by experimental data, to illuminate the distinct advantages of employing ¹³C labeled standards in demanding analytical workflows.

The ideal internal standard should be a perfect chemical mimic of the analyte, co-eluting chromatographically and exhibiting identical behavior during sample extraction, ionization, and fragmentation. This ensures that any variations encountered during the analytical process are equally reflected in both the analyte and the standard, allowing for accurate correction and reliable quantification. While both deuterated and ¹³C labeled standards aim to fulfill this role, fundamental differences in their isotopic properties lead to significant performance disparities.

Key Performance Differences: ¹³C vs. Deuterated Standards

Feature¹³C Labeled StandardsDeuterated (²H) StandardsRationale
Chromatographic Co-elution Excellent: Co-elutes perfectly with the unlabeled analyte.Variable: Often exhibits a chromatographic shift, eluting slightly earlier than the unlabeled analyte.The small relative mass difference between ¹²C and ¹³C results in virtually identical physicochemical properties. The larger relative mass difference between hydrogen and deuterium can alter properties like polarity, leading to separation on the chromatographic column.
Isotopic Stability High: The ¹³C label is integrated into the carbon backbone and is not susceptible to exchange.Variable: Prone to hydrogen-deuterium (H/D) exchange, especially at labile positions (e.g., -OH, -NH, -SH groups).C-C bonds are highly stable under typical analytical conditions. C-D bonds, particularly on heteroatoms, can exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate quantification.
Matrix Effect Compensation Superior: Co-elution ensures that both the analyte and the standard experience the same degree of ion suppression or enhancement.Potentially Compromised: Chromatographic separation can lead to the analyte and standard entering the ion source at different times, where they may be subject to different matrix effects.For accurate correction, the standard must experience the same matrix-induced signal alterations as the analyte. Any separation in time can negate this crucial function.
Accuracy & Precision Higher: Leads to more accurate and reproducible quantitative results.Can be Lower: Isotope effects and incomplete matrix effect compensation can introduce bias and variability.The superior ability to mimic the analyte throughout the analytical workflow translates directly to higher quality data.
Metabolic Isotope Effects Negligible: The ¹³C isotope does not significantly alter metabolic pathways.Possible: The stronger C-D bond can sometimes slow down metabolic reactions where C-H bond cleavage is the rate-limiting step (Kinetic Isotope Effect).This can be an important consideration in drug metabolism and pharmacokinetic studies, where an altered metabolic rate of the standard could lead to erroneous conclusions.

Experimental Evidence: A Tale of Two Analytes

Case Study 1: Amphetamine Analysis

In a study evaluating the performance of internal standards for the quantification of amphetamine and methamphetamine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), ¹³C labeled standards demonstrated a clear advantage over their deuterated counterparts.

Key Findings:

  • Co-elution: The ¹³C labeled standards co-eluted perfectly with the native analytes under various chromatographic conditions. In contrast, the deuterated standards showed a noticeable chromatographic shift, with the retention time difference increasing with the number of deuterium atoms.

  • Ion Suppression Compensation: The co-eluting ¹³C labeled standards provided improved compensation for ion suppression effects, leading to more accurate and reliable quantification.

Table 1: Chromatographic Behavior of Amphetamine and its Labeled Standards

CompoundRetention Time (min)Retention Time Difference from Amphetamine (min)
Amphetamine2.150.00
(²H₃)-Amphetamine2.13-0.02
(²H₅)-Amphetamine2.12-0.03
(²H₁₁)-Amphetamine2.09-0.06
(¹³C₆)-Amphetamine2.150.00

Data adapted from Berg et al., Journal of Chromatography A, 2014.

Case Study 2: Lipidomics

A comprehensive lipidomics study compared the normalization performance of a biologically generated ¹³C-labeled internal standard mixture with a commercially available deuterated internal standard mixture. The results highlighted the superior performance of the ¹³C labeled standards in reducing analytical variability.

Key Findings:

  • Improved Precision: The use of the ¹³C-labeled internal standard mixture resulted in a significant reduction in the coefficient of variation (CV%) for the quantified lipids compared to normalization with the deuterated standard mixture. This indicates a higher degree of precision and reproducibility in the measurements.

Table 2: Comparison of Coefficient of Variation (CV%) in Lipidomics Analysis

Normalization MethodAverage CV%
Raw Data (No Normalization)11.01%
Deuterated Internal Standard MixHigher variability observed
¹³C-Labeled Internal Standard Mix6.36%

Data adapted from a study on biologically generated 13C-labelled multiple internal standards for lipidomics.

Experimental Protocols

Detailed Methodology for Amphetamine Analysis using UPLC-MS/MS

This protocol is representative of the methods used in the comparative studies of amphetamine standards.

  • Sample Preparation: Urine samples were diluted with an internal standard solution containing either the deuterated or ¹³C-labeled amphetamine. The mixture was then subjected to liquid-liquid extraction with an organic solvent. The organic layer was evaporated to dryness and the residue was reconstituted in the mobile phase for analysis.

  • Chromatographic Conditions:

    • System: Waters Acquity UPLC system

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% to 95% B over a set time.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • System: Waters Xevo TQ-S tandem quadrupole mass spectrometer

    • Ionization: Electrospray ionization (ESI) in positive mode

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor and product ions were monitored for amphetamine and each of its labeled internal standards.

General Protocol for Lipidomics Analysis

This protocol outlines a typical workflow for a lipidomics experiment employing stable isotope-labeled internal standards.

  • Sample Preparation and Lipid Extraction:

    • Biological samples (e.g., plasma, cell pellets) are thawed on ice.

    • An internal standard mixture (either deuterated or ¹³C-labeled) is spiked into each sample.

    • Lipids are extracted using a solvent system, such as a modified Bligh-Dyer extraction with a mixture of chloroform and methanol.

    • The organic phase containing the lipids is separated by centrifugation, collected, and dried under a stream of nitrogen.

    • The dried lipid extract is reconstituted in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: The lipid extract is injected onto a reverse-phase C18 or C30 column. A gradient elution with a binary solvent system (e.g., water/acetonitrile/isopropanol with additives like formic acid and ammonium formate) is used to separate the different lipid species.

    • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer is used for detection. Data is acquired in both positive and negative ionization modes to cover a broad range of lipid classes. MRM is used for targeted quantification on triple quadrupole instruments.

Visualizing the Concepts

A Comparative Guide to Gallic Acid-d2 Based Assays for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Gallic acid, a naturally occurring phenolic compound found in a variety of plants, is garnering significant interest in the scientific community for its antioxidant, anti-inflammatory, and anti-cancer properties. Accurate and reliable quantification of gallic acid in biological matrices is crucial for pharmacokinetic studies, drug development, and various research applications. The use of a deuterated internal standard, such as Gallic acid-d2, is a key strategy to enhance the accuracy and precision of these measurements, particularly in complex biological samples.

This guide provides an objective comparison of the performance of various analytical methods that can employ this compound as an internal standard. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their specific needs. The information presented is a synthesis of data from validated methods reported in peer-reviewed literature.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the quantitative performance characteristics of different validated analytical methods for the determination of gallic acid. These methods are compatible with the use of this compound as an internal standard to ensure high accuracy and precision.

Method Matrix Linearity Range LOD LOQ Accuracy (%) Precision (%RSD) Citation
LC-MS/MS Rabbit Serum5-1000 ng/mLNot Reported5 ng/mLNot ReportedNot Reported[1]
RP-HPLC Rat Plasma0.5-100 µg/mL0.1 µg/mL0.5 µg/mL99.97< 2
RP-HPLC Polyherbal Tablet0.5-50 µg/mL0.0178 µg/mL0.0539 µg/mL99.97 - 100.580.48 - 1.83[2]
UPLC-MS/MS Rat PlasmaNot SpecifiedNot Reported0.178 µg/mL-11.1 to 12.5< 9.5[3]
LC-MS/MS Cell Lysate0.33-2400 ng/mLNot Reported0.33 ng/mL-12.7 to 113.11 - 14.1[4]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical assays. Below are representative experimental protocols for LC-MS/MS and RP-HPLC methods for gallic acid quantification.

LC-MS/MS Method for Gallic Acid in Rabbit Serum[1]
  • Sample Preparation:

    • To 100 µL of rabbit serum, add the internal standard (this compound).

    • Perform liquid-liquid extraction by adding 2 mL of ethyl acetate.

    • Vortex for 5 minutes and centrifuge at 2,500 rpm for 5 minutes.

    • Separate the upper organic layer and evaporate to dryness.

    • Reconstitute the residue in 200 µL of reconstitution solution (90:10 Buffer:Methanol).

    • Inject 20 µL into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (150 x 3.9 mm, 5µm)

    • Mobile Phase: Isocratic elution with 60:40 (v/v) methanol and 0.1% formic acid in water.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 20 µL.

  • Mass Spectrometry Conditions:

    • Instrument: Sciex API 5500+ triple quadrupole mass spectrometer.

    • Ionization Mode: Negative ion Turbo Ionspray®.

    • Monitoring: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for gallic acid and this compound would be optimized during method development.

RP-HPLC Method for Gallic Acid in Rat Plasma[2]
  • Sample Preparation:

    • Protein precipitation is a common method for plasma samples. Specific details were not provided in the abstract but would typically involve adding a solvent like acetonitrile or methanol to precipitate proteins, followed by centrifugation and injection of the supernatant.

  • Chromatographic Conditions:

    • Column: Zorbax SB C18 (4.6 x 150 mm, 5µ)

    • Mobile Phase: A gradient elution using:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.08% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector at 271 nm.

    • Column Temperature: 30 °C.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Gallic acid has been shown to modulate various signaling pathways, making it a compound of interest in cancer research and other therapeutic areas.[5][6][7][8] The following diagrams illustrate a key signaling pathway affected by gallic acid and a typical workflow for bioanalytical method validation.

Gallic_Acid_PI3K_Akt_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Downstream_Targets Downstream Targets (e.g., NF-κB, β-catenin) pAkt->Downstream_Targets Activates Proliferation_Invasion Cell Proliferation, Invasion, Survival Downstream_Targets->Proliferation_Invasion Promotes Gallic_Acid Gallic Acid Gallic_Acid->PI3K Inhibits Gallic_Acid->pAkt Inhibits

Caption: Gallic acid inhibits the PI3K/Akt signaling pathway.

Bioanalytical_Method_Validation_Workflow Method_Development Method Development Full_Validation Full Method Validation Method_Development->Full_Validation Selectivity Selectivity & Specificity Full_Validation->Selectivity Accuracy_Precision Accuracy & Precision Full_Validation->Accuracy_Precision Linearity_Range Linearity & Range Full_Validation->Linearity_Range LOD_LOQ LOD & LOQ Full_Validation->LOD_LOQ Stability Stability Full_Validation->Stability Recovery Recovery Full_Validation->Recovery Sample_Analysis Routine Sample Analysis Full_Validation->Sample_Analysis Incurred_Sample_Reanalysis Incurred Sample Reanalysis (ISR) Sample_Analysis->Incurred_Sample_Reanalysis

Caption: General workflow for bioanalytical method validation.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Performance of Gallic Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. This guide provides a comprehensive comparison of Gallic acid-d2, a deuterated internal standard, against a structural analog, p-coumaric acid, for the bioanalysis of gallic acid. Supported by experimental data, this document serves as a resource for selecting the most appropriate internal standard to ensure robust and reliable results in pharmacokinetic and metabolic studies.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative mass spectrometry.[1] Regulatory bodies favor SIL-IS because they exhibit nearly identical physicochemical properties to the analyte, co-eluting chromatographically and experiencing similar matrix effects.[2] This intrinsic similarity allows for more effective correction of variability during sample preparation and analysis, leading to enhanced accuracy and precision.

Alternatives to deuterated standards include structural analogs, which are molecules with a similar but not identical chemical structure to the analyte. While more readily available and often less expensive, structural analogs may exhibit different extraction recovery, chromatographic retention, and ionization efficiency, potentially compromising data quality.[1]

This guide presents a detailed comparison of the performance of this compound and p-coumaric acid as internal standards for the quantification of gallic acid in different biological matrices.

Performance Comparison: this compound vs. p-Coumaric Acid

The following tables summarize the performance characteristics of this compound in rabbit serum and p-coumaric acid in rat plasma. It is important to note that the data are derived from separate studies and different biological matrices, which may influence the results. However, this comparison provides valuable insights into the expected performance of each internal standard.

Table 1: Performance of this compound in Rabbit Serum

ParameterPerformance
Recovery 67%
Matrix Effect <0.28%
Linearity (Range) 5-1000 ng/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL
Precision (RSD%) <15%
Accuracy (% Bias) -7.44% to 4.03%
Stability Stable for 3 freeze-thaw cycles, 18h at ambient temp., 15 days at -20°C & -70°C

Data sourced from a study on the determination of Gallic acid in rabbit serum by LC-MS/MS.

Table 2: Performance of p-Coumaric Acid as an Internal Standard for Gallic Acid in Rat Plasma

ParameterPerformance
Recovery 83.1% - 88.4%
Matrix Effect Not explicitly reported
Linearity (Range) 20-20,000 ng/mL (for Gallic Acid)
Lower Limit of Quantification (LLOQ) 20 ng/mL (for Gallic Acid)
Precision (RSD%) 2.4% - 9.0%
Accuracy (% RE) -6.4% to 7.2%
Stability Stable for 8h at 4°C and after three freeze-thaw cycles

Data sourced from a study on the simultaneous determination of gallic acid and p-coumaric acid in rat plasma by UPLC-MS/MS.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summarized protocols for the quantification of gallic acid in various biological matrices.

Protocol 1: Quantification of Gallic Acid in Rabbit Serum using this compound
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatography: Isocratic elution with methanol and 0.1% formic acid in water (60:40 v/v) on a C18 column.

  • Detection: Tandem mass spectrometry (MS/MS) in negative ion mode.

  • Internal Standard: this compound.

Protocol 2: Quantification of Gallic Acid in Rat Plasma using p-Coumaric Acid
  • Sample Preparation: Protein precipitation followed by liquid-liquid extraction.

  • Chromatography: Gradient elution with acetonitrile and 0.2% formic acid on a C18 column.

  • Detection: UPLC-MS/MS in negative ion mode.

  • Internal Standard: p-Coumaric acid.[3]

Protocol 3: Quantification of Gallic Acid in Human Urine
  • Sample Preparation: Direct injection after dilution or solid-phase extraction for pre-concentration.

  • Chromatography: Reversed-phase HPLC with isocratic elution using an aqueous solution of phosphoric acid.

  • Detection: UV detection.[4]

Protocol 4: Quantification of Gallic Acid in Rat Tissue Homogenate
  • Sample Preparation: Tissue homogenization followed by protein precipitation with acetonitrile containing formic acid. The supernatant is then evaporated and reconstituted.[5]

  • Chromatography: UHPLC with a C18 column and a gradient of acetonitrile and water, both with 0.1% formic acid.[5]

  • Detection: MS/MS detection.[5]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical bioanalytical workflow and the metabolic pathway of gallic acid.

cluster_0 Sample Collection & Handling cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Processing & Analysis Blood_Collection Blood Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Spiking Spiking with this compound Plasma_Separation->Spiking Urine_Collection Urine Collection Urine_Collection->Spiking Tissue_Homogenization Tissue Homogenization Tissue_Homogenization->Spiking Extraction Extraction (LLE/SPE/PPT) Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry Detection Chromatographic_Separation->Mass_Spectrometry Integration Peak Integration Mass_Spectrometry->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Gallic Acid Calibration->Quantification Reporting Reporting Quantification->Reporting

Caption: Bioanalytical workflow for Gallic Acid quantification.

Gallic_Acid Gallic Acid Phase_I Phase I Metabolism (e.g., Methylation) Gallic_Acid->Phase_I Phase_II Phase II Metabolism (e.g., Glucuronidation, Sulfation) Gallic_Acid->Phase_II Methylgallic_Acid 4-O-Methylgallic Acid Phase_I->Methylgallic_Acid Methylgallic_Acid->Phase_II Excretion Urinary Excretion Methylgallic_Acid->Excretion Conjugates Gallic Acid Conjugates (Glucuronides, Sulfates) Phase_II->Conjugates Conjugates->Excretion

References

A Comparative Guide to the Use of Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, crucial for correcting analytical variability and ensuring data accuracy. Among these, deuterated standards are widely used due to their cost-effectiveness and accessibility. However, their use is not without potential pitfalls that can compromise analytical results. This guide provides an objective comparison of deuterated internal standards with alternatives, primarily ¹³C- and ¹⁵N-labeled standards, supported by experimental data to help researchers make informed decisions.

Key Problems Associated with Deuterated Internal Standards

The primary issues with deuterated internal standards stem from the physicochemical differences between hydrogen and its heavier isotope, deuterium. These differences can manifest in several ways:

  • Isotopic (H/D) Exchange: Deuterium atoms can be exchanged for hydrogen from the surrounding solvent or sample matrix. This is particularly problematic when deuterium is located on labile sites such as heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups. This exchange can lead to a loss of the internal standard signal and a corresponding artificial increase in the analyte signal.

  • Chromatographic Shift: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This chromatographic separation can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, thereby compromising the accuracy of quantification.

  • Interference from Natural Isotopes: For internal standards with a low degree of deuteration (e.g., D2), there is a risk of interference from the naturally occurring M+2 isotope of the analyte. This can artificially inflate the internal standard signal and lead to an underestimation of the analyte concentration.

  • Low Isotopic Purity: The presence of unlabeled analyte as an impurity in the deuterated internal standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantitation.

Data Presentation: Comparative Performance

The following tables summarize experimental data from studies that highlight the potential issues with deuterated internal standards and compare their performance to alternatives.

Table 1: Comparison of Internal Standards in the Analysis of Testosterone by LC-MS/MS

This table presents the results of a study comparing different stable isotope-labeled internal standards for the analysis of testosterone. The D2-testosterone was considered the reference method.

Internal StandardPassing-Bablok Regression Equation vs. D2-TestosteroneInterpretation
D5-Testosterone y = 0.86x + 0.04Results with D5-testosterone were, on average, 14% lower than with D2-testosterone, indicating a significant bias.
¹³C₃-Testosterone y = 0.90x + 0.02Results with ¹³C₃-testosterone were closer to the reference, with only a 10% lower bias on average, suggesting better accuracy than the D5 standard.

Data adapted from Owen L. & Keevil B. (2012). Testosterone measurement by mass spectrometry - a tale of three internal standards. Endocrine Abstracts.

Table 2: Interference of Natural Cortisol Isotopes with D2-Cortisol Internal Standard

This table illustrates how the naturally occurring M+2 isotope of cortisol can interfere with the D2-cortisol internal standard, leading to non-linearity in the standard curve. The data shows the percentage contribution of the cortisol M+2 peak to the D2-cortisol peak area at different cortisol concentrations.

Cortisol Concentration (nmol/L)% Contribution of Cortisol M+2 to D2-Cortisol SignalImpact on Quantification
101.3Minimal interference at low concentrations.
506.5Increasing interference, potentially leading to underestimation of cortisol concentration.
10013.0Significant interference, compromising the accuracy of the assay at higher concentrations.
50065.0Severe interference, leading to a non-linear calibration curve and inaccurate results.

Illustrative data based on the findings of Duxbury et al. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement.

Table 3: Chromatographic Resolution of Amphetamine and its Labeled Internal Standards

This study demonstrates the chromatographic shift of various deuterated amphetamine standards compared to a ¹³C-labeled standard. Increased deuteration leads to a greater separation from the native analyte.

Internal StandardDegree of DeuterationChromatographic Resolution from AmphetamineCo-elution
Amphetamine-d3 3Partial SeparationNo
Amphetamine-d5 5Increased SeparationNo
Amphetamine-d8 8Further Increased SeparationNo
Amphetamine-¹³C₆ N/ANo SeparationYes

Data adapted from Berg, T., et al. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples... Journal of Chromatography A.

Experimental Protocols

Protocol 1: Analysis of Testosterone using Different Internal Standards

  • Objective: To compare the performance of D2, D5, and ¹³C₃-testosterone internal standards in the quantification of serum testosterone by LC-MS/MS.

  • Sample Preparation:

    • To 100 µL of serum, calibrator, or quality control sample, add 10 µL of the respective internal standard solution (D2, D5, or ¹³C₃-testosterone in methanol).

    • Perform liquid-liquid extraction with 0.5 mL of diethyl ether.

    • After mixing, transfer the ether layer to a 96-deep well plate and evaporate to dryness.

    • Reconstitute the dried extract in 100 µL of 50% mobile phase.

  • LC-MS/MS Analysis:

    • LC System: Waters Acquity UPLC

    • MS System: Waters Quattro Premier tandem mass spectrometer

    • (Specific chromatographic conditions and mass transitions were not detailed in the abstract).

  • Data Analysis:

    • Construct calibration curves for each internal standard.

    • Compare the testosterone concentrations obtained with the D5 and ¹³C₃ internal standards to those obtained with the D2 internal standard using Passing-Bablok regression analysis.

Protocol 2: Assessment of Isotopic Interference in Cortisol Analysis

  • Objective: To evaluate

Co-elution of Gallic Acid-d2 and Gallic Acid in HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the chromatographic behavior of isotopically labeled internal standards is paramount for accurate quantification in High-Performance Liquid Chromatography (HPLC). A frequent question is whether a deuterated standard, such as gallic acid-d2, will co-elute with its non-deuterated counterpart, gallic acid. This guide provides a comprehensive comparison based on established chromatographic principles and experimental data from analogous compounds.

In reversed-phase HPLC, the most common chromatographic mode, complete co-elution of a deuterated standard with its native analog is not always guaranteed. The substitution of hydrogen with deuterium can lead to a phenomenon known as the "chromatographic isotope effect" or "deuterium effect". This effect typically results in the deuterated compound eluting slightly earlier than the non-deuterated compound.

The underlying reason for this effect is that carbon-deuterium (C-D) bonds are slightly shorter and stronger than carbon-hydrogen (C-H) bonds. This subtle difference can lead to a smaller molecular volume and reduced van der Waals interactions with the non-polar stationary phase of the HPLC column. Consequently, the deuterated molecule may have a slightly weaker affinity for the stationary phase and is therefore eluted more quickly by the mobile phase.

While direct comparative HPLC data for gallic acid and this compound was not found in the reviewed literature, the deuterium isotope effect is a well-documented phenomenon for a wide range of compounds. The magnitude of the retention time shift is influenced by several factors, including the number and position of deuterium atoms in the molecule, as well as the specific HPLC conditions employed.

Quantitative Data Comparison

The following table illustrates the expected and observed retention time differences between deuterated and non-deuterated compounds in reversed-phase HPLC.

Compound PairChromatographic SystemRetention Time (Non-deuterated)Retention Time (Deuterated)Observed Shift (seconds)
Gallic Acid vs. This compound (Expected) Reversed-Phase HPLC ~5.34 min Slightly < 5.34 min Expected to be minimal but present
Dimethyl-labeled peptides (Light vs. Heavy)UPLC-ESI-MS/MSNot specifiedEluted earlier3.0

Note: The retention time for gallic acid is based on a representative HPLC method. The expected shift for this compound is an extrapolation based on the deuterium isotope effect observed for other compounds.

Experimental Protocols

Below is a representative experimental protocol for the analysis of gallic acid using reversed-phase HPLC, which could be adapted to study the elution behavior of this compound.

Objective: To determine the retention time of gallic acid and assess the potential co-elution of this compound.

Materials:

  • Gallic acid standard

  • This compound standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid or o-phosphoric acid

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 20:80 v/v). Acidify the aqueous component with a small amount of formic acid or o-phosphoric acid to a pH of approximately 3.0. This helps to suppress the ionization of gallic acid and improve peak shape.

  • Standard Solution Preparation: Prepare individual stock solutions of gallic acid and this compound in the mobile phase. From these, prepare working standard solutions at a suitable concentration (e.g., 10 µg/mL). Also, prepare a mixed standard solution containing both gallic acid and this compound.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (20:80, v/v) with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 272 nm

    • Column Temperature: Ambient

  • Analysis:

    • Inject the individual standard solutions of gallic acid and this compound to determine their respective retention times.

    • Inject the mixed standard solution to observe if the two compounds are baseline resolved or if they co-elute.

    • Record and analyze the chromatograms to determine the retention times and peak resolutions.

Visualizing Elution Behavior

The following diagram illustrates the logical relationship between the presence of a deuterium isotope effect and the resulting chromatographic separation.

G Chromatographic Elution of Gallic Acid and this compound cluster_0 Scenario 1: Co-elution cluster_1 Scenario 2: Differential Elution cluster_2 Underlying Principle A Gallic Acid and this compound Injected B No Significant Deuterium Isotope Effect A->B C Single Chromatographic Peak B->C D Gallic Acid and this compound Injected E Deuterium Isotope Effect Present D->E F Two Distinct Chromatographic Peaks (this compound elutes slightly earlier) E->F G Weaker van der Waals interactions of C-D vs. C-H with stationary phase E->G

Caption: Logical workflow of HPLC elution for gallic acid and its deuterated analog.

Safety Operating Guide

Proper Disposal of Gallic Acid-d2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Gallic acid-d2 should be treated as a chemical waste product and disposed of through an approved waste disposal plant. Do not discharge into sewers or waterways.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.

This guide provides detailed procedures for the safe and compliant disposal of this compound, a deuterated internal standard used in mass spectrometry applications. Adherence to these protocols is essential for ensuring the safety of all personnel and minimizing environmental impact.

Hazard Profile and Safety Precautions

This compound is classified as an irritant.[1] Understanding its hazards is the first step in safe handling and disposal.

Personal Protective Equipment (PPE) during handling and disposal:

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.[2]

  • Skin and Body Protection: A lab coat is mandatory.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.[2][3]

Key Hazard Data
Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation[1]
Serious Eye IrritationH319Causes serious eye irritation[1]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335May cause respiratory irritation[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard procedure for disposing of pure this compound and materials contaminated with it.

1. Waste Identification and Segregation:

  • Treat all unused or surplus this compound as chemical waste.

  • Segregate solid this compound waste from liquid waste.

  • Do not mix this compound waste with other incompatible chemicals.

2. Preparing the Waste Container:

  • For Solid Waste (unused powder):

    • Place the original container with the remaining this compound into a larger, sealable, and clearly labeled waste container provided by your EHS department.

    • If transferring the powder, do so in a fume hood to avoid generating dust.[2][4]

  • For Contaminated Materials (e.g., weighing paper, gloves, wipes):

    • Place all contaminated disposable materials into a designated, sealable plastic bag or a labeled container for solid chemical waste.

3. Labeling the Waste Container:

  • Label the waste container clearly with "Hazardous Waste" (or as required by your institution).

  • List the full chemical name: "this compound".

  • Indicate the approximate quantity of the waste.

  • Include the date the waste was first added to the container.

  • Provide your name, department, and contact information.

4. Storage of Waste:

  • Store the sealed waste container in a designated and secure storage area until pickup.

  • Ensure the storage area is away from incompatible materials.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Do not attempt to dispose of this compound through standard trash or down the drain.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Gallic_Acid_d2_Disposal This compound Disposal Workflow cluster_prep Preparation & Assessment cluster_solid Solid Waste Path cluster_liquid Aqueous Solution Path cluster_final Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Form (Solid, Contaminated Material, or Liquid Solution?) solid_waste Pure Solid or Contaminated Material assess_waste->solid_waste Solid liquid_waste Aqueous Solution assess_waste->liquid_waste Liquid ppe->assess_waste containerize_solid Place in a Labeled, Sealable Solid Waste Container solid_waste->containerize_solid store_waste Store Waste in Designated Area containerize_solid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs containerize_liquid Place in a Labeled, Sealable Aqueous Waste Container liquid_waste->containerize_liquid containerize_liquid->store_waste end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Experimental Protocols Cited

This document synthesizes safety and disposal information from official Safety Data Sheets and general laboratory safety guidelines. No experimental research was conducted. The primary sources for the procedural steps are the Safety Data Sheets for this compound and its non-deuterated form, which provide hazard classifications and high-level disposal instructions.[1][2][3][4] These are supplemented with best practices for laboratory chemical waste management.

References

Navigating the Safe Handling of Gallic Acid-d2: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Gallic acid-d2, ensuring operational integrity and adherence to safety protocols.

Immediate Safety and Handling Protocols

This compound, a deuterated form of gallic acid, requires careful handling to mitigate potential health risks. The primary hazards associated with this compound include skin, eye, and respiratory irritation[1][2][3]. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)
Equipment Specification Purpose
Eye Protection Safety glasses with side-shields or gogglesTo prevent eye contact with airborne particles or splashes[4][5].
Hand Protection Chemical-resistant gloves (e.g., nitrile)To avoid skin contact. Gloves should be inspected before use and disposed of properly after handling the compound[4].
Respiratory Protection NIOSH/MSHA approved respiratorRequired when handling the powder to avoid inhalation of dust, especially in poorly ventilated areas[6][7].
Protective Clothing Laboratory coatTo protect skin and clothing from contamination[7].

General Hygiene: Always wash hands thoroughly after handling this compound, before breaks, and at the end of the workday. Contaminated clothing should be removed immediately and washed before reuse[1][5].

Operational Plan: From Receipt to Disposal

A systematic approach to managing this compound throughout its lifecycle in the laboratory is crucial for safety and research integrity.

Receiving and Storage

Upon receipt, inspect the container for any damage. This compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents[1][5]. The compound is also noted to be light-sensitive and hygroscopic; therefore, storage in a tightly sealed, light-resistant container is essential[4][5].

Experimental Workflow: Handling Powdered this compound

The following protocol outlines the step-by-step procedure for safely handling powdered this compound during experimental use.

  • Preparation:

    • Ensure the work area, typically a fume hood or a well-ventilated space, is clean and uncluttered.

    • Assemble all necessary equipment, including PPE, weighing tools, and solvent containers.

    • Verify that an eyewash station and safety shower are readily accessible.

  • Weighing and Aliquoting:

    • Don the appropriate PPE as specified in the table above.

    • Carefully open the container of this compound, avoiding the creation of dust.

    • Use a clean spatula to transfer the desired amount of the compound onto a weighing paper or into a suitable container.

    • Perform this task in a fume hood or an enclosure with local exhaust ventilation to minimize inhalation risk[4].

  • Dissolution:

    • Add the weighed this compound to the chosen solvent in a flask or beaker.

    • Gently swirl or stir the mixture to facilitate dissolution.

  • Post-Handling:

    • Securely close the main container of this compound.

    • Clean all weighing tools and the work surface to remove any residual powder.

    • Dispose of contaminated materials, such as weighing paper and gloves, in the designated chemical waste container.

  • Documentation:

    • Record the amount of this compound used in the laboratory inventory.

Disposal Plan

The disposal of this compound and its associated waste must comply with local, state, and federal regulations. As a deuterated compound, it is not radioactive; therefore, its disposal is dictated by its chemical properties, which are similar to those of unlabeled gallic acid.

  • Solid Waste: Unused this compound and contaminated disposable materials (e.g., gloves, wipes) should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled waste container for organic or aqueous waste, depending on the solvent used. Do not dispose of these solutions down the drain[4].

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

Property Value Reference
CAS Number 294660-92-7[1][4][5]
Molecular Formula C₇H₄D₂O₅[4]
Molecular Weight 172.13 g/mol [1][8]
Appearance White to off-white solid[1]

Visualizing the Handling Workflow

To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the logical relationships and decision points from initial risk assessment to final disposal.

GallicAcidD2_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Handling Procedure cluster_cleanup Cleanup & Disposal RiskAssessment Assess Hazards (SDS Review) SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Identify Risks PrepareWorkArea Prepare Work Area (Fume Hood) SelectPPE->PrepareWorkArea Ensure Safety Weighing Weigh Compound PrepareWorkArea->Weighing Proceed to Handling Dissolving Dissolve in Solvent Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontaminate Decontaminate Work Area & Tools Experiment->Decontaminate Post-Experiment SegregateWaste Segregate Waste (Solid/Liquid) Decontaminate->SegregateWaste Dispose Dispose via Chemical Waste Stream SegregateWaste->Dispose

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.